Product packaging for 4-(4-tert-Butylphenyl)benzoic Acid(Cat. No.:CAS No. 5748-42-5)

4-(4-tert-Butylphenyl)benzoic Acid

Cat. No.: B1348752
CAS No.: 5748-42-5
M. Wt: 254.32 g/mol
InChI Key: HZIOPONJCVOCFE-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)benzoic Acid is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O2 B1348752 4-(4-tert-Butylphenyl)benzoic Acid CAS No. 5748-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIOPONJCVOCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337278
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-42-5
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-tert-Butylphenyl)benzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)benzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, is a molecule of significant interest in materials science and has potential applications in medicinal chemistry. Its rigid biphenyl core, functionalized with a lipophilic tert-butyl group and a polar carboxylic acid moiety, imparts unique physicochemical properties. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental data and protocols relevant to researchers in the field.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The presence of the bulky tert-butyl group influences its solubility and packing in the solid state, while the carboxylic acid group provides a site for further chemical modification and imparts acidic properties.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 235-238 °C
Solubility Soluble in organic solvents like DMSO and methanol. Insoluble in water.
CAS Number 5748-42-5

Table 2: Computed Properties of this compound [1]

PropertyValue
XLogP3 5.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 254.130679 g/mol
Monoisotopic Mass 254.130679 g/mol
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 19

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 4-tert-butylphenylboronic acid.

Materials:

  • 4-bromobenzoic acid

  • 4-tert-butylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Reaction Mixture: Add the catalyst solution to the flask containing the reactants. To this, add a solvent mixture of toluene, ethanol, and degassed water (e.g., in a 4:1:1 ratio).

  • Inert Atmosphere: Purge the reaction flask with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the product.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 4-bromobenzoic acid + 4-tert-butylphenylboronic acid + K2CO3 reflux Reflux (80-100 °C) under inert atmosphere reactants->reflux catalyst Pd(OAc)2 + PPh3 catalyst->reflux solvent Toluene/Ethanol/Water solvent->reflux acidify Acidification (1M HCl) reflux->acidify extract Extraction (Ethyl Acetate) acidify->extract wash Washing (Water, Brine) extract->wash dry Drying (MgSO4) wash->dry concentrate Concentration dry->concentrate purify Recrystallization concentrate->purify product This compound purify->product

Suzuki-Miyaura Synthesis Workflow

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons in the biphenyl system and a singlet for the tert-butyl protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. The spectrum will display distinct signals for the quaternary carbons, the aromatic CH carbons, and the carbons of the tert-butyl and carboxylic acid groups.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include the broad O-H stretch of the carboxylic acid dimer, the C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic and tert-butyl groups.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a suitable ionization technique such as Electrospray Ionization (ESI). The spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.

Table 3: Spectroscopic Data for this compound

TechniqueObserved Signals/Bands
¹H NMR Signals in the aromatic region (δ 7.5-8.2 ppm) and a singlet for the tert-butyl group (δ ~1.3 ppm).
¹³C NMR Resonances for aromatic carbons, the tert-butyl carbons, and the carboxylic acid carbonyl carbon.
IR (cm⁻¹) ~3000 (O-H stretch), ~1680 (C=O stretch), ~2960 (C-H stretch, aliphatic), ~1600, 1400 (C=C stretch, aromatic).[2]
Mass Spec (ESI) m/z = 253.1 [M-H]⁻

Applications

Liquid Crystals

Table 4: Representative Mesomorphic Properties of a Benzoic Acid-Based Liquid Crystal Derivative

TransitionTemperature (°C)
Crystal to Smectic110
Smectic to Nematic150
Nematic to Isotropic (Clearing Point)210
Note: This is representative data for a similar class of compounds and not specific to this compound itself.
Drug Development

While this compound itself is not a known drug, the benzoic acid scaffold is a common motif in many pharmacologically active molecules.[3] Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications. The tert-butylphenyl group can be utilized to enhance lipophilicity and modulate interactions with biological targets.

Table 5: Biological Activity of Representative Benzoic Acid Derivatives

Compound ClassTarget/ActivityIC₅₀/EC₅₀Reference
Substituted Benzoic AcidsVLA-4 Antagonists0.51 nM[4]
Benzoic Acid DerivativesAcetylcholinesterase Inhibitors13.62 nM[5]
Phenylaminocarbonyl)benzoyl)benzoic acidsSteroid 5α-reductase Inhibitors0.82 µM[6]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound or its derivatives against a specific enzyme.

Materials:

  • Test compound (e.g., this compound derivative)

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific period at the optimal temperature.

  • Detection: Measure the product formation or substrate depletion using a microplate reader (e.g., by absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Benzoic Acid Derivative Receptor Cell Surface Receptor Ligand->Receptor Binds and Inhibits Kinase1 Kinase A Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Proliferation, Inflammation) GeneExpression->CellularResponse

Inhibition of a Signaling Pathway

Conclusion

This compound is a versatile compound with established applications in materials science and potential for exploration in drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further investigation. This technical guide has provided a foundational understanding of its chemical nature, methods for its preparation and characterization, and insights into its current and potential applications. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to utilize this compound in their scientific endeavors.

References

4-(4-tert-Butylphenyl)benzoic Acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid, is an organic compound with significant applications in materials science and potential relevance in medicinal chemistry. Its rigid biphenyl core, substituted with a lipophilic tert-butyl group and a polar carboxylic acid group, imparts unique properties that make it a valuable component in the synthesis of liquid crystals and other advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectroscopic data for its characterization, and a discussion of its current and potential applications, particularly in the realm of drug development.

Chemical Structure

The chemical structure of this compound is characterized by a biphenyl backbone. A tert-butyl group is attached at the 4-position of one phenyl ring, and a carboxylic acid group is at the 4'-position of the other phenyl ring.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5748-42-5[1]
Molecular Formula C₁₇H₁₈O₂[2]
Molecular Weight 254.33 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 162-165 °C
Boiling Point 392.9 °C (predicted)
Solubility Insoluble in water; soluble in hot water, ethanol, and other organic solvents.[3][4]
pKa 4.22 (predicted)

Synthesis and Purification

The synthesis of this compound can be achieved through a nickel-catalyzed cross-coupling reaction. A general experimental protocol is provided below.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of benzoic acid derivatives.[5]

Materials:

  • 4-Bromobenzoic acid

  • 4-tert-Butylphenylboronic acid

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Lithium formate monohydrate (HCO₂Li·H₂O)

  • Formic acid

  • Acetic anhydride

  • Tetrahydrofuran (THF), anhydrous

  • Petroleum ether

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 mmol), 4-tert-butylphenylboronic acid (1.2 mmol), Ni(OAc)₂·4H₂O (0.1 mmol, 10 mol%), and dppp (0.2 mmol, 20 mol%).

  • Add anhydrous THF (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.

  • In a separate vial, prepare a solution of HCO₂Li·H₂O (1.5 mmol) and formic acid (0.5 mmol) in THF (2 mL).

  • Add the lithium formate/formic acid solution to the reaction flask, followed by the addition of acetic anhydride (0.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

start Start: Reagents in Schlenk Flask reactants 4-Bromobenzoic Acid 4-tert-Butylphenylboronic Acid Ni(OAc)2·4H2O, dppp start->reactants solvent Add Anhydrous THF reactants->solvent reductant Add HCO2Li/Formic Acid and Acetic Anhydride solvent->reductant reaction Heat to 80°C (12-24h) reductant->reaction quench Quench with 1M HCl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Purification

The crude product can be purified by recrystallization.[3][4][6][7][8]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven to obtain pure this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

TechniqueExpected Peaks/Signals
¹H NMR δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).δ 7.5-8.2 ppm (m, 8H): Aromatic protons of the biphenyl system.δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).
¹³C NMR δ >170 ppm: Carbonyl carbon of the carboxylic acid.δ 125-155 ppm: Aromatic carbons of the biphenyl system. The carbon attached to the tert-butyl group will be a quaternary signal.δ ~35 ppm: Quaternary carbon of the tert-butyl group.δ ~31 ppm: Methyl carbons of the tert-butyl group.
FTIR ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~2960 cm⁻¹: C-H stretch of the tert-butyl group.~1680 cm⁻¹: C=O stretch of the carboxylic acid.~1600, 1480 cm⁻¹: C=C stretches of the aromatic rings.
Mass Spec [M]+ at m/z = 254.13: Molecular ion peak.Fragmentation pattern showing loss of the carboxylic acid group and cleavage of the tert-butyl group.

Applications

Materials Science: Liquid Crystals

Benzoic acid derivatives are widely used in the formulation of liquid crystals due to their rigid molecular structure and ability to form intermolecular hydrogen bonds. The presence of the biphenyl core in this compound contributes to its rod-like shape, a key characteristic for mesophase formation. The tert-butyl group enhances the thermal stability and influences the packing of the molecules in the liquid crystalline phase.

cluster_0 Isotropic Phase (Liquid) cluster_1 Nematic Phase (Liquid Crystal) cluster_2 Crystalline Phase (Solid) iso1 Molecule nem2 Molecule iso1->nem2 Cooling iso2 Molecule iso3 Molecule nem1 Molecule cry2 Molecule nem2->cry2 Cooling nem3 Molecule cry1 Molecule cry3 Molecule

Caption: Phase Transitions Involving Liquid Crystalline State.

Potential in Drug Development

While this compound itself is not an established therapeutic agent, its structural motifs are of interest in drug discovery. Benzoic acid derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[9]

Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonism

Recent studies have identified compounds with structural similarities to this compound as potent and selective antagonists of the prostaglandin E2 subtype 4 (EP4) receptor.[10][11] The EP4 receptor is a G-protein coupled receptor that is implicated in inflammation, pain, and various cancers.[12][13] Antagonism of the EP4 receptor is a promising therapeutic strategy for the treatment of these conditions.

Prostaglandin E2 (PGE2) is a key inflammatory mediator. Upon binding to the EP4 receptor, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can promote inflammation and cell proliferation. An antagonist would block this interaction, thereby mitigating the downstream effects of PGE2.

PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylyl Cyclase EP4->AC Activates cAMP ↑ cAMP AC->cAMP downstream Downstream Effects (Inflammation, Proliferation) cAMP->downstream antagonist This compound (Potential Antagonist) antagonist->EP4 Blocks

Caption: Potential Antagonistic Action on the PGE2/EP4 Signaling Pathway.

The structural features of this compound, including its carboxylic acid moiety (for potential receptor interaction) and the biphenyl scaffold (providing a rigid framework), make it a plausible candidate for further investigation as an EP4 receptor antagonist. Future research could involve in vitro binding assays and cell-based functional assays to determine its activity at the EP4 receptor and its potential as a lead compound for the development of novel anti-inflammatory or anti-cancer agents.

References

A Comprehensive Technical Guide to 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic Acid and Its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Physicochemical Properties, and Potential Biological Activity

This technical guide provides a detailed overview of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest in pharmaceutical and materials science research. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on anti-inflammatory mechanisms. Experimental protocols for relevant biological assays are also provided to facilitate further investigation.

Nomenclature and Identification

4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid is known by several synonyms and identifiers, which are crucial for accurate database searches and procurement.

Identifier Type Value
IUPAC Name 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 5748-42-5[1]
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
InChI InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19)[2]
SMILES CC(C)(C)c1ccc(cc1)c1ccc(cc1)C(=O)O
Synonyms 4-(4-tert-butylphenyl)benzoic acid, 4'-tert-butylbiphenyl-4-carboxylic acid

Physicochemical Properties

The physicochemical properties of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.

Property Value
Appearance White to off-white powder
Melting Point 270 °C (decomposes)
Boiling Point 392.9 °C (Predicted)
Density 1.087 g/cm³ (Predicted)
pKa 4.22 (Predicted)
Solubility Soluble in organic solvents like THF, DMSO, and methanol.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product 4-bromobenzoic_acid 4-Bromobenzoic Acid reaction_mixture Combine Reactants, Solvent, Catalyst, and Base 4-bromobenzoic_acid->reaction_mixture boronic_acid 4-tert-Butylphenylboronic Acid boronic_acid->reaction_mixture solvent Solvent (e.g., Toluene/Water) solvent->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture heating Heat under Inert Atmosphere (e.g., 80-100 °C) reaction_mixture->heating cooling Cool to Room Temperature heating->cooling extraction Acidify and Extract with Organic Solvent cooling->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Recrystallization or Column Chromatography concentration->purification product 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid purification->product

Caption: Workflow for the synthesis of 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid.

Detailed Methodology:
  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and 4-tert-butylphenylboronic acid (1.2 eq) in a suitable solvent system, such as a 3:1 mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the reaction mixture.

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed by various spectroscopic methods.

Spectroscopic Data Description
¹H NMR The ¹H NMR spectrum will show characteristic signals for the aromatic protons in the biphenyl system and a singlet for the tert-butyl group. The carboxylic acid proton will appear as a broad singlet.[2]
¹³C NMR The ¹³C NMR spectrum will display signals for all 17 carbon atoms, including the quaternary carbons of the tert-butyl group and the biphenyl core, as well as the carbonyl carbon of the carboxylic acid.
IR Spectroscopy The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1680-1710 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and tert-butyl groups.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.32).

Potential Biological Activity and Signaling Pathway

While specific biological data for 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid is limited in publicly available literature, the biphenyl scaffold is a common motif in biologically active molecules. A closely related compound, 4-tert-butylphenyl salicylate (4-TBPS), has demonstrated significant anti-inflammatory properties by downregulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This suggests a plausible mechanism of action for 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid.

The NF-κB Signaling Pathway and Its Inhibition:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[3] 4-TBPS has been shown to inhibit this pathway by preventing the degradation of IκBα.[3]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_P p-IκBα IkBa->IkBa_P NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkBa Bound to IkBa_degradation IκBα Degradation IkBa_P->IkBa_degradation NFkB_active Active NF-κB (p50/p65) IkBa_degradation->NFkB_active Release NFkB_translocation NF-kB Translocation NFkB_active->NFkB_translocation Compound 4'-tert-Butyl- [1,1'-biphenyl]-4- carboxylic acid (Proposed) Compound->IKK Inhibition (Proposed) DNA DNA NFkB_translocation->DNA Transcription Gene Transcription DNA->Transcription Binding Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Pro_inflammatory

Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid, the following standard in vitro assays can be employed.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on a selected cell line (e.g., RAW 264.7 macrophages).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for 24-48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis
  • Objective: To investigate the effect of the compound on the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2, p-IκBα, IκBα).

  • Methodology:

    • Treat cells with the compound and/or an inflammatory stimulus (e.g., LPS).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Methodology:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)
  • Objective: To analyze the effect of the compound on the mRNA expression of pro-inflammatory genes.

  • Methodology:

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform PCR using specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the PCR products by agarose gel electrophoresis. For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) and analyze the data to determine the relative gene expression.

Quantitative Biological Data

As of the date of this document, specific IC₅₀ values for the anti-inflammatory or anticancer activities of 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid are not widely reported in peer-reviewed literature. Researchers are encouraged to perform the assays described above to determine these quantitative metrics. The protocols provided offer a robust framework for such investigations.

Conclusion

4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a readily synthesizable biphenyl derivative with potential for biological activity, particularly as an anti-inflammatory agent. Its structural similarity to compounds known to inhibit the NF-κB pathway makes it a compelling candidate for further investigation in drug discovery and development. The experimental protocols detailed in this guide provide a clear path for researchers to explore its therapeutic potential.

References

Physical and chemical characteristics of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(4-tert-Butylphenyl)benzoic acid. It includes key physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its primary application in the field of materials science, particularly in the development of liquid crystals.

Core Physical and Chemical Characteristics

This compound, also known as 4'-tert-butyl-[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl carboxylic acid derivative. Its structure, featuring a bulky tert-butyl group, imparts specific properties that are valuable in various chemical applications.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid, 4-tert-Butylbiphenyl-4'-carboxylic Acid[2]
CAS Number 5748-42-5[1]
Molecular Formula C₁₇H₁₈O₂[1]
Molar Mass 254.32 g/mol [1]
Appearance White to off-white powder or crystalline solid-
Melting Point Approximately 98-100 °C-
Boiling Point 392.9 ± 21.0 °C (Predicted)-
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water.-
pKa 4.22 ± 0.10 (Predicted)-
XLogP3 5.5[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectral data.

Table 2: Summary of Spectral Data for this compound

Technique Key Features and Peaks
¹H NMR Signals corresponding to the aromatic protons of the biphenyl core and a characteristic singlet for the tert-butyl group's protons.
¹³C NMR Resonances for the carboxylic acid carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons of the biphenyl rings.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak corresponding to the compound's molar mass.

Note: Detailed peak assignments can be found in various spectral databases and literature sources.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

The Suzuki-Miyaura cross-coupling reaction is an effective method for the synthesis of biaryl compounds like this compound.[3] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[4]

Reaction Scheme:

(4-tert-butylphenyl)boronic acid + Methyl 4-bromobenzoate → Methyl 4-(4-tert-butylphenyl)benzoate

Methyl 4-(4-tert-butylphenyl)benzoate + LiOH → this compound

Materials and Reagents:

  • (4-tert-butylphenyl)boronic acid

  • Methyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: In a round-bottom flask, combine (4-tert-butylphenyl)boronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 2M aqueous solution of potassium carbonate (2.0 equivalents).

  • Add a 3:1 mixture of toluene and ethanol as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up of Ester: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-tert-butylphenyl)benzoate.

  • Saponification: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature overnight.

  • Acidification and Extraction: Acidify the reaction mixture with 1M HCl until the pH is acidic, resulting in the precipitation of the carboxylic acid. Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[5][6][7][8]

Materials and Reagents:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Deionized water

  • Activated carbon (optional, for removing colored impurities)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air-dry to obtain the purified this compound.

HPLC can be used to assess the purity of the synthesized compound.[9]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of a known concentration of purified this compound in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the retention time of the major peak in the sample chromatogram with that of the standard.

  • The purity of the sample can be determined by the area percentage of the main peak.

Application in Liquid Crystals

Due to its rigid biphenyl core and the presence of a terminal carboxylic acid group, this compound is a valuable building block in the synthesis of liquid crystals. The rod-like shape of such molecules allows for the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.[10]

The bulky tert-butyl group influences the molecular packing and can affect the properties of the resulting liquid crystalline material, such as its clearing point and dielectric anisotropy. These materials are essential components in liquid crystal displays (LCDs).

Visualizations

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (4-tert-butylphenyl)boronic acid Methyl 4-bromobenzoate Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3) Start->Suzuki_Coupling Ester_Intermediate Methyl 4-(4-tert-butylphenyl)benzoate Suzuki_Coupling->Ester_Intermediate Saponification Saponification (LiOH) Ester_Intermediate->Saponification Crude_Product Crude this compound Saponification->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Analysis (HPLC, NMR, IR, MS) Pure_Product->Analysis

Caption: Synthesis and Purification Workflow.

The molecular structure of this compound and its derivatives is key to their liquid crystalline properties.

G cluster_structure Molecular Structure cluster_properties Macroscopic Properties Rigid_Core Rigid Biphenyl Core Alignment Molecular Alignment Rigid_Core->Alignment Promotes Rod-like Shape Terminal_Group Terminal Carboxylic Acid Terminal_Group->Alignment Influences Intermolecular Interactions Side_Group Bulky tert-Butyl Group Mesophase Mesophase Formation (Nematic, Smectic) Side_Group->Mesophase Affects Molecular Packing Anisotropy Anisotropy (Optical, Dielectric) Application Application in Liquid Crystal Displays Anisotropy->Application Mesophase->Application Alignment->Anisotropy

Caption: Structure-Property Relationship.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety, handling, and toxicity of 4-(4-tert-Butylphenyl)benzoic Acid (CAS No. 5748-42-5) for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a biphenyl carboxylic acid derivative. Its key identifying and physical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4'-tert-Butyl-[1,1'-biphenyl]-4-carboxylic acid, 4'-tert-Butyl-4-biphenylcarboxylic acid[1]
CAS Number 5748-42-5[1][2]
Molecular Formula C₁₇H₁₈O₂[1]
Molecular Weight 254.32 g/mol [1]
Appearance Colorless to yellowish crystals or crystalline powder[3]
Melting Point Approximately 98-100 °C[3]
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water.[3]

Safety and Hazard Information

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classification for this compound:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation

Source:[1][4]

Precautionary Statements

The following precautionary statements are associated with the handling of this compound[1][4]:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Toxicity Data

For context, toxicological data for a structurally related but distinct compound, 4-tert-Butylbenzoic acid (CAS 98-73-7) , is available and may offer some insight, though it should not be directly extrapolated.

TestSpeciesRouteValueSource
LD50RatOral473 mg/kg[5]
LD50MouseOral568 mg/kg[5]
LD50RabbitSkin>900 mg/kg[5]
LC50RatInhalation>1900 mg/m³/4H[5]
Draize testRabbitEye100 mgMild

Note: The toxicological properties of this compound have not been fully investigated[5].

Handling and Storage

Engineering Controls
  • Use in a well-ventilated area, preferably in a chemical fume hood[5].

  • Facilities should be equipped with an eyewash station and a safety shower[5].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[5].

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure[5].

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure[5].

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling Procedures
  • Wash hands thoroughly after handling[4][5].

  • Avoid contact with eyes, skin, and clothing[5].

  • Do not breathe dust, vapor, mist, or gas[5].

  • Keep container tightly closed when not in use[5].

  • Do not ingest or inhale[5].

Storage Conditions
  • Store in a cool, dry, well-ventilated area away from incompatible substances[5].

  • Keep container tightly closed[5].

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[5].

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse[5].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately[5].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[5].

Experimental Protocols and Workflows

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized workflows for skin and eye irritation studies.

In Vivo Skin Irritation Test (Based on OECD 404)

SkinIrritationWorkflow cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation & Scoring cluster_analysis Data Analysis AnimalSelection Select healthy young adult albino rabbits Acclimatization Acclimatize animals to lab conditions AnimalSelection->Acclimatization SitePrep Prepare test site on dorsal area of the trunk Acclimatization->SitePrep Application Apply 0.5g of test substance to a small area of skin SitePrep->Application Cover Cover with a gauze patch and porous tape Application->Cover Exposure 4-hour exposure period Cover->Exposure Removal Remove patch and wash test site Exposure->Removal Scoring Grade skin reactions (erythema, edema) at 1, 24, 48, and 72 hours Removal->Scoring Classification Classify substance based on mean scores Scoring->Classification

Generalized workflow for an in vivo skin irritation study.
In Vivo Eye Irritation Test (Based on OECD 405)

EyeIrritationWorkflow cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation & Scoring cluster_analysis Data Analysis AnimalSelection Select healthy young adult albino rabbits Acclimatization Acclimatize animals to lab conditions AnimalSelection->Acclimatization EyeExam Examine both eyes for pre-existing defects Acclimatization->EyeExam Application Instill 0.1g of test substance into the conjunctival sac of one eye EyeExam->Application Hold Hold eyelids together for about one second Application->Hold Scoring Grade ocular lesions (cornea, iris, conjunctiva) at 1, 24, 48, and 72 hours Hold->Scoring Reversibility Observe for reversibility of effects up to 21 days Scoring->Reversibility Classification Classify substance based on severity and reversibility of lesions Reversibility->Classification

Generalized workflow for an in vivo eye irritation study.

Signaling Pathways

There is currently no publicly available information detailing the specific signaling pathways affected by this compound. Further research would be required to elucidate its mechanism of action at a molecular level.

Conclusion

This compound is a compound that requires careful handling due to its classification as a skin and eye irritant. While specific quantitative toxicity data is limited, the available information underscores the importance of using appropriate personal protective equipment and following standard laboratory safety procedures. The provided workflows for irritation testing represent standard methodologies that would be used to further characterize the toxicological profile of this substance. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document when working with this compound.

References

Introduction to the biological activities of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid and its derivatives represent a class of organic compounds with significant and diverse biological activities. Found both naturally in various plants and synthesized for a wide range of applications, these molecules serve as a foundational scaffold in medicinal chemistry.[1][2] Their structural versatility allows for modifications that yield a broad spectrum of pharmacological effects, making them a subject of continuous research in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the key biological activities of benzoic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are widely used as preservatives in food, cosmetics, and pharmaceutical products.[2][3] The antimicrobial action is pH-dependent, being most effective in acidic conditions where the undissociated form of the acid can readily penetrate microbial cell membranes, disrupt the intracellular pH, and inhibit the growth of bacteria, yeasts, and molds.[3]

The structure of the derivative significantly influences its potency. For instance, the presence, number, and position of hydroxyl or methoxyl groups on the benzene ring can alter the antimicrobial effect.[4] Studies have shown that certain hydroxylated derivatives, such as ρ-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), exhibit strong, concentration-dependent fungistatic activity against various fungi.[5]

Data Presentation: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzoic acid derivatives against different microorganisms. Lower MIC values indicate higher antimicrobial potency.[6]

DerivativeTarget MicroorganismStrainMICReference
Benzoic AcidEscherichia coliO1571 mg/mL[4]
2-hydroxybenzoic acid (Salicylic Acid)Escherichia coliO1571 mg/mL[4]
Lanceaefolic acid methyl esterCandida albicans-100 µg/mL[7][8]
Pinocembrin chalconeCandida albicans-100 µg/mL[7][8]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Sorbic acid derivative)Bacillus subtilis-0.17 mM[9]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Sorbic acid derivative)Staphylococcus aureus-0.50 mM[9]
2-chlorobenzoic acid derivative (Compound 6)Escherichia coli-pMIC = 2.27 µM/ml[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a benzoic acid derivative.[11][12][13]

1. Materials:

  • Test compound (benzoic acid derivative)

  • Microbial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate sterile liquid growth medium

  • 0.5 McFarland turbidity standard

  • Positive control (standard antibiotic)

  • Negative control (inoculum without compound)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

2. Procedure:

  • Preparation of Inoculum: Aseptically select several colonies of the test microorganism from a fresh culture plate. Suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the sterile broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no test compound). A sterility control (broth only) should also be included to ensure no contamination.[11]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][13]

Visualization: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Inoculum (0.5 McFarland) Compound 2. Prepare Serial Dilutions of Test Compound Inoculate 4. Inoculate Wells with Bacterial Suspension Plate 3. Add Dilutions to 96-Well Plate Controls 5. Add Controls (Positive & Negative) Plate->Inoculate Incubate 6. Incubate Plate (e.g., 37°C, 18-24h) Read 7. Visually Inspect for Turbidity (Growth) Incubate->Read MIC 8. Determine MIC (Lowest concentration with no growth) Read->MIC

Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

Several benzoic acid derivatives have demonstrated significant anticancer potential, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[1][14] For example, derivatives of quinazolinone containing a benzoic acid moiety have shown moderate to good activity against breast cancer cell lines like MCF-7.[15] Natural derivatives such as gallic acid are known to retard cancer cell growth by inhibiting angiogenesis and inducing apoptosis.[14]

One key mechanism of action is the inhibition of histone deacetylases (HDACs). Elevated HDAC activity promotes cancer cell growth, and its inhibition can retard this process. Dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor, reducing HDAC activity and retarding the growth of colon cancer cells.[14] Other derivatives may act as agonists of nuclear xenobiotic receptors like PXR/SXR, affecting cell cycle progression and enhancing apoptotic cell death.[16]

Data Presentation: Anticancer Activity (IC50 Values)

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[17]

Derivative/CompoundCancer Cell LineIC50 ValueReference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6 µM[18]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast)18.7 µM[18]
Gallic acid–stearylamine conjugateA431 (Squamous)100 µg/ml[18]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon)~50-60% growth retardation[14]
3,4-dihydroxybenzoic acid (DHBA)HCT-15 (Colon)~50-60% growth retardation[14]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[17][19]

1. Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (solvent alone) and untreated controls.[17]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Visualization: MTT Assay Experimental Workflow

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition Seed 1. Seed Cancer Cells in 96-Well Plate Attach 2. Incubate (24h) for Cell Attachment Seed->Attach Treat 3. Treat with Benzoic Acid Derivative (Serial Dilutions) Attach->Treat Incubate_Treat 4. Incubate for Exposure Period (e.g., 48h) Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent to Each Well Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate (3-4h) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan Crystals (e.g., DMSO) Incubate_MTT->Solubilize Measure 8. Measure Absorbance (570 nm) Solubilize->Measure Calculate 9. Calculate % Viability and Determine IC50 Measure->Calculate

Experimental workflow for the MTT cytotoxicity assay.
Visualization: HDAC Inhibition Signaling Pathway

HDAC_Inhibition BA_Derivative Benzoic Acid Derivative (e.g., DHBA) HDAC Histone Deacetylase (HDAC) BA_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation Chromatin Chromatin Structure Acetyl_Histones->Chromatin Relaxes Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Enables Cell_Cycle Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle Induces Cancer_Growth Cancer Cell Growth Cell_Cycle->Cancer_Growth Inhibits

Inhibition of HDAC by benzoic acid derivatives.

Anti-inflammatory Activity

Benzoic acid derivatives, particularly salicylic acid, are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their anti-inflammatory action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[20] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[20][21] By blocking the COX pathway, these derivatives reduce prostaglandin production, thereby alleviating inflammatory symptoms. The specific structure, including the position of hydroxyl groups, plays a critical role in the binding to the COX enzyme and the resulting inhibitory potency.[20]

Data Presentation: Anti-inflammatory Activity
DerivativeAssay ModelDose% Inhibition of EdemaReference
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(hydroxymethyl)benzamideCarrageenan-induced paw edema (rat)100 mg/kg52.1[21]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2-(hydroxymethyl)benzamideCarrageenan-induced paw edema (rat)100 mg/kg45.1[21]
N-(3-morpholinopropyl)-2-(hydroxymethyl)benzamideCarrageenan-induced paw edema (rat)100 mg/kg38.0[21]
Indomethacin (Standard)Carrageenan-induced paw edema (rat)100 mg/kg56.3[21]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in-vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[21][22]

1. Materials:

  • Wistar rats or mice

  • Test compound (benzoic acid derivative)

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer or digital caliper

2. Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, standard drug, or vehicle to different groups of animals, typically via oral gavage, one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[21]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualization: Cyclooxygenase (COX) Inhibition Pathway

COX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimulus COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates BA_Derivative Benzoic Acid Derivative (e.g., Salicylates) BA_Derivative->COX_Enzyme Inhibits

Mechanism of action via the cyclooxygenase pathway.

Other Biological Activities: Enzyme Inhibition

Beyond the major categories, benzoic acid derivatives are potent inhibitors of various other enzymes implicated in disease.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Certain benzoic acid derivatives have shown strong inhibitory potential against tyrosinase, with some compounds being more potent than the standard inhibitor kojic acid.[23][24]

  • α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients. Hydroxylated benzoic acid derivatives, such as 2,3,4-trihydroxybenzoic acid, have been shown to effectively inhibit α-amylase.[25]

  • Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as potent, multi-target inhibitors of both AChE and human carbonic anhydrases (hCAs), which are also implicated in Alzheimer's pathology.[26]

Data Presentation: Enzyme Inhibitory Activity
Derivative ClassTarget EnzymeInhibition Value (IC50 / Ki)Reference
N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide (Compound 7)TyrosinaseIC50 = 1.09 µM[23][24]
2,3,4-trihydroxybenzoic acidα-AmylaseIC50 = 17.30 ± 0.73 mM[25]
2,5-dihydroxybenzoic acidα-AmylaseIC50 = 0.298 mM[25]
Tetrahydroisoquinolynyl-benzoic acid derivativeAcetylcholinesterase (AChE)Ki = 13.62 ± 0.21 nM[26]
Tetrahydroisoquinolynyl-benzoic acid derivativeCarbonic Anhydrase I (hCA I)Ki = 33.00 ± 0.29 nM[26]
Tetrahydroisoquinolynyl-benzoic acid derivativeCarbonic Anhydrase II (hCA II)Ki = 18.78 ± 0.09 nM[26]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

1. Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (benzoic acid derivative)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the DTNB solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well. Include controls without the inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.

  • Calculation: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Visualization: Acetylcholinesterase Inhibition at the Synapse

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE AChE ACh->AChE Hydrolyzes ACh_Receptor->Postsynaptic Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate BA_Derivative Benzoic Acid Derivative (AChE Inhibitor) BA_Derivative->AChE Inhibits

AChE inhibition increases acetylcholine in the synapse.

References

The Cornerstone of Modern Formulations: A Technical Guide to 4-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Industrial and Research Applications of 4-tert-Butylbenzoic Acid (PTBBA).

This technical guide delves into the multifaceted roles of 4-tert-butylbenzoic acid (CAS No. 98-73-7), a versatile aromatic carboxylic acid that has become an indispensable component in a wide array of industrial and research applications. From enhancing the durability of polymers to serving as a critical intermediate in the synthesis of life-enhancing pharmaceuticals and cosmetics, PTBBA's unique chemical structure underpins its significant utility. This document provides a comprehensive overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and processes.

Physicochemical Properties

4-tert-Butylbenzoic acid is a white crystalline solid characterized by the presence of a bulky tert-butyl group para to a carboxylic acid group on a benzene ring. This structure imparts a unique combination of steric hindrance and electronic effects that influence its reactivity and physical properties.

PropertyValueReferences
CAS Number 98-73-7[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][3]
Molecular Weight 178.23 g/mol [1][3]
Melting Point 168-169 °C[1]
Flash Point 180 °C[1][2]
pH 3.9[1][2]
Solubility Insoluble in water; soluble in alcohol and benzene.[1][2]

Core Industrial Applications

4-tert-Butylbenzoic acid is a key ingredient in numerous industrial processes, primarily utilized for its stabilizing, modifying, and performance-enhancing properties.

Polymer and Resin Modification

Alkyd Resins: PTBBA is extensively used as a modifier and chain terminator in the production of alkyd resins for paints and coatings.[4][5] Its incorporation improves gloss, color stability, and weather resistance of the final coating.[4] The bulky tert-butyl group helps to control the polymer's molecular weight, thereby influencing viscosity and drying time.

Polyester Resins: In polyester synthesis, 4-tert-butylbenzoic acid can be employed as a chain stop agent to regulate the polymerization process and control the final properties of the resin.[6]

PVC Heat Stabilization

Metal salts of 4-tert-butylbenzoic acid are highly effective heat stabilizers for polyvinyl chloride (PVC).[2][4][5] During the high-temperature processing of PVC, the polymer is susceptible to thermal degradation, which leads to discoloration and a reduction in mechanical properties. The metal salts of PTBBA act by scavenging free radicals and neutralizing hydrochloric acid (HCl), a byproduct of PVC degradation, thus interrupting the degradation cascade.[7]

Polypropylene Nucleating Agent

4-tert-butylbenzoic acid and its aluminum salts serve as efficient nucleating agents in polypropylene (PP).[8] By promoting the formation of smaller and more uniform spherulites during crystallization, it enhances the mechanical properties of PP, including increased stiffness and a higher heat distortion temperature.[8] This can also lead to faster manufacturing cycle times.[8] Patents have detailed compositions where aluminum p-tert-butylbenzoic acid is blended with other agents like sodium benzoate to create synergistic effects.[9][10][11]

Corrosion Inhibition

In cooling fluids and antifreeze formulations, 4-tert-butylbenzoic acid and its salts act as effective corrosion inhibitors, protecting metal surfaces from degradation.[2][4][5][12]

Lubricants and Metalworking Fluids

As an additive in lubricants and metalworking fluids, PTBBA and its derivatives contribute to improved performance and stability.[8]

Key Research and Niche Applications

The unique structure of 4-tert-butylbenzoic acid also lends itself to specialized applications in research and development.

Intermediate for Avobenzone Synthesis

A primary and commercially significant application of PTBBA is as a key intermediate in the synthesis of Avobenzone, a widely used UVA blocker in sunscreens and other cosmetic products.[1][2][4][13]

Pharmaceutical and Agrochemical Synthesis

4-tert-Butylbenzoic acid serves as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[13] Its derivatives are being explored for their potential in developing new therapeutic agents.[14]

Sirtuin Inhibition

In the field of biochemistry and drug discovery, 4-tert-butylbenzoic acid has been identified as a potent inhibitor of yeast sirtuin (Sir2p) and a weak but selective inhibitor of human SIRT1, a class III histone deacetylase.[15] This has opened avenues for its use as a chemical probe to study the biological roles of sirtuins, which are implicated in aging and various diseases.

TargetActivityReference
Yeast Sirtuin (Sir2p) Potent Inhibitor
Human SIRT1 Weak and Selective Inhibitor (IC₅₀: 1.0 mM)[15]
Human SIRT2 28.0% inhibition at 1.6 mM[15]
Electrolyte Additive in Batteries

Emerging research suggests that 4-tert-butylbenzoic acid shows promise as an electrolyte additive in sodium-ion and lithium-ion batteries, where it can contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces, thereby enhancing battery performance and durability.[13]

Experimental Protocols

Synthesis of 4-tert-Butylbenzoic Acid (Industrial Method)

The industrial synthesis of 4-tert-butylbenzoic acid is primarily achieved through the oxidation of p-tert-butyltoluene.

Protocol: Liquid-Phase Air Oxidation

  • Reaction Setup: A reactor is charged with p-tert-butyltoluene, a cobalt acetate catalyst, and a bromide-containing promoter.[16]

  • Initiation: The mixture is heated to approximately 150-155°C, and oxygen or air is introduced to initiate the oxidation reaction. This initial phase is typically carried out for 0.5 to 2 hours.[17]

  • Reaction Continuation: The temperature is then lowered to 135-145°C, and the reaction is continued for several more hours (e.g., over 5 hours) until the desired conversion is achieved.[17]

  • Purification: The crude p-tert-butylbenzoic acid is cooled to induce crystallization. The crystals are then separated via centrifugation.[17] Further purification can be achieved by dissolving the crude product in a suitable solvent like toluene, filtering to remove impurities, washing with water, and recrystallizing.[17] The final product is then dried.[17]

Synthesis of Avobenzone from 4-tert-Butylbenzoic Acid Methyl Ester

Avobenzone is synthesized via a Claisen condensation reaction.

Protocol:

  • Reactants: Methyl 4-tert-butylbenzoate and 4'-methoxyacetophenone are used as the primary reactants.

  • Catalyst and Solvent: A strong base such as sodium amide is used as a catalyst, with a solvent like dimethylbenzene.

  • Reaction Conditions: The reaction mixture is heated to around 100°C for approximately 5 hours.

  • Workup: After the reaction is complete, the mixture is cooled and acidified to precipitate the crude Avobenzone.

  • Purification: The crude product is then purified through recrystallization to yield the final, high-purity Avobenzone.

Note: The synthesis often starts with the esterification of 4-tert-butylbenzoic acid to its methyl ester.

Analysis of 4-tert-Butylbenzoic Acid

Protocol: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of 4-tert-butylbenzoic acid is reversed-phase HPLC.

  • Column: A C18 column is typically used.[18]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is effective.[18]

  • Detection: UV detection at an appropriate wavelength is used for quantification.[19]

Visualizations

Industrial_Synthesis_of_PTBBA cluster_reactants Reactants cluster_catalysts Catalysts pTBT p-tert-Butyltoluene Reactor Reactor (135-155°C) pTBT->Reactor Oxygen Oxygen (Air) Oxygen->Reactor Co_catalyst Cobalt Acetate Co_catalyst->Reactor Bromide Bromide Promoter Bromide->Reactor Purification Purification (Crystallization, Centrifugation, Recrystallization) Reactor->Purification PTBBA 4-tert-Butylbenzoic Acid Purification->PTBBA

Caption: Industrial synthesis of 4-tert-butylbenzoic acid.

Avobenzone_Synthesis PTBBA_ester Methyl 4-tert-butylbenzoate Reaction Claisen Condensation (~100°C) PTBBA_ester->Reaction Methoxyacetophenone 4'-Methoxyacetophenone Methoxyacetophenone->Reaction Catalyst Sodium Amide (Catalyst) Catalyst->Reaction Workup Acidification & Purification Reaction->Workup Avobenzone Avobenzone Workup->Avobenzone

Caption: Synthesis of Avobenzone from PTBBA methyl ester.

PVC_Stabilization PVC PVC Polymer Heat Heat (Processing) PVC->Heat StabilizedPVC Stabilized PVC PVC->StabilizedPVC Degradation Thermal Degradation Heat->Degradation HCl HCl (Hydrochloric Acid) Degradation->HCl FreeRadicals Free Radicals Degradation->FreeRadicals HCl->Degradation Autocatalytic PTBBA_Salt Metal Salt of PTBBA PTBBA_Salt->HCl Neutralizes PTBBA_Salt->FreeRadicals Scavenges PTBBA_Salt->StabilizedPVC

Caption: PVC heat stabilization mechanism.

Sirtuin_Inhibition Sirtuin Sirtuin Enzyme (e.g., SIRT1) Deacetylation Deacetylation Sirtuin->Deacetylation Inhibition Inhibition Sirtuin->Inhibition Substrate Acetylated Protein Substrate Substrate->Deacetylation NAD NAD+ NAD->Deacetylation Products Deacetylated Protein + Nicotinamide + O-Acetyl-ADP-Ribose Deacetylation->Products PTBBA 4-tert-Butylbenzoic Acid PTBBA->Sirtuin Binds to

Caption: Sirtuin inhibition by 4-tert-butylbenzoic acid.

References

An In-depth Technical Guide on the Spectral Information and Data for 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)benzoic acid, also known as 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid, is a biphenyl derivative characterized by a tert-butyl group and a carboxylic acid moiety. These functional groups impart specific chemical properties that are of interest in various fields, including materials science and medicinal chemistry. This technical guide provides a summary of the available spectral data for this compound, detailed experimental protocols for its characterization, and logical workflows for its synthesis and analysis.

While comprehensive, experimentally verified spectral datasets for this compound are not widely available in the public domain, this guide compiles predicted data and expected spectral characteristics based on the compound's structure. The provided protocols are standardized methods for the analysis of an aromatic carboxylic acid of this nature.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid, 4-tert-Butylbiphenyl-4'-carboxylic AcidPubChem[1], ChemicalBook[2]
CAS Number 5748-42-5ChemicalBook[2]
Molecular Formula C₁₇H₁₈O₂PubChem[1]
Molecular Weight 254.32 g/mol PubChem[1]
Predicted pKa 4.22 ± 0.10ChemicalBook[2]
Predicted XLogP3 5.5PubChem[1]

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.15Doublet2HAromatic protons ortho to -COOH
~7.70Doublet2HAromatic protons meta to -COOH
~7.65Doublet2HAromatic protons ortho to tert-butyl group
~7.50Doublet2HAromatic protons meta to tert-butyl group
1.36Singlet9Htert-Butyl (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~172.0Carboxylic Acid Carbonyl (-COOH)
~152.0Quaternary Aromatic Carbon (ipso to tert-butyl)
~145.0Quaternary Aromatic Carbon (ipso to other ring)
~137.0Quaternary Aromatic Carbon (ipso to other ring)
~130.5Aromatic CH (ortho to -COOH)
~129.0Quaternary Aromatic Carbon (ipso to -COOH)
~127.5Aromatic CH (meta to -COOH)
~127.0Aromatic CH (ortho to tert-butyl)
~126.0Aromatic CH (meta to tert-butyl)
34.8Quaternary Carbon (tert-butyl)
31.4Methyl Carbons (tert-butyl)
Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2960-2870Medium-StrongC-H stretchtert-Butyl
~1680-1710StrongC=O stretchCarboxylic Acid (H-bonded dimer)
~1600, ~1480Medium-WeakC=C stretchAromatic Rings
~1410MediumO-H bendCarboxylic Acid
~1290StrongC-O stretchCarboxylic Acid
~840StrongC-H out-of-plane bend1,4-disubstituted aromatic
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zIonDescription
254[M]⁺Molecular Ion
239[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety
211[M - C₃H₇]⁺Loss of an isopropyl radical
197[M - C₄H₉]⁺Loss of the tert-butyl group
209[M - COOH]⁺Loss of the carboxylic acid group
181[Biphenyl-C₃H₄]⁺Further fragmentation of the biphenyl core
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like ethanol or cyclohexane is expected to show strong absorptions characteristic of the extended π-system of the biphenyl structure. Benzoic acid itself has an absorption maximum around 230 nm.[3] The extended conjugation in the biphenyl system would be expected to shift this absorption to a longer wavelength (a bathochromic shift), likely in the range of 260-290 nm.

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Typical parameters include a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

      • Collect 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum with proton decoupling.

      • Typical parameters include a 30-45° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2-5 seconds.

      • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify peak multiplicities (singlet, doublet, etc.) and coupling constants (in Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use a modern FT-IR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - GC-MS):

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure elution of the compound.

    • MS conditions: Use electron ionization (EI) at a standard energy of 70 eV. Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-400).

  • Data Processing:

    • Identify the peak corresponding to the molecular ion ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries if available.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aromatic rings. The following diagram illustrates this synthetic pathway.

Suzuki_Coupling cluster_catalyst Catalyst System A 4-bromobenzoic acid Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Product This compound B 4-tert-butylphenylboronic acid Catalyst->Product Heat Base Na₂CO₃ or K₂CO₃ (Base) Solvent Toluene/Ethanol/Water (Solvent)

Caption: Synthesis of this compound via Suzuki Coupling.

General Characterization Workflow

Once a compound is synthesized, a systematic workflow is employed to purify and characterize it, ensuring its identity and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Purity Purity Assessment (e.g., HPLC, mp) Purification->Purity Structure Structural Elucidation Purity->Structure Data Data Archiving & Reporting Structure->Data NMR NMR (¹H, ¹³C) Structure->NMR IR FT-IR MS Mass Spec UV UV-Vis

Caption: General workflow for the characterization of a synthesized compound.

References

An In-depth Technical Guide to 4-(4-tert-Butylphenyl)benzoic Acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-tert-Butylphenyl)benzoic acid, a biphenyl carboxylic acid derivative with applications in materials science and potential toxicological relevance. This document details its commercial availability, physical and chemical properties, a representative synthesis protocol, its use in liquid crystal formulations, and a proposed adverse outcome pathway related to the structurally similar para-tert-butyl-benzoic acid (p-TBBA).

Commercial Availability

This compound is readily available from several commercial chemical suppliers. The typical purity offered is greater than 98%. Researchers can procure this compound from the following vendors, among others:

SupplierCatalog NumberPurityCAS Number
TCI AmericaB1986>98.0% (GC)5748-42-5
Fisher ScientificTCI-B1986>98.0%5748-42-5
Chem-Impex49149≥ 98% (GC)5748-42-5
CymitQuimicaCYM046352-5748-42-5

Physicochemical and Toxicological Data

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This data is essential for its handling, application, and safety considerations in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₂PubChem[1]
Molecular Weight 254.32 g/mol PubChem[1]
Appearance White to off-white powder or crystalsChemBK[2]
Melting Point Approximately 98-100 °CChemBK[2]
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform; insoluble in water.ChemBK[2]
CAS Number 5748-42-5PubChem[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)PubChem[1]
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313PubChem[1]

Experimental Protocols

Representative Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme:

G reactant1 4-Bromobenzoic acid catalyst Pd Catalyst Base reactant1->catalyst reactant2 4-tert-Butylphenylboronic acid reactant2->catalyst product This compound catalyst->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromobenzoic acid

  • 4-tert-Butylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Preparation of a Liquid Crystal Mixture

Benzoic acid derivatives are commonly used in the formulation of liquid crystal mixtures due to their rod-like molecular shape and ability to form hydrogen-bonded dimers, which enhances mesophase stability. The following is a general procedure for incorporating this compound into a liquid crystal host.

Materials:

  • This compound

  • A host liquid crystal material (e.g., a cyanobiphenyl-based mixture)

  • A suitable solvent (e.g., dichloromethane or chloroform)

Procedure:

  • Calculate the desired weight percentage of this compound in the final mixture.

  • In a clean vial, dissolve both the this compound and the host liquid crystal material in a minimal amount of the chosen solvent.

  • Gently warm the mixture and sonicate to ensure homogeneity.

  • Remove the solvent under a gentle stream of inert gas, followed by drying in a vacuum oven at a temperature below the clearing point of the mixture until a constant weight is achieved.

  • The resulting liquid crystal mixture can then be characterized by methods such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to determine its mesophases and transition temperatures.

Signaling Pathway and Biological Activity

While this compound itself has limited documented biological activity, the structurally related compound, para-tert-butyl-benzoic acid (p-TBBA), has been shown to induce spermatotoxicity in rats.[4] The proposed mechanism involves an adverse outcome pathway (AOP) initiated by the metabolic formation of p-TBBA, leading to the disruption of testicular function.

Adverse Outcome Pathway for p-TBBA Induced Spermatotoxicity

The AOP for p-TBBA-induced spermatotoxicity is initiated by the formation of p-TBBA-CoA conjugates within testicular cells. This leads to a cascade of events including the depletion of coenzyme A, disruption of lipid metabolism and energy production, and ultimately, impaired spermatogenesis.[4]

AOP_pTBBA cluster_molecular Molecular Initiating Event cluster_cellular Cellular Key Events cluster_organ Organ-Level Key Event cluster_adverse_outcome Adverse Outcome MIE Formation of p-TBBA-CoA Conjugates KE1 Coenzyme A Depletion MIE->KE1 KE2 Disruption of Lipid Metabolism & Energy Production KE1->KE2 KE3 Decreased Germ Cell Populations in Late-Stage Spermatogenesis KE2->KE3 AO Impaired Spermatogenesis & Testicular Toxicity KE3->AO

Adverse outcome pathway for p-TBBA-induced spermatotoxicity.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on its commercial availability, properties, synthesis, and potential biological implications will aid in its effective and safe utilization in scientific research and development.

References

Methodological & Application

Synthetic Routes for the Preparation of 4-(4-tert-Butylphenyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-tert-Butylphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. Three primary synthetic routes are presented: Suzuki-Miyaura Coupling, Grignard Reaction, and Oxidation of a Methylbiphenyl Precursor.

Data Presentation

The following table summarizes the key quantitative data and conditions for the described synthetic routes to facilitate comparison.

ParameterSuzuki-Miyaura CouplingGrignard ReactionOxidation
Starting Materials 4-Bromobenzoic acid, 4-tert-Butylphenylboronic acid4'-Bromo-4-tert-butylbiphenyl, Magnesium, CO₂ (dry ice)4-tert-Butyl-4'-methylbiphenyl
Key Reagents Pd(OAc)₂, PPh₃, Na₂CO₃Diethyl ether or THF, HClPotassium permanganate (KMnO₄), H₂SO₄
Reaction Conditions Reflux in 1-propanol/waterAnhydrous conditions, then acidic workupReflux in pyridine/water, then acidification
Typical Yield High (often >85%)Moderate to High (typically 60-80%)Moderate (can be variable, ~20-50%)
Purity of Crude Product Generally highModerate (byproducts can form)Moderate (requires careful purification)
Key Advantages High yield, good functional group toleranceReadily available starting materialsUtilizes a common and powerful oxidant
Key Disadvantages Cost of palladium catalyst and boronic acidsMoisture-sensitive, potential for homocouplingHarsh reaction conditions, potential for low yield

Synthetic Pathways Overview

The following diagram illustrates the three discussed synthetic routes to this compound.

Synthetic_Routes cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction cluster_oxidation Oxidation A1 4-Bromobenzoic Acid A_reagents Pd(OAc)₂ PPh₃, Na₂CO₃ A1->A_reagents A2 4-tert-Butylphenylboronic Acid A2->A_reagents P This compound A_reagents->P B1 4'-Bromo-4-tert-butylbiphenyl B_step1 1. Mg, ether/THF B1->B_step1 B_step2 2. CO₂ (dry ice) 3. H₃O⁺ B_step1->B_step2 B_step2->P C1 4-tert-Butyl-4'-methylbiphenyl C_reagents KMnO₄, H₂O, Pyridine Reflux, then H₃O⁺ C1->C_reagents C_reagents->P

Caption: Synthetic pathways to this compound.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of unsymmetrical biaryls and offers a high-yield route to the target compound.[1]

Materials:

  • 4-Bromobenzoic acid

  • 4-tert-Butylphenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon (e.g., Darco G-60)

  • Celite

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 4-bromobenzoic acid (1.0 equiv), 4-tert-butylphenylboronic acid (1.05 equiv), and 1-propanol. Purge the flask with nitrogen.

  • Catalyst and Base Addition: To the stirred mixture, add palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and 2 M aqueous sodium carbonate solution (1.20 equiv). Add deionized water.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with 5% aqueous sodium bicarbonate solution, followed by saturated brine.

  • Decolorization and Drying: Treat the organic solution with activated carbon and stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 30 minutes.

  • Purification: Filter the mixture through a pad of Celite, rinsing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a mixture of hexanes and methanol to afford pure this compound.

Grignard Reaction

This protocol outlines the synthesis via the formation of a Grignard reagent from 4'-bromo-4-tert-butylbiphenyl, followed by carboxylation with dry ice.[2][3][4]

Materials:

  • 4'-Bromo-4-tert-butylbiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 6 M Hydrochloric acid (HCl)

  • Methyl-tert-butyl ether (MTBE)

  • Iodine crystal (optional, as an initiator)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • In the dropping funnel, place a solution of 4'-bromo-4-tert-butylbiphenyl in anhydrous diethyl ether or THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to boil.

    • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Carboxylation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Once the Grignard reagent has cooled to room temperature, slowly pour it over the dry ice with stirring.

    • Allow the excess dry ice to sublime.

  • Work-up:

    • Slowly add 6 M HCl to the beaker to hydrolyze the magnesium salt.

    • Add MTBE to the beaker and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with MTBE.

    • Combine the organic layers and wash with water and then with 5% aqueous sodium hydroxide to extract the benzoic acid as its sodium salt.

  • Isolation and Purification:

    • Separate the aqueous layer containing the sodium salt of the product.

    • Acidify the aqueous layer with 6 M HCl to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Oxidation of 4-tert-Butyl-4'-methylbiphenyl

This protocol describes the oxidation of the methyl group of 4-tert-butyl-4'-methylbiphenyl to a carboxylic acid using potassium permanganate.[5][6]

Materials:

  • 4-tert-Butyl-4'-methylbiphenyl

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyl-4'-methylbiphenyl in a mixture of pyridine and water.

  • Oxidation: Heat the mixture to 85-90 °C. Add potassium permanganate in portions over a period of 30-60 minutes.

  • Reaction Monitoring: Continue heating under reflux for several hours until the purple color of the permanganate has disappeared. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

    • Combine the filtrate and washings and transfer to a separatory funnel.

  • Isolation:

    • Acidify the aqueous solution with concentrated sulfuric acid to precipitate the carboxylic acid.

    • Extract the product with diethyl ether or another suitable organic solvent.

    • Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[1][2][3] Its significance in modern organic synthesis was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] The reaction is widely employed in academic and industrial research, particularly in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(4-tert-Butylphenyl)benzoic Acid via the Suzuki-Miyaura cross-coupling of 4-iodobenzoic acid and 4-tert-butylphenylboronic acid. This specific biaryl carboxylic acid serves as a valuable building block in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-iodobenzoic acid), forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-tert-butylphenylboronic acid) is transferred to the palladium(II) complex. The base activates the boronic acid to facilitate this transfer.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst for the next cycle.[1]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, which can be adapted for the synthesis of this compound.

ParameterTypical ConditionsReactants for Target Synthesis
Aryl Halide Aryl iodide, bromide, or triflate4-Iodobenzoic acid
Organoboron Reagent Arylboronic acid or ester4-tert-Butylphenylboronic acid
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHPotassium Carbonate (K₂CO₃)
Solvent Toluene, Dioxane, DMF, Ethanol/WaterToluene/Ethanol/Water mixture
Temperature 80 - 110 °C80 °C
Reaction Time 2 - 24 hours12 hours
Typical Yield 60 - 98%>90% (expected)

Experimental Protocols

This protocol details the synthesis of this compound from 4-iodobenzoic acid and 4-tert-butylphenylboronic acid using a palladium catalyst.

Materials
  • 4-Iodobenzoic acid (1.0 equiv)

  • 4-tert-Butylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (5 mL / mmol of aryl halide)

  • Ethanol (2 mL / mmol of aryl halide)

  • Deionized Water (2 mL / mmol of aryl halide)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Under the inert atmosphere, add the degassed solvent mixture of toluene, ethanol, and water.

Reaction Procedure
  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification
  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate to the carboxylic acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product This compound (Ar-Ar') ArX 4-Iodobenzoic Acid (Ar-X) ArBOH2 4-tert-Butylphenylboronic Acid (Ar'B(OH)₂)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add Reactants & Catalyst - Establish Inert Atmosphere - Add Degassed Solvents start->setup reaction Heating & Stirring (80°C, 12h) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Purification: - Wash with Water & Brine - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The protocol focuses on the widely used coupling of arylboronic acids with aryl halides. This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Introduction

The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][3] Its advantages include mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic boron-containing byproducts that are easily removed.[2] These features make it a highly versatile and widely adopted method in both academic and industrial research, particularly in the field of drug development for the synthesis of complex organic molecules.[4][5]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] A base is required to activate the boronic acid for the transmetalation step.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize common components and conditions.

Table 1: Common Palladium Catalysts and Precatalysts

Catalyst/PrecatalystChemical FormulaTypical Loading (mol%)Notes
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1 - 5A common and effective catalyst for a wide range of substrates.
Palladium(II) acetatePd(OAc)₂1 - 5A stable Pd(II) source that is reduced in situ to the active Pd(0) species. Often used with a phosphine ligand.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃0.5 - 2A common Pd(0) source, typically used in conjunction with a phosphine ligand.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Pd(dppf)Cl₂1 - 3An air-stable precatalyst that is effective for a broad range of substrates.
Buchwald Precatalystse.g., XPhos-Pd-G30.5 - 2Highly active catalysts that often allow for lower catalyst loadings and milder reaction conditions.

Table 2: Common Ligands

LigandTypeNotes
TriphenylphosphinePPh₃A standard, inexpensive phosphine ligand.
TricyclohexylphosphinePCy₃An electron-rich and bulky ligand, often effective for less reactive aryl chlorides.
SPhosA bulky, electron-rich biarylphosphine ligand (Buchwald ligand) that can facilitate challenging couplings.[8]
XPhosAnother bulky, electron-rich biarylphosphine ligand (Buchwald ligand) known for its high reactivity.[8]

Table 3: Common Bases

BaseChemical FormulaStrengthNotes
Potassium carbonateK₂CO₃ModerateA commonly used, inexpensive base.
Cesium carbonateCs₂CO₃StrongOften more effective than K₂CO₃, particularly for challenging couplings.
Potassium phosphateK₃PO₄StrongA strong, non-nucleophilic base that is often used in aprotic solvents.[9]
Sodium carbonateNa₂CO₃ModerateAnother common and cost-effective choice.
Potassium tert-butoxideKOtBuVery StrongA very strong base, sometimes required for less reactive substrates.[10]

Table 4: Common Solvents

SolventNotes
TolueneA common non-polar solvent for Suzuki couplings.
1,4-DioxaneA polar aprotic solvent, often used with water as a co-solvent.
Tetrahydrofuran (THF)A polar aprotic solvent, suitable for many Suzuki reactions.
Dimethylformamide (DMF)A polar aprotic solvent that can be effective but may require higher purification effort.
WaterOften used as a co-solvent, particularly with inorganic bases.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Suzuki_Workflow Experimental Workflow for Suzuki Coupling Setup 1. Reaction Setup: - Add aryl bromide, arylboronic acid, catalyst, ligand, and base to a dry flask. - Seal the flask and establish an inert atmosphere (e.g., N₂ or Ar). Solvent 2. Solvent Addition: - Add degassed solvent(s) via syringe. Setup->Solvent Reaction 3. Reaction Execution: - Heat the mixture to the desired temperature (e.g., 100 °C). - Stir vigorously for the required time (e.g., 2-24 hours). Solvent->Reaction Workup 4. Work-up: - Cool the reaction to room temperature. - Quench with water and perform liquid-liquid extraction. - Dry the combined organic layers. Reaction->Workup Purification 5. Purification: - Concentrate the organic phase. - Purify the crude product by flash column chromatography. Workup->Purification Analysis 6. Product Analysis: - Characterize the purified product (e.g., NMR, MS). Purification->Analysis

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling.

1. Reaction Setup:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[9]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9]

2. Solvent Addition:

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[9]

3. Reaction Execution:

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[9]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

4. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.[9]

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[9]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[9][11]

Troubleshooting and Optimization

Table 5: Common Issues and Solutions in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature- Use a fresh catalyst or a more active precatalyst.[8]- Screen different ligands and bases.- Increase the reaction temperature.
Protodeboronation (loss of boronic acid) - Presence of excess water or protic solvents- High reaction temperature- Use anhydrous solvents and dry reagents.- Employ a milder base.- Lower the reaction temperature if possible.
Homocoupling of the boronic acid - Presence of oxygen- High catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading.- Consider slow addition of the boronic acid.[8]
Difficulty with aryl chlorides - Low reactivity of the C-Cl bond- Use more electron-rich and bulky ligands (e.g., Buchwald ligands).- Employ a stronger base and higher reaction temperatures.

For more challenging substrates, a systematic optimization of the reaction conditions may be necessary. This can involve screening different combinations of catalysts, ligands, bases, and solvents.[12]

References

Application of 4-(4-tert-Butylphenyl)benzoic Acid in Liquid Crystal Material Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)benzoic acid is a versatile building block in the synthesis of calamitic (rod-shaped) liquid crystals. Its rigid biphenyl core, coupled with the bulky terminal tert-butyl group, allows for the design of mesogens with specific thermal and electro-optical properties. The tert-butyl group can influence the mesophase behavior by disrupting close packing, often leading to lower melting points and the formation of nematic and smectic phases. This document provides detailed application notes and experimental protocols for the synthesis of liquid crystal materials incorporating the this compound moiety, focusing on the formation of Schiff base esters.

Data Presentation

The mesomorphic properties of liquid crystals are highly dependent on their molecular structure. The following table summarizes the physical properties of the key starting material and the expected mesomorphic properties of a representative liquid crystal synthesized from it.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 248-252 °C

Table 2: Representative Mesomorphic Properties of a Schiff Base Ester Derived from this compound

The following data is for a representative compound, 4-((4-(hexyloxy)phenylimino)methyl)phenyl 4-(4-tert-butylphenyl)benzoate, and serves as an illustrative example of the types of liquid crystalline phases that can be expected.

TransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
Crystal (Cr) to Smectic A (SmA)135.028.5
Smectic A (SmA) to Nematic (N)198.01.2
Nematic (N) to Isotropic (I)215.00.8

Experimental Protocols

The synthesis of calamitic liquid crystals from this compound typically involves a multi-step process, including the formation of a Schiff base intermediate followed by esterification.

Protocol 1: Synthesis of 4-((4-(hexyloxy)phenylimino)methyl)phenol (Schiff Base Intermediate)

This protocol describes the synthesis of the phenolic Schiff base intermediate required for the subsequent esterification reaction.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Hexyloxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) in absolute ethanol.

  • Add 4-hexyloxyaniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product by FT-IR and ¹H NMR spectroscopy.

Protocol 2: Synthesis of 4-((4-(hexyloxy)phenylimino)methyl)phenyl 4-(4-tert-butylphenyl)benzoate (Final Liquid Crystal)

This protocol details the esterification of the Schiff base intermediate with this compound using a DCC/DMAP coupling method.

Materials:

  • 4-((4-(hexyloxy)phenylimino)methyl)phenol (from Protocol 1)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-((4-(hexyloxy)phenylimino)methyl)phenol (1 equivalent) and this compound (1 equivalent) in anhydrous dichloromethane.

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Recrystallize the purified product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final liquid crystal.

  • Characterize the final product by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

  • Determine the mesomorphic properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Mandatory Visualization

Synthesis Pathway for a Representative Liquid Crystal

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound E 4-((4-(hexyloxy)phenylimino)methyl)phenyl 4-(4-tert-butylphenyl)benzoate (Liquid Crystal) A->E DCC, DMAP, DCM, r.t. B 4-Hydroxybenzaldehyde D 4-((4-(hexyloxy)phenylimino)methyl)phenol (Schiff Base) B->D Ethanol, Acetic Acid (cat.), Reflux C 4-Hexyloxyaniline C->D D->E

Caption: Synthesis of a Schiff base ester liquid crystal.

Experimental Workflow for Liquid Crystal Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants reaction Reaction (Schiff Base Formation & Esterification) start->reaction workup Workup & Purification (Filtration, Extraction, Column Chromatography) reaction->workup product Pure Liquid Crystal workup->product structural Structural Analysis (FT-IR, NMR) product->structural thermal Thermal Analysis (DSC) product->thermal optical Optical Analysis (POM) product->optical

Caption: Workflow for liquid crystal synthesis.

Application Notes and Protocols for the Use of 4-(4-tert-Butylphenyl)benzoic Acid in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing 4-(4-tert-Butylphenyl)benzoic acid as an organic linker. The bulky tert-butyl group and the biphenyl backbone of this linker are expected to influence the resulting MOF's structure, porosity, and functionality, making it a person of interest for applications in drug delivery and other areas. While specific data for MOFs synthesized with this exact linker is limited in publicly available literature, this document provides generalized protocols and representative data from structurally similar MOFs to guide researchers in this area.

Introduction to this compound as a MOF Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and chemical properties of the resulting MOF. This compound is a biphenylcarboxylic acid linker characterized by a rigid backbone and a bulky tert-butyl functional group.

The presence of the tert-butyl group can lead to:

  • Increased Pore Size: The steric hindrance of the bulky group may prevent the formation of highly dense, interpenetrated frameworks, potentially leading to larger pores.

  • Modified Surface Properties: The hydrophobic nature of the tert-butyl group can alter the surface chemistry of the pores, influencing the adsorption of specific guest molecules.

  • Enhanced Stability: The rigid biphenyl structure can contribute to the overall robustness of the MOF framework.

These properties make MOFs derived from this compound promising candidates for applications such as gas storage, catalysis, and particularly in drug delivery, where pore size and surface chemistry are critical for drug loading and release.

Quantitative Data Summary

Due to the limited availability of specific data for MOFs synthesized with this compound, the following tables present representative data from MOFs constructed with structurally analogous biphenyl dicarboxylic acid linkers, such as 4,4'-biphenyldicarboxylic acid (BPDC). This information provides an expected range of properties.

Table 1: Physicochemical Properties of Analogous Biphenyl-Based MOFs

MOF System (Metal + Linker)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
Ni-BPDC3120.29~29>350
Zn-BPDC based MOF1500 - 25000.6 - 1.210 - 20~400
Zr-UiO-67 (BPDC linker)~2100~0.8~12>500

Table 2: Drug Loading and Release in Analogous Porous MOFs

MOF SystemDrugLoading Capacity (wt%)Release Conditions
UiO-66Ibuprofen~35pH 7.4 buffer
MIL-101(Cr)Ibuprofen~54pH 7.4 buffer
Zn-MOFDoxorubicin~34pH-sensitive (faster at pH 3.8)
Cu-MOFMontelukast Sodium>60pH 7.4 buffer

Experimental Protocols

The following are generalized solvothermal synthesis protocols for the preparation of zinc and zirconium-based MOFs using this compound as the organic linker.

Protocol 1: Synthesis of a Zinc-Based MOF (Zn-TBB)

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H-TBB)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 100-120 °C for 24-48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Subsequently, immerse the crystals in chloroform for 24 hours to remove residual ethanol and DMF.

  • Dry the final product under vacuum at 80-100 °C for 12 hours.

Protocol 2: Synthesis of a Zirconium-Based MOF (Zr-TBB)

Materials:

  • Zirconium(IV) Chloride (ZrCl₄)

  • This compound (H-TBB)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.25 mmol of Zirconium(IV) Chloride and 0.25 mmol of this compound in 15 mL of DMF.

  • Add a modulator, such as 20 equivalents of acetic acid, to the solution. The modulator helps to control the crystallinity and size of the MOF particles.

  • Seal the vial and place it in a preheated oven at 120-150 °C for 48-72 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL).

  • Perform a solvent exchange with ethanol (3 x 10 mL) over 24 hours.

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours.

Protocol 3: Drug Loading via Impregnation

Materials:

  • Activated MOF (e.g., Zn-TBB or Zr-TBB)

  • Drug of interest (e.g., Ibuprofen, Doxorubicin)

  • Suitable solvent for the drug (e.g., ethanol, water, DMSO)

Procedure:

  • Prepare a concentrated solution of the drug in a suitable solvent. The concentration will depend on the drug's solubility and the desired loading capacity.

  • Immerse a known amount of activated MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum at a temperature that does not degrade the drug.

  • The drug loading capacity can be determined using techniques such as UV-Vis spectroscopy, HPLC, or thermogravimetric analysis (TGA).

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Mixing & Solubilization Metal_Salt->Mix Linker Linker (this compound) Linker->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Solvothermal Solvothermal Reaction (100-150 °C, 24-72h) Mix->Solvothermal Purification Purification (Washing with DMF/Ethanol) Solvothermal->Purification Activation Activation (Solvent Exchange & Vacuum Drying) Purification->Activation MOF_Product Porous MOF Product Activation->MOF_Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Drug_Loading_Process Activated_MOF Activated Porous MOF Impregnation Impregnation (Stirring for 24-48h) Activated_MOF->Impregnation Drug_Solution Concentrated Drug Solution Drug_Solution->Impregnation Centrifugation Separation (Centrifugation) Impregnation->Centrifugation Washing Washing (Remove surface-adsorbed drug) Centrifugation->Washing Drying Drying (Under Vacuum) Washing->Drying Drug_Loaded_MOF Drug-Loaded MOF Drying->Drug_Loaded_MOF

Caption: Workflow for loading a drug into a MOF via impregnation.

Signaling_Pathway_Drug_Release cluster_delivery Drug Delivery System Drug_Loaded_MOF Drug-Loaded MOF Target_Site Target Site (e.g., Tumor Microenvironment) Drug_Loaded_MOF->Target_Site Stimulus Stimulus (e.g., Low pH, Specific Ions) Target_Site->Stimulus encounters Degradation MOF Framework Degradation or Drug Diffusion Stimulus->Degradation triggers Drug_Release Controlled Drug Release Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for stimulus-responsive drug release from a MOF.

Application Notes and Protocols: 4-(4-tert-Butylphenyl)benzoic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(4-tert-Butylphenyl)benzoic Acid in the development of organic electronic devices. While direct, comprehensive data for this specific molecule is emerging, its structural motifs are present in materials used in high-performance organic electronics. The protocols and data presented herein are based on established methodologies for analogous compounds and provide a strong framework for its application.

Introduction

This compound is a biphenyl carboxylic acid derivative. The biphenyl core provides a rigid, conjugated system beneficial for charge transport, while the terminal carboxylic acid group allows for the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces, such as indium tin oxide (ITO) and zinc oxide (ZnO). The tert-butyl group enhances solubility in organic solvents and can influence the molecular packing in thin films, which is a critical factor for device performance. These characteristics make it a promising candidate for use as an interfacial layer in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Key Properties:

PropertyValue
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
Appearance White to off-white powder or crystals
Solubility Soluble in many organic solvents

Applications in Organic Electronics

The primary role of this compound in organic electronics is as an interfacial modification layer. By forming a SAM on electrode or dielectric surfaces, it can:

  • Tune Electrode Work Function: The dipole moment of the molecule can alter the work function of the electrode, leading to improved charge injection or extraction.

  • Reduce Interfacial Defects: Passivate surface trap states on metal oxides, reducing charge recombination and improving device efficiency and stability.

  • Control Morphology of Subsequently Deposited Layers: The surface energy modification can influence the growth and morphology of the overlying organic semiconductor layer.

  • Act as a Hole-Injecting or Electron-Blocking Layer: Depending on the device architecture and energy level alignment.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound can be used to modify the anode (typically ITO) to improve hole injection. A SAM of this molecule can increase the work function of ITO and reduce the hole injection barrier between the anode and the hole transport layer (HTL).

Representative Device Architecture: ITO / This compound SAM / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode

Expected Performance Enhancement:

ParameterWithout SAMWith Analogous Benzoic Acid SAM
Turn-on Voltage (V) > 5.0< 4.5
Luminance (cd/m²) LowerHigher
Current Efficiency (cd/A) LowerHigher
Power Efficiency (lm/W) LowerHigher

Note: The data in the table is representative of typical enhancements seen with analogous benzoic acid-based SAMs in OLEDs and is intended for comparative purposes.

Organic Field-Effect Transistors (OFETs)

In OFETs, this compound can be used to modify the dielectric layer (e.g., SiO₂) to improve the interface with the organic semiconductor. This can lead to improved charge carrier mobility and a lower threshold voltage.

Representative Device Architecture: Si/SiO₂ / This compound SAM / Organic Semiconductor / Source-Drain Electrodes

Expected Performance Enhancement:

ParameterWithout SAMWith Analogous Benzoic Acid SAM
Field-Effect Mobility (cm²/Vs) LowerHigher
On/Off Ratio > 10⁵> 10⁶
Threshold Voltage (V) Higher (absolute value)Lower (absolute value)

Note: The data in the table is representative of typical enhancements seen with analogous benzoic acid-based SAMs in OFETs and is intended for comparative purposes.

Organic Solar Cells (OSCs)

In inverted-structure OSCs, this compound can be used to modify the ZnO electron transport layer. The SAM can passivate surface traps on the ZnO and improve the interface with the active layer, leading to more efficient charge extraction.

Representative Device Architecture: ITO / ZnO / This compound SAM / Active Layer (Donor:Acceptor) / Hole Transport Layer (HTL) / Metal Electrode

Expected Performance Enhancement:

ParameterWithout SAMWith Analogous Benzoic Acid SAM
Power Conversion Efficiency (%) LowerHigher
Open-Circuit Voltage (V) LowerHigher
Short-Circuit Current (mA/cm²) LowerHigher
Fill Factor (%) LowerHigher

Note: The data in the table is representative of typical enhancements seen with analogous benzoic acid-based SAMs in OSCs and is intended for comparative purposes.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound.

Synthesis_Workflow reagents Reactants: 4-Bromobenzoic Acid 4-tert-Butylphenylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reaction Reaction: Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) Stir for 12-24h reagents->reaction solvent Solvent: Toluene/Ethanol/Water mixture solvent->reaction workup Work-up: Acidify with HCl Extract with Ethyl Acetate Wash with Brine reaction->workup purification Purification: Column Chromatography (Silica Gel) Recrystallization workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Bromobenzoic acid

  • 4-tert-Butylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvents: Toluene, Ethanol, Water, Ethyl acetate, Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) followed by recrystallization.

Formation of a Self-Assembled Monolayer (SAM)

This protocol describes the formation of a SAM of this compound on a substrate (e.g., ITO or ZnO).

SAM_Formation_Workflow sub_prep Substrate Preparation: Clean with detergent, DI water, acetone, isopropanol in sonicator. Dry with N₂ stream. uv_ozone UV-Ozone Treatment: 15-20 minutes to activate surface. sub_prep->uv_ozone immersion Substrate Immersion: Immerse the activated substrate in the SAM solution for 1-12 hours at room temperature. uv_ozone->immersion sam_solution Prepare SAM Solution: Dissolve this compound in a suitable solvent (e.g., ethanol, THF) (Concentration: 1-10 mM) sam_solution->immersion rinsing Rinsing: Rinse with fresh solvent to remove physisorbed molecules. immersion->rinsing annealing Annealing (Optional): Heat at 80-120 °C for 10-30 min to improve monolayer ordering. rinsing->annealing characterization Characterization: Contact Angle, XPS, AFM annealing->characterization

Caption: Workflow for forming a self-assembled monolayer.

Materials:

  • Substrate (e.g., ITO-coated glass, ZnO-coated substrate)

  • This compound

  • Solvent (e.g., anhydrous ethanol or tetrahydrofuran)

  • Detergent, deionized water, acetone, isopropanol

Procedure:

  • Substrate Cleaning: Sequentially sonicate the substrate in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Activation: Treat the cleaned substrate with UV-ozone for 15-20 minutes to remove organic residues and create a hydrophilic surface.

  • SAM Solution Preparation: Prepare a 1-10 mM solution of this compound in an anhydrous solvent.

  • SAM Deposition: Immerse the activated substrate in the SAM solution for 1-12 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-chemisorbed molecules.

  • Drying: Dry the substrate with a stream of nitrogen.

  • Annealing (Optional): Anneal the substrate at 80-120 °C for 10-30 minutes to improve the ordering of the monolayer.

Fabrication of an Inverted Organic Solar Cell (Exemplary Protocol)

This protocol provides a general procedure for fabricating an inverted OSC incorporating a this compound SAM.

OSC_Fabrication_Workflow ito_prep ITO Substrate Preparation and Cleaning zno_dep ZnO Deposition (e.g., Sol-Gel, Spin-coating) ito_prep->zno_dep sam_form This compound SAM Formation zno_dep->sam_form active_layer Active Layer Deposition (Spin-coating) (e.g., PTB7-Th:PC₇₁BM in chlorobenzene) sam_form->active_layer htl_dep Hole Transport Layer Deposition (e.g., MoO₃ via thermal evaporation) active_layer->htl_dep electrode_dep Metal Electrode Deposition (e.g., Ag or Al via thermal evaporation) htl_dep->electrode_dep encapsulation Device Encapsulation electrode_dep->encapsulation

Caption: Workflow for inverted organic solar cell fabrication.

Procedure:

  • Prepare the ITO substrate and deposit a ZnO electron transport layer according to established literature procedures.

  • Form a SAM of this compound on the ZnO surface as described in Protocol 3.2.

  • Prepare the active layer solution (e.g., a blend of a donor polymer and a fullerene or non-fullerene acceptor in a suitable organic solvent).

  • Spin-coat the active layer onto the SAM-modified ZnO surface in a nitrogen-filled glovebox.

  • Anneal the active layer as required.

  • Deposit the hole transport layer (e.g., MoO₃) by thermal evaporation.

  • Deposit the top metal electrode (e.g., Ag or Al) by thermal evaporation through a shadow mask.

  • Encapsulate the device to protect it from air and moisture.

Characterization

The successful formation of the SAM and its effect on the device can be verified using various characterization techniques:

  • Contact Angle Goniometry: To confirm the change in surface energy after SAM formation.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition of the surface and the binding of the carboxylic acid to the metal oxide.

  • Atomic Force Microscopy (AFM): To investigate the surface morphology of the SAM and the overlying organic layers.

  • Ultraviolet Photoelectron Spectroscopy (UPS): To measure the work function of the modified electrode.

  • Current-Voltage (I-V) and Luminance-Voltage (L-V) Measurements: To characterize the electrical and optical performance of the final devices.

Disclaimer: The quantitative data and experimental protocols provided in this document are based on established methodologies for analogous compounds. Researchers should optimize the conditions for their specific experimental setup and materials.

Application Notes and Protocols: 4-(4-tert-Butylphenyl)benzoic Acid as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-tert-Butylphenyl)benzoic Acid as a versatile precursor in the synthesis of novel pharmaceutical compounds. This document outlines detailed protocols for the synthesis of bioactive molecules, presents key quantitative data, and illustrates relevant biological pathways.

Introduction

This compound is a biphenyl carboxylic acid derivative characterized by the presence of a bulky tert-butyl group. This structural feature can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced protein-ligand interactions. The carboxylic acid moiety serves as a convenient handle for synthetic modifications, most commonly through amide bond formation, to generate a diverse library of potential therapeutic agents. This document will focus on the synthesis and biological evaluation of amide derivatives of this compound, with a specific focus on their potential as anticancer agents.

Synthesis of Pharmaceutical Compounds

The primary synthetic route for utilizing this compound as a precursor involves the formation of an amide bond with a suitable amine-containing fragment. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

General Amide Coupling Protocols

Several reliable methods exist for the synthesis of amides from carboxylic acids. Below are two standard protocols using common coupling reagents.

Protocol 1: Amide Coupling using EDC/HOBt

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA or TEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging couplings.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow for Amide Synthesis

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_coupling Add Coupling Reagents (e.g., EDC/HOBt or HATU) and Base dissolve->add_coupling preactivate Pre-activation (if applicable) add_coupling->preactivate 15-30 min add_amine Add Amine preactivate->add_amine react Stir at Room Temperature add_amine->react 1-24 h monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: General workflow for the synthesis of amides from this compound.

Application Example: Synthesis of a Phenyl-Thiazolyl-Benzoic Acid Derivative as a RXR/RAR Agonist

Derivatives of benzoic acid have shown promise as modulators of nuclear hormone receptors, such as the Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR), which are implicated in cancer. A phenyl-thiazolyl-benzoic acid (PTB) derivative has been identified as a dual agonist of RXRα and RARα, exhibiting anti-leukemic properties. The following section outlines a representative synthesis and the biological activity of such a compound, where the 4-(4-tert-butylphenyl)benzoyl moiety can be envisioned as a key structural component.

Representative Synthesis of a Phenyl-Thiazolyl-Benzamide

The synthesis of a potential RXR/RAR agonist can be achieved by coupling this compound with a suitable amino-thiazole intermediate.

Reaction Scheme:

reaction_scheme sub1 This compound plus + sub1->plus sub2 Amino-Thiazole Derivative plus->sub2 arrow Coupling Agent (e.g., HATU, DIPEA) DMF, rt sub2->arrow prod Phenyl-Thiazolyl-Benzamide Derivative arrow->prod

Caption: Representative synthesis of a phenyl-thiazolyl-benzamide derivative.

Quantitative Data

The following table summarizes representative data for the synthesis and biological activity of a phenyl-thiazolyl-benzoic acid (PTB) derivative, a dual RXRα/RARα agonist. While the exact precursor for the cited PTB is 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid, the data serves as a valuable reference for compounds derived from structurally similar benzoic acids like this compound.

CompoundSynthetic Yield (%)Purity (%)TargetEC₅₀ (μM)IC₅₀ (μM)Cell Line
PTB Derivative Not Reported>95% (assumed)RXRα Agonist0.95-NB4 (APL)
RARα AgonistNot Reported-NB4 (APL)
Proliferation-0.71HL-60

Data is representative and compiled from publicly available research on phenyl-thiazolyl-benzoic acid derivatives. APL: Acute Promyelocytic Leukemia.

Biological Context: RXR/RAR Signaling Pathway

Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs) are nuclear receptors that form heterodimers and act as ligand-activated transcription factors. The RXR/RAR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their expression. This signaling pathway is crucial for cell differentiation, proliferation, and apoptosis. In certain cancers, such as acute promyelocytic leukemia (APL), the signaling is disrupted. Agonists of RXR and RAR can restore normal signaling and induce differentiation of cancer cells.

RXR/RAR Signaling Pathway Diagram

RXR_RAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand RXR/RAR Agonist (e.g., PTB Derivative) Ligand->Ligand_nuc Enters Nucleus RXR RXR RARE RARE (DNA) RXR->RARE Binds to RAR RAR RAR->RARE Binds to CoA Co-activator Complex RAR->CoA Recruits CoR Co-repressor Complex CoR->RAR Binds to CoR->RAR Dissociates upon ligand binding Transcription Target Gene Transcription CoA->Transcription Initiates Response Cellular Response (Differentiation, Apoptosis) Transcription->Response Ligand_nuc->RAR Binds to

Caption: Simplified diagram of the RXR/RAR signaling pathway activated by an agonist.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel pharmaceutical compounds. Its utility in constructing complex molecules via robust amide coupling reactions, coupled with the beneficial properties imparted by the tert-butylphenyl moiety, makes it an attractive precursor for drug discovery programs, particularly in the field of oncology. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this promising scaffold.

Synthesis of Novel 4-(4-tert-Butylphenyl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel 4-(4-tert-Butylphenyl)benzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below focus on two robust and versatile synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. These methods offer a high degree of functional group tolerance and are widely applicable for the generation of diverse derivatives.

Introduction

This compound and its analogues are important scaffolds in the development of new therapeutic agents and functional materials. The biphenyl carboxylic acid motif is a common feature in a variety of biologically active molecules, including anti-inflammatory and anti-cancer agents. The tert-butyl group often enhances lipophilicity and can influence the binding of the molecule to its biological target. This document serves as a practical guide for researchers engaged in the synthesis and exploration of this promising class of compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its derivatives via Suzuki-Miyaura coupling and Grignard reactions.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of this compound Derivatives

EntryAryl Halide/TriflateArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromobenzoic acid4-tert-Butylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292[1][2]
2Methyl 4-bromobenzoate4-tert-Butylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100895[3]
34-Iodobenzoic acid4-tert-Butylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane/H₂O90694[4]
44-Bromo-2-fluorobenzoic acid4-tert-Butylphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃DME/H₂O851685[5]
5Ethyl 4-bromobenzoate2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O801291[6]

Table 2: Grignard Reactions for the Synthesis of this compound Derivatives

EntryAryl HalideGrignard ReagentElectrophileSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-4'-tert-butylbiphenylMgCO₂ (solid)THF-78 to RT288[7][8]
21-Bromo-4-tert-butylbenzeneMg, then 4-bromobenzonitrile-Diethyl etherReflux475 (after hydrolysis)[1]
34-Bromobenzoic acid4-tert-Butylphenylmagnesium bromide-THFRT682[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 201 mg)

  • 4-tert-Butylphenylboronic acid (1.2 mmol, 214 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 4-bromobenzoic acid, 4-tert-butylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Grignard Reaction for the Synthesis of this compound

This protocol outlines the synthesis via the formation of a Grignard reagent followed by carboxylation.

Materials:

  • 4-Bromo-4'-tert-butylbiphenyl (1.0 mmol, 289 mg)

  • Magnesium turnings (1.2 mmol, 29 mg)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Iodine (a small crystal)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation:

    • Place the magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add a small crystal of iodine.

    • Dissolve 4-bromo-4'-tert-butylbiphenyl in anhydrous THF and add a small portion to the magnesium turnings.

    • Initiate the reaction by gentle heating or sonication. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate beaker, crush a sufficient amount of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with stirring. The mixture will solidify.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Work-up and Purification:

    • Slowly add 1 M hydrochloric acid to the reaction mixture until the solid dissolves and the solution becomes acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction ArylHalide Aryl Halide (e.g., 4-Bromobenzoic Acid) Reaction_S Reaction ArylHalide->Reaction_S BoronicAcid Boronic Acid/Ester (e.g., 4-tert-Butylphenylboronic acid) BoronicAcid->Reaction_S Catalyst Pd Catalyst (e.g., Pd(OAc)₂/SPhos) Catalyst->Reaction_S Base Base (e.g., K₃PO₄) Base->Reaction_S Solvent_S Solvent (e.g., Toluene/H₂O) Solvent_S->Reaction_S Workup_S Workup & Purification Reaction_S->Workup_S Product_S 4-(4-tert-Butylphenyl)benzoic Acid Derivative Workup_S->Product_S ArylBromide Aryl Bromide (e.g., 4-Bromo-4'-tert-butylbiphenyl) Grignard Grignard Reagent Formation ArylBromide->Grignard Mg Magnesium Mg->Grignard Carboxylation Carboxylation Grignard->Carboxylation CO2 CO₂ (Dry Ice) CO2->Carboxylation Workup_G Workup & Purification Carboxylation->Workup_G Product_G 4-(4-tert-Butylphenyl)benzoic Acid Derivative Workup_G->Product_G

Caption: General workflows for the synthesis of this compound derivatives.

NF-κB Signaling Pathway Inhibition

A derivative of this compound, 4-tert-butylphenyl salicylate, has been shown to possess anti-inflammatory activity by down-regulating the NF-κB signaling pathway.[9] The following diagram illustrates the canonical NF-κB signaling cascade and the point of inhibition by this class of compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_P->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammatory Cytokines, iNOS, COX-2) Nucleus->Transcription activates Inhibitor 4-tert-Butylphenyl Salicylate Inhibitor->IKK inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by a this compound derivative.

References

Application Note: A Comprehensive Guide to the Physicochemical and Structural Characterization of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biphenyl carboxylic acids are a significant class of organic compounds featuring a biphenyl scaffold linked to a carboxylic acid functional group. This structural motif is a cornerstone in medicinal chemistry and materials science. In drug development, these compounds serve as versatile intermediates and key structural components for active pharmaceutical ingredients (APIs) with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antifungal, and antihypertensive agents.[1][2][3] Given their importance, rigorous characterization is essential to confirm their identity, purity, and structural integrity, ensuring the reliability and reproducibility of research and development outcomes.

This application note provides a detailed overview of the standard experimental procedures for the comprehensive characterization of biphenyl carboxylic acids. It includes protocols for fundamental physicochemical analyses and advanced spectroscopic techniques.

Experimental Protocols

The following section details the methodologies for the essential analytical techniques used to characterize biphenyl carboxylic acids.

Melting Point Determination

Objective: To determine the melting point range of the compound, which serves as a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[4]

Protocol:

  • Sample Preparation: Ensure the biphenyl carboxylic acid sample is completely dry and finely powdered.[5] If necessary, crush the crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]

  • Initial Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more precise measurement.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat at a medium rate until the temperature is about 20°C below the approximate melting point.[6]

  • Observation: Decrease the heating rate to 1-2°C per minute.[4] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the biphenyl carboxylic acid and quantify any impurities. Reversed-phase HPLC is a common and robust method for this purpose.[8][9]

Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV detector. A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.[8][9]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the carboxylic acid is protonated.[10] A common starting point is a gradient from a lower to a higher percentage of the organic solvent.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a reference standard of the biphenyl carboxylic acid and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of solvents) to a known concentration (e.g., 1 mg/mL).[8]

    • Sample Solution: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard.[8]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Set the wavelength to a value where the biphenyl chromophore has strong absorbance (e.g., 254 nm).

  • Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[8] Inject the standard solution to determine the retention time of the main peak, followed by the sample solution. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

Objective: To identify the key functional groups present in the molecule, confirming the presence of the carboxylic acid and the biphenyl structure.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Ensure the sample is dry to avoid interference from water O-H signals.

  • Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands:

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[11]

    • C=O Stretch (Carboxylic Acid): A strong, sharp band between 1760 and 1710 cm⁻¹. Conjugation with the biphenyl ring system typically lowers this frequency.[11][12]

    • C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

    • C-H Bending (Aromatic): Bands indicating substitution patterns on the benzene rings, typically in the 900-690 cm⁻¹ region.

Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure and substitution pattern.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the biphenyl carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13][14] The choice of solvent is critical; DMSO-d₆ is often used to ensure the acidic proton is observable.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters on a 400 MHz spectrometer are sufficient.

  • ¹H NMR Analysis:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield (>10 ppm).[13][15]

    • Aromatic Protons (-Ar-H): A complex pattern of multiplets in the 7.0-8.5 ppm region. The splitting patterns (coupling constants) and chemical shifts provide definitive information about the substitution on the biphenyl rings.[1][16]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • ¹³C NMR Analysis:

    • Carbonyl Carbon (-C=O): A signal in the 165-185 ppm region.[1][16]

    • Aromatic Carbons (-Ar-C): Multiple signals in the 120-150 ppm region. The number of signals can indicate the symmetry of the molecule.[16]

Objective: To determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[17] A small amount of formic acid may be added to aid ionization.

  • Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids and is compatible with HPLC (LC-MS).[17] Analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻ or in positive ion mode to detect the protonated molecule [M+H]⁺.[1]

  • Mass Analysis: Acquire the full scan mass spectrum to identify the ion corresponding to the molecular weight of the compound. For example, biphenyl-4-carboxylic acid (C₁₃H₁₀O₂) has a molecular weight of 198.22 g/mol .[18]

  • Tandem MS (MS/MS): If further structural confirmation is needed, the parent ion can be selected and fragmented to produce a characteristic pattern of daughter ions, which helps confirm the connectivity of the molecule.

Data Presentation: Characterization Summary

The following tables summarize typical quantitative data for a representative sample, Biphenyl-4-carboxylic Acid .

Table 1. Physicochemical and HPLC Purity Data.

Parameter Result
Molecular Formula C₁₃H₁₀O₂
Molecular Weight 198.22 g/mol [18]
Appearance White to off-white crystalline solid[8]
Melting Point 220-222 °C[16]
HPLC Purity >98% (by area % at 254 nm)

| HPLC Retention Time | 8.1 min (under conditions specified)[9] |

Table 2. Spectroscopic Data Summary.

Technique Characteristic Peaks / Signals
FTIR (cm⁻¹) ~3000 (broad, O-H), ~1710 (strong, C=O), ~1600, 1480 (C=C aromatic)[11]
¹H NMR (ppm) ~13.0 (s, 1H, -COOH), 8.07-7.44 (m, 9H, Ar-H)[13]
¹³C NMR (ppm) ~171 (C=O), 146-127 (Ar-C)[16]

| Mass Spec (ESI-) | m/z = 197.05 [M-H]⁻ |

Workflows and Pathways

Experimental Workflow

The logical flow for characterizing a newly synthesized or procured biphenyl carboxylic acid is outlined below. The process begins with basic purity checks and progresses to detailed structural confirmation.

G cluster_0 Initial Purity Assessment cluster_1 Structural Confirmation cluster_2 Final Verification Start Sample Received MP Melting Point Determination Start->MP HPLC HPLC Purity Analysis MP->HPLC FTIR FTIR Spectroscopy HPLC->FTIR If Pure NMR NMR (1H, 13C) FTIR->NMR MS Mass Spectrometry NMR->MS Data Compare Data to Expected Values MS->Data End Characterization Complete Data->End

Caption: Workflow for the characterization of biphenyl carboxylic acids.

Hypothetical Signaling Pathway

Many biphenyl derivatives are designed as inhibitors of biological targets in drug discovery. The diagram below illustrates a hypothetical mechanism where a biphenyl carboxylic acid derivative acts as an inhibitor of a Receptor Tyrosine Kinase (RTK), a common target in oncology.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK Activates Inhibitor Biphenyl Carboxylic Acid Derivative Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A biphenyl carboxylic acid derivative inhibiting an RTK pathway.

Conclusion

The systematic application of the analytical methods described in this note—melting point determination, HPLC, FTIR, NMR, and Mass Spectrometry—provides a robust framework for the unambiguous characterization of biphenyl carboxylic acids. This multi-faceted approach ensures the verification of molecular structure and the assessment of sample purity, which are critical prerequisites for their application in research, particularly in the fields of drug discovery and materials science.

References

Application of 4-(4-tert-Butylphenyl)benzoic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-tert-Butylphenyl)benzoic acid, a biphenyl carboxylic acid featuring a bulky tert-butyl substituent, is a molecule of significant interest in advanced polymer synthesis. Its rigid, rod-like structure, coupled with the solubility-enhancing and morphology-disrupting nature of the tert-butyl group, makes it a valuable comonomer for creating high-performance polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of thermotropic liquid crystalline polyesters and high-performance polyamides. The incorporation of this monomer can impart desirable properties such as increased thermal stability, modified solubility, and the ability to form liquid crystalline phases.

Key Applications in Polymer Chemistry

The unique structure of this compound allows for its use in several areas of polymer chemistry:

  • Liquid Crystalline Polyesters: The rigid biphenyl core is a classic mesogenic unit. When incorporated into a polymer backbone, such as a polyester, it can induce the formation of liquid crystalline phases. The tert-butyl group helps to lower the melting point and improve the processability of these otherwise intractable polymers.

  • High-Performance Polyamides: In polyamide synthesis, the introduction of the bulky tert-butyl group can disrupt chain packing and hydrogen bonding. This leads to enhanced solubility in common organic solvents, making the polymers more processable, while maintaining high thermal stability.

  • Solubility Enhancement: The non-polar tert-butyl group can increase the solubility of rigid aromatic polymers in organic solvents, facilitating their characterization and processing into films and fibers.

  • Modification of Thermal Properties: The bulky side group can increase the glass transition temperature (Tg) by restricting molecular motion, while simultaneously disrupting crystallinity, which can lower the melting temperature (Tm) in copolyesters.

Data Presentation

The incorporation of this compound as a comonomer significantly influences the thermal properties of the resulting polymers. The following table provides representative data on the effect of its incorporation on the thermal properties of a copolyester based on Poly(ethylene terephthalate) (PET).

Comonomer Composition (mol %) Glass Transition Temperature (Tg, °C) Melting Temperature (Tm, °C) Decomposition Temperature (Td, 5% weight loss, °C)
PET / this compound (100/0)75255>400
PET / this compound (80/20)95230>420
PET / this compound (60/40)110215>430
PET / this compound (50/50)125Nematic>435

Note: This data is representative and intended for illustrative purposes to show the expected trends.

Experimental Protocols

Protocol 1: Synthesis of a Thermotropic Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester using a derivative of this compound, 4'-acetoxy-4-(4-tert-butylphenyl)benzoic acid, and bis(2-hydroxyethyl) terephthalate (BHET) derived from PET glycolysis. The use of the acetoxy derivative is a common strategy in polyester synthesis.

Materials:

  • Poly(ethylene terephthalate) (PET)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) as a catalyst

  • This compound

  • Acetic anhydride

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Metal bath.

Procedure:

  • Synthesis of 4'-acetoxy-4-(4-tert-butylphenyl)benzoic acid (Ac-TBPBA):

    • In a round-bottom flask, suspend this compound in an excess of acetic anhydride.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Glycolysis of PET:

    • Charge the reaction flask with PET pellets.

    • Evacuate the flask and fill it with inert gas (repeat three times).

    • Heat the flask in a metal bath to 270-280 °C to melt the PET.

    • Slowly add ethylene glycol to the molten PET.

    • Add the catalyst (Sb₂O₃, 200-250 ppm) to the mixture.

  • Polycondensation:

    • Add the synthesized Ac-TBPBA to the reactor containing the BHET from PET glycolysis.

    • Increase the temperature to 280-295 °C and stir the mixture under a slow stream of inert gas to allow for the removal of acetic acid.

    • After the initial evolution of acetic acid subsides (approx. 30-60 minutes), gradually apply a vacuum (down to <1 mbar) over 1-2 hours.

    • Continue the reaction under high vacuum for another 2-4 hours to increase the molecular weight of the copolyester. The viscosity of the melt will noticeably increase.

    • To stop the reaction, release the vacuum with inert gas and cool the reactor.

    • The resulting polymer can be removed from the flask after cooling.

Characterization:

  • The structure of the resulting copolyester can be confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal properties (Tg, Tm, Td) can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Liquid crystalline phases can be observed using Polarized Optical Microscopy (POM) on a hot stage.

Protocol 2: Synthesis of a Soluble Polyamide via Direct Polycondensation

This protocol outlines the synthesis of a polyamide from a diamine and a dicarboxylic acid monomer derived from this compound. For this example, we will consider the use of a hypothetical diamine monomer derived from the target molecule and a commercially available diacid chloride.

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline or a custom-synthesized diamine)

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl), dried

  • Ethanol

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet.

  • Dropping funnel.

  • Ice bath.

Procedure:

  • Reactor Setup:

    • In the flame-dried flask under a nitrogen atmosphere, dissolve the aromatic diamine and dried LiCl in anhydrous NMP.

    • Cool the solution to 0-5 °C using an ice bath.

  • Polymerization:

    • Dissolve terephthaloyl chloride in a small amount of anhydrous NMP in the dropping funnel.

    • Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours. The solution will become viscous.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a stirred excess of ethanol to precipitate the polyamide.

    • Filter the fibrous polymer precipitate.

    • Wash the polymer thoroughly with hot water and then with ethanol to remove residual solvent and salts.

    • Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization:

  • The chemical structure can be verified by ¹H NMR and FTIR spectroscopy.

  • Molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., NMP with LiCl).

  • Thermal stability (Tg and Td) can be assessed by DSC and TGA.

  • Solubility can be tested in various organic solvents.

Visualizations

Polyester_Synthesis_Workflow A 4-(4-tert-Butylphenyl) benzoic Acid C Acetylation (Reflux) A->C B Acetic Anhydride B->C D 4'-acetoxy-4-(4-tert-butylphenyl) benzoic acid (Ac-TBPBA) C->D H Melt Polycondensation (280-295°C, Vacuum) D->H E PET + Ethylene Glycol F Glycolysis (270-280°C, Sb₂O₃) E->F G Bis(2-hydroxyethyl) terephthalate (BHET) F->G G->H I Thermotropic Copolyester H->I

Caption: Workflow for Thermotropic Copolyester Synthesis.

Polyamide_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Diamine E Direct Polycondensation A->E B Diacid Chloride (e.g., Terephthaloyl chloride) B->E C Solvent: NMP Additive: LiCl C->E D Low Temperature (0-5°C) D->E F Polymer Solution E->F G Precipitation (in Ethanol) F->G H Purification & Drying G->H I Soluble Polyamide H->I

Caption: Workflow for Soluble Polyamide Synthesis.

Logical_Relationship A 4-(4-tert-Butylphenyl) benzoic Acid B Rigid Biphenyl Core A->B contains C Bulky tert-Butyl Group A->C contains E Induces Liquid Crystallinity B->E F Enhances Solubility C->F G Modifies Thermal Properties (↑Tg, ↓Tm) C->G D High Performance Polymers E->D F->D G->D

Caption: Structure-Property Relationships.

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 4-(4-tert-Butylphenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between 4-tert-butylphenylboronic acid and 4-halobenzoic acid (or its ester derivative) is a highly versatile and widely used method for constructing the biphenyl core.

  • Grignard Reaction: This involves the formation of a Grignard reagent from a 4-halo-tert-butylbenzene, followed by carboxylation with carbon dioxide.

  • Friedel-Crafts Acylation: This method involves the acylation of tert-butylbenzene with a 4-carboxybenzoyl chloride or a related derivative, catalyzed by a Lewis acid.

Q2: Which synthetic route generally provides the highest yields?

A2: The Suzuki-Miyaura coupling is often favored for its high yields, functional group tolerance, and relatively mild reaction conditions.[1] However, with careful optimization, Grignard reactions can also provide excellent yields. Friedel-Crafts acylation can be effective but may be more prone to side reactions and require stricter control of reaction conditions.

Q3: What are the key considerations for starting material purity?

A3: The purity of starting materials is crucial for all synthetic routes. For Suzuki coupling, the purity of the boronic acid and the aryl halide is critical. For Grignard reactions, the aryl halide must be free of moisture and protic impurities. In Friedel-Crafts acylation, the purity of the acylating agent and the aromatic substrate, as well as the anhydrous nature of the Lewis acid catalyst, are paramount. Impurities can lead to side reactions, catalyst deactivation, and lower yields.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.[2]
Inefficient Ligand The choice of phosphine ligand is critical. If the reaction is sluggish, screen different ligands (e.g., triphenylphosphine, Buchwald ligands).
Inappropriate Base The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base can also be a factor, so consider using a mixed solvent system (e.g., toluene/water, dioxane/water).[3]
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can deactivate the Pd(0) catalyst.[2]
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Issue 2: Significant Formation of Homocoupling Byproducts

Potential Cause Troubleshooting Steps
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. Oxygen can promote the oxidative homocoupling of the boronic acid.[2]
Incorrect Stoichiometry An excess of the boronic acid can sometimes lead to homocoupling. Try using a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the boronic acid.
Catalyst System Certain palladium precursors or ligands may favor homocoupling. Consider using a different palladium source or a bulkier phosphine ligand.
Grignard Reaction

Issue 1: Grignard Reagent Fails to Form

Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of dry inert gas. Use anhydrous solvents. Even trace amounts of water will quench the Grignard reaction.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by gently crushing it in the flask (under inert gas), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Impurities in the Aryl Halide Ensure the 4-halo-tert-butylbenzene is pure and free from protic impurities.

Issue 2: Low Yield of Carboxylic Acid

Potential Cause Troubleshooting Steps
Inefficient Carboxylation Ensure the carbon dioxide source is completely dry. Use an excess of freshly crushed dry ice or bubble dry CO₂ gas through the reaction mixture at a low temperature.
Grignard Reagent Degradation The Grignard reagent can degrade over time, especially at higher temperatures. Use the freshly prepared reagent immediately.
Side Reactions The primary side reaction is the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling). This can be minimized by slow addition of the aryl halide during the Grignard formation.
Friedel-Crafts Acylation

Issue 1: Low Yield or No Reaction

Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Exposure to moisture will deactivate the catalyst.[4]
Deactivated Aromatic Ring Friedel-Crafts reactions are sensitive to deactivating groups on the aromatic ring. While tert-butyl is an activating group, ensure the starting material is clean.
Insufficient Reaction Temperature Some Friedel-Crafts acylations require heating. Monitor the reaction by TLC and consider increasing the temperature if the reaction is sluggish.

Issue 2: Formation of Isomeric Byproducts

Potential Cause Troubleshooting Steps
Isomerization of the Acylium Ion While less common with benzoyl derivatives, ensure the reaction conditions do not promote rearrangement.
Lack of Regioselectivity The tert-butyl group is a strong ortho, para-director. However, steric hindrance will strongly favor para-substitution. If ortho-isomers are observed, consider a milder Lewis acid or lower reaction temperatures.[5]

Quantitative Data Summary

Synthetic Route Reactants Catalyst/Reagent Solvent Temperature Typical Yield Reference(s)
Suzuki-Miyaura Coupling 4-tert-butylphenylboronic acid & 4-bromobenzoic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water80-100 °C85-95%[1]
Grignard Reaction 4-bromo-tert-butylbenzene & CO₂Mg, Diethyl ether or THFDiethyl ether or THF0 °C to reflux70-85%[6]
Friedel-Crafts Acylation tert-butylbenzene & 4-carboxybenzoyl chlorideAlCl₃Dichloromethane or Nitrobenzene0 °C to RT60-75%[4][5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-bromobenzoic acid (1.0 equiv)

  • 4-tert-butylphenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid, 4-tert-butylphenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 2M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Protocol 2: Grignard Reaction

This protocol requires strictly anhydrous conditions.

Materials:

  • Magnesium turnings (1.2 equiv)

  • 4-bromo-tert-butylbenzene (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.

  • Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

  • Dissolve 4-bromo-tert-butylbenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent in an ice bath and slowly pour it over an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Quench the reaction by slowly adding 6M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.[6]

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 4-tert-butylphenylboronic acid 4-tert-butylphenylboronic acid Reaction Mixture Reaction Mixture 4-tert-butylphenylboronic acid->Reaction Mixture 4-bromobenzoic acid 4-bromobenzoic acid 4-bromobenzoic acid->Reaction Mixture Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Reaction Mixture Na2CO3 Na₂CO₃ Na2CO3->Reaction Mixture Solvent (Toluene/EtOH/H2O) Solvent (Toluene/EtOH/H₂O) Solvent (Toluene/EtOH/H2O)->Reaction Mixture Heat (90 °C) Heat (90 °C) Heat (90 °C)->Reaction Mixture Workup Workup Reaction Mixture->Workup Product This compound Workup->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Grignard_Reaction cluster_reagent_formation Grignard Reagent Formation 4-bromo-tert-butylbenzene 4-bromo-tert-butylbenzene Grignard Reagent 4-tert-butylphenyl- magnesium bromide 4-bromo-tert-butylbenzene->Grignard Reagent Mg Mg Mg->Grignard Reagent Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Carboxylation Carboxylation (CO₂) Grignard Reagent->Carboxylation Acidic Workup Acidic Workup Carboxylation->Acidic Workup Product This compound Acidic Workup->Product

Caption: Experimental workflow for the Grignard reaction synthesis.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions tert-butylbenzene tert-butylbenzene Reaction Reaction tert-butylbenzene->Reaction 4-carboxybenzoyl chloride 4-carboxybenzoyl chloride 4-carboxybenzoyl chloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

References

Technical Support Center: Purification of Crude 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-tert-Butylphenyl)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system at different temperatures. A well-chosen solvent will dissolve the crude product at an elevated temperature and allow the pure desired compound to crystallize upon cooling, leaving the impurities dissolved in the solvent.

Q2: What is a suitable recrystallization solvent for this compound?

A2: A mixed-solvent system of ethanol and water is often a good choice. This compound is generally soluble in organic solvents like ethanol and methanol, and insoluble in water.[1] By dissolving the crude product in a minimum amount of hot ethanol and then gradually adding hot water until the solution becomes slightly turbid, you can create a supersaturated solution that will yield pure crystals upon slow cooling.

Q3: What are the likely impurities in crude this compound?

A3: The impurities present in the crude product largely depend on the synthetic route used. A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. In this case, potential impurities include:

  • Unreacted starting materials: Such as 4-bromobenzoic acid (or its ester) and 4-tert-butylphenylboronic acid.

  • Homocoupled byproducts: 4,4'-di-tert-butylbiphenyl (from the coupling of two molecules of the boronic acid) and biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of the bromo-benzoic acid derivative).

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Inorganic salts: From the basic conditions used in the reaction and workup.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a classic indication of an impure sample. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q5: How can I remove colored impurities from my crude product?

A5: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before the hot filtration step. The activated charcoal adsorbs the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is not appropriate. 3. The "impurity" is actually the major component.1. Add more hot solvent in small portions until the solid dissolves. 2. If a large amount of solvent is required, consider a different solvent or solvent system. For this compound, ensure the ethanol is hot before adding it to the crude solid. 3. Verify the identity of your starting material.
"Oiling out" occurs (a liquid layer separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to precipitate above its melting point. 3. Insoluble impurities are acting as a nucleus for oil formation.1. Switch to a lower-boiling point solvent system. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Perform a hot filtration to remove any insoluble matter before allowing the solution to cool.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too rapidly. 3. Supersaturation is preventing nucleation.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.
Low yield of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the collected crystals with a solvent at room temperature. 4. Excessive use of decolorizing charcoal.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the filtrate thoroughly in an ice bath to maximize crystal formation. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Add a small amount of extra hot solvent before filtering. 3. Always wash the crystals with a small amount of ice-cold recrystallization solvent. 4. Use only a very small amount of activated charcoal.
Product is still impure after recrystallization. 1. The chosen solvent system is not effective at separating the specific impurities present. 2. The solution cooled too quickly, trapping impurities in the crystals. 3. The impurity has very similar solubility to the desired product.1. Consider a different solvent or a sequence of purification techniques (e.g., acid-base extraction followed by recrystallization). For non-polar impurities like 4,4'-di-tert-butylbiphenyl, a less polar solvent system might be more effective at leaving them in solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. A second recrystallization may be necessary. Alternatively, other purification methods like column chromatography might be required.

Experimental Protocols

Recrystallization of Crude this compound using Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate with gentle swirling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture and gently heat it for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the activated charcoal and any other insoluble impurities. If crystals begin to form in the funnel, add a small amount of hot ethanol to redissolve them.

  • Crystallization: Add hot water dropwise to the hot ethanolic filtrate until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization process.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point.

Quantitative Data

The following table provides illustrative data for a typical purification of crude this compound synthesized via a Suzuki-Miyaura coupling reaction. Actual results may vary depending on the scale of the reaction and the initial purity of the crude product.

Parameter Crude Product After Recrystallization
Appearance Off-white to pale yellow solidWhite crystalline solid
Yield -Typically 70-90%
Purity (by HPLC) 85-95%>99%
Melting Point Broad range (e.g., 220-228 °C)Sharp range (e.g., 232-234 °C)

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product dissolved_solution Dissolved Solution crude_product->dissolved_solution hot_ethanol Hot Ethanol hot_ethanol->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration impurities Insoluble Impurities & Charcoal hot_filtration->impurities add_water Add Hot Water hot_filtration->add_water slow_cooling Slow Cooling add_water->slow_cooling crystal_slurry Crystal Slurry slow_cooling->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_product Pure Product vacuum_filtration->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Recrystallization Problem no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield impure_product Product Still Impure? start->impure_product concentrate Concentrate Solution no_crystals->concentrate Yes induce_crystallization Induce Crystallization (Scratch / Seed) no_crystals->induce_crystallization If concentrated add_solvent Add More Solvent oiling_out->add_solvent Yes change_solvent Change Solvent oiling_out->change_solvent If persists check_temp Check Temperatures oiling_out->check_temp Check solvent BP vs product MP low_yield->concentrate If too much solvent used preheat_funnel Pre-heat Funnel low_yield->preheat_funnel Yes cold_wash Wash with Cold Solvent low_yield->cold_wash slow_cool Cool Slowly impure_product->slow_cool Yes impure_product->change_solvent If impurity co-crystallizes rerun Re-recrystallize impure_product->rerun concentrate->slow_cool add_solvent->slow_cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of biphenyls via Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in Suzuki coupling reactions. The following guide addresses specific issues with potential causes and recommended solutions to optimize the synthesis of biphenyl compounds.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-BP-001 Low or No Product Formation Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[1][2]- Ensure strictly anaerobic conditions by thoroughly degassing solvents and reagents to prevent oxidation.[1][2] - Utilize a pre-catalyst that readily forms the active Pd(0) species.[1] - Select a ligand, such as a biaryl phosphine (e.g., XPhos, SPhos), that effectively stabilizes the Pd(0) catalyst.[1]
Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.[2]- Gradually increase the reaction temperature, while monitoring for potential decomposition of starting materials or products.[3][4]
Improper Base Selection: The chosen base may be too weak to facilitate the transmetalation step effectively.[2]- Screen a variety of bases, including inorganic bases like K₃PO₄ or Cs₂CO₃, which are often more effective than organic bases for this reaction.[1][5]
SMC-BP-002 Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][6]- Implement a rigorous degassing procedure for all solvents and reagents before starting the reaction.[1][6]
Excess Pd(II) Precatalyst: A high concentration of Pd(II) can facilitate homocoupling.[6]- Use a direct Pd(0) catalyst source or ensure the efficient in-situ reduction of the Pd(II) precatalyst.[6]
Base-Induced Decomposition: Stronger bases can sometimes accelerate the decomposition and homocoupling of boronic acids.[1]- Opt for milder bases such as K₃PO₄ or Cs₂CO₃.[1]
SMC-BP-003 Protodeboronation of Boronic Acid Presence of Protic Solvents or Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.[2]- Use anhydrous solvents and ensure all reagents are dry.[2] - Consider using more stable boronic esters, such as pinacol esters, in place of boronic acids.[2][7]
Unstable Boronic Acids: Certain boronic acids, particularly those that are sterically hindered or heterocyclic, are more prone to decomposition.[2]- Employ boronic esters which generally exhibit greater stability.[2]
SMC-BP-004 Reaction with Sterically Hindered Substrates is Sluggish Steric Hindrance: Bulky substituents on either the aryl halide or the boronic acid can impede the reaction.- Increase the reaction temperature cautiously. - Employ more reactive and bulky electron-rich phosphine ligands to facilitate the coupling.[1]
SMC-BP-005 Low Yield with Aryl Chlorides Low Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[2]- Utilize specialized catalytic systems with electron-rich, bulky phosphine ligands. - Employ stronger bases to enhance the reaction rate.[2]
SMC-BP-006 Inconsistent Results Variable Reagent Quality: Impurities in the starting materials or solvents can negatively impact the reaction outcome.[1]- Purify reagents, especially the boronic acid and aryl halide, before use. - Use high-purity, anhydrous solvents.[1]
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to inconsistent results.[1]- Ensure vigorous and consistent stirring throughout the entire reaction period.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low to no product formation in a Suzuki coupling reaction for biphenyl synthesis?

A1: A common reason for the lack of product formation is an inactive catalyst. The active Pd(0) species is highly sensitive to oxygen, and insufficient degassing of the reaction mixture can lead to its deactivation.[2] It is crucial to ensure all solvents and reagents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

Q2: How can I minimize the homocoupling of my boronic acid?

A2: Homocoupling is often promoted by the presence of oxygen, which facilitates the formation of Pd(II) species that drive this side reaction.[6] To minimize homocoupling, it is essential to rigorously degas all solvents and the reaction mixture.[1][6] Using a direct Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.[6] The choice of a milder base, such as potassium phosphate (K₃PO₄), can also help reduce this side reaction.[1]

Q3: I am working with a sterically hindered aryl halide and getting low yields. How can I improve this?

A3: For sterically hindered substrates, increasing the reaction temperature can help overcome the higher activation energy.[3] Additionally, employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.

Q4: Are aryl chlorides suitable substrates for Suzuki coupling in biphenyl synthesis?

A4: Yes, but aryl chlorides are less reactive than aryl bromides or iodides.[2] To achieve good yields with aryl chlorides, more specialized and reactive catalytic systems are typically required. This often involves the use of electron-rich, bulky phosphine ligands and stronger bases to facilitate the oxidative addition step.[2][6]

Q5: What is the role of the phosphine ligand in the reaction?

A5: Phosphine ligands play a crucial role by stabilizing the palladium catalyst, preventing its precipitation as palladium black, and maintaining its catalytic activity.[2] The electronic and steric properties of the ligand can significantly influence the reaction's efficiency, and screening different ligands is often a key step in optimizing the reaction.[2]

Experimental Protocols

General Experimental Protocol for Base Screening in Biphenyl Synthesis

This protocol outlines a general procedure for screening different bases to optimize the Suzuki-Miyaura coupling reaction for the synthesis of a biphenyl compound, for example, 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.[5]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)[5]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[5]

  • Phosphine ligand (e.g., PPh₃, 4 mol%)[5]

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)[5]

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)[5]

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and the selected base.[5]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[5]

  • Add the degassed solvent system via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl.[2]

Quantitative Data from Base Screening

The following table summarizes illustrative yield data from a base screening experiment for the synthesis of 4-methylbiphenyl.

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001290
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001280
6KOHToluene/H₂OPd(OAc)₂PPh₃1001285
7TEAToluene/H₂OPd(OAc)₂PPh₃1001245
Data is compiled for illustrative purposes and yields are highly dependent on specific substrates and reaction conditions.[5]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar Ar-Pd(II)-Ar' L2 transmetalation->pd2_ar_ar reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Biphenyl Synthesis check_catalyst Check Catalyst Activity - Degas solvents/reagents? - Fresh catalyst/ligand? start->check_catalyst check_conditions Review Reaction Conditions - Temperature? - Base selection? start->check_conditions check_reagents Verify Reagent Quality - Purity of starting materials? - Anhydrous solvents? start->check_reagents optimize_catalyst Optimize Catalyst System - Screen ligands - Increase catalyst loading check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions - Adjust temperature - Screen bases check_conditions->optimize_conditions purify_reagents Purify Reagents - Recrystallize/distill - Use fresh, dry solvents check_reagents->purify_reagents end Improved Yield optimize_catalyst->end optimize_conditions->end purify_reagents->end

Caption: A logical workflow for troubleshooting low yields.

References

4-(4-tert-Butylphenyl)benzoic Acid solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-(4-tert-Butylphenyl)benzoic Acid. Below you will find guidance on its solubility in common organic solvents, detailed experimental protocols for solubility determination, and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that is generally soluble in polar organic solvents and aromatic hydrocarbons, while being insoluble in water.[1][2] Qualitative data indicates it is soluble in ethanol, methanol, and chloroform, and very soluble in alcohol and benzene.[1][3]

Q2: I am observing an insoluble powder when trying to dissolve the compound. What could be the issue?

A2: There are several potential reasons for this observation. Firstly, ensure that you are using a suitable solvent. Based on its structure, polar aprotic solvents like DMSO and DMF, as well as alcohols like ethanol and methanol, are good starting points. Secondly, the amount of compound you are trying to dissolve may exceed its solubility limit in the chosen solvent volume. Refer to the solubility data table below for guidance. Finally, ensure the compound is pure, as impurities can affect solubility.

Q3: My solution appears cloudy or forms a precipitate after initial dissolution. What should I do?

A3: Cloudiness or precipitation after initial dissolution can indicate that the solution is supersaturated or that the temperature has decreased, reducing the compound's solubility. Gentle warming of the solution may help redissolve the compound. If working with a solvent mixture, the ratio of the solvents might not be optimal. It is also crucial to ensure your glassware is clean and free of contaminants that could act as nucleation sites for precipitation.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solid organic compounds like this compound increases with temperature. If you are struggling to dissolve the compound at room temperature, gentle heating can be an effective strategy. However, be mindful of the solvent's boiling point and the thermal stability of the compound.

Solubility Data

SolventChemical ClassEstimated Solubility ( g/100 mL) at 25°C
WaterAqueousInsoluble
MethanolAlcohol> 30
EthanolAlcohol> 30
AcetoneKetoneSoluble
Ethyl AcetateEsterSoluble
Diethyl EtherEtherSoluble
ChloroformHalogenatedSoluble
DichloromethaneHalogenatedSoluble
TolueneAromatic HydrocarbonSoluble
HexaneAliphatic HydrocarbonSparingly Soluble
Dimethyl Sulfoxide (DMSO)SulfoxideVery Soluble
N,N-Dimethylformamide (DMF)AmideVery Soluble

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • 20 mL screw-cap glass vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed 20 mL glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

Troubleshooting and Logical Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues encountered during experiments with this compound.

G Troubleshooting Workflow for Solubility Experiments A Start: Dissolve Compound in Chosen Solvent B Is the compound fully dissolved? A->B C Experiment successful. Proceed with intended application. B->C Yes D Compound is not fully dissolved. B->D No J Precipitation observed after dissolution. B->J Initially dissolved, then precipitated E Increase agitation (vortex/sonicate). D->E F Gently warm the solution. D->F G Add more solvent. D->G I Is the issue resolved? E->I F->I G->I H Choose a more suitable solvent. (Refer to solubility table) I->C Yes I->H No K Solution may be supersaturated. Allow to equilibrate at constant temperature. J->K L Check for temperature fluctuations. J->L K->I L->I

Caption: Troubleshooting workflow for solubility experiments.

References

Thermal stability and degradation pathways of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and potential degradation pathways of 4-(4-tert-Butylphenyl)benzoic Acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Disclaimer: Direct experimental data on the thermal properties of this compound is limited in publicly available literature. Therefore, the quantitative data and proposed degradation pathways presented here are based on structurally similar compounds, namely 4-tert-butylbenzoic acid and biphenyl-4-carboxylic acid, as well as general principles of thermal decomposition of aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: Based on analogous compounds, this compound is expected to be a thermally stable compound. For comparison, 4-tert-butylbenzoic acid has a decomposition temperature above 280°C[1]. The biphenyl structure generally imparts significant thermal stability. The melting point is anticipated to be high, likely exceeding 200°C.

Q2: What are the primary techniques to experimentally determine the thermal stability of this compound?

A2: The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and heats of fusion.

Q3: What are the likely thermal degradation products of this compound?

A3: The thermal degradation is likely to proceed through two main pathways: decarboxylation of the benzoic acid moiety and cleavage of the tert-butyl group. This would result in the formation of 4-tert-butylbiphenyl and isobutylene, with subsequent degradation of the biphenyl structure at higher temperatures leading to smaller aromatic fragments and carbon dioxide.

Q4: How does the tert-butyl group influence the thermal stability?

A4: The bulky tert-butyl group can provide steric hindrance, which may enhance the thermal stability of the molecule by shielding the aromatic system from heat-induced attack.[2] However, the C-C bonds of the tert-butyl group are also susceptible to thermal cleavage.

Quantitative Data Summary

The following tables summarize thermal properties of compounds structurally analogous to this compound. This data can be used as a reference for what to expect during experimental analysis.

Table 1: Thermal Properties of Analogous Compounds

CompoundMelting Point (°C)Decomposition Temperature (°C)Source(s)
4-tert-Butylbenzoic Acid166-167> 280[1]
Biphenyl-4-carboxylic acid220-225Not specified[3]
Biphenyl69Not specified[4]

Proposed Thermal Degradation Pathway

The following diagram illustrates the proposed primary degradation pathways for this compound based on the chemistry of its functional groups.

G Proposed Thermal Degradation Pathway of this compound A This compound B Decarboxylation A->B Heat E Cleavage of tert-butyl group A->E Heat C 4-tert-Butylbiphenyl B->C D CO2 B->D H Further Decomposition C->H Higher Temp. F Isobutylene E->F G 4-Phenylbenzoic Acid E->G G->H Higher Temp. I Smaller Aromatic Fragments H->I

Caption: Proposed major thermal degradation routes for this compound.

Experimental Protocols and Troubleshooting

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Experimental Workflow:

G TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis prep1 Weigh 5-10 mg of the sample prep2 Place in a clean TGA pan (alumina or platinum) prep1->prep2 inst1 Place pan in TGA furnace prep2->inst1 inst2 Set inert atmosphere (e.g., N2 at 20-50 mL/min) inst1->inst2 inst3 Program temperature ramp (e.g., 10°C/min from 30°C to 600°C) inst2->inst3 run1 Start the TGA run inst3->run1 run2 Record mass vs. temperature run1->run2 run3 Analyze the TGA curve for onset of decomposition run2->run3

Caption: Step-by-step workflow for performing Thermogravimetric Analysis.

Troubleshooting Guide (TGA):

IssuePossible Cause(s)Recommended Solution(s)
Noisy Baseline - Unstable gas flow- Vibration near the instrument- Contaminated sample pan or furnace- Check gas connections and flow rate.- Isolate the instrument from vibrations.- Clean the pan and furnace according to the manufacturer's instructions.
Inconsistent Decomposition Temperatures - Different heating rates between runs- Variation in sample mass or packing- Change in purge gas- Use a consistent heating rate for all experiments.- Ensure consistent sample mass and packing in the crucible.- Verify the purge gas and its flow rate.
Weight Gain Observed - Reaction with the purge gas (e.g., oxidation in air)- Buoyancy effect- Use an inert purge gas like nitrogen or argon.- Perform a baseline subtraction with an empty pan.
Sudden Weight Drop - Static electricity causing sample to jump- Mechanical shock to the balance- Use an anti-static gun on the sample and pan before analysis.- Ensure the instrument is on a stable surface.
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any phase transitions of this compound.

Experimental Workflow:

G DSC Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis prep1 Weigh 2-5 mg of the sample prep2 Place in a DSC pan and hermetically seal prep1->prep2 inst1 Place sample and reference pans in DSC cell prep2->inst1 inst2 Set inert atmosphere (e.g., N2 at 20-50 mL/min) inst1->inst2 inst3 Program temperature ramp (e.g., 10°C/min) inst2->inst3 run1 Start the DSC run (heat-cool-heat cycle) inst3->run1 run2 Record heat flow vs. temperature run1->run2 run3 Analyze the thermogram for melting peak and other transitions run2->run3

Caption: Step-by-step workflow for performing Differential Scanning Calorimetry.

Troubleshooting Guide (DSC):

IssuePossible Cause(s)Recommended Solution(s)
Broad or Double Melting Peak - Impurities in the sample- Poor thermal contact between sample and pan- Sample decomposition during melting- Purify the sample.- Ensure the sample is pressed flat at the bottom of the pan.- Compare with TGA data to check for decomposition at the melting temperature. If so, use a faster heating rate.
Sloping Baseline - Mismatched sample and reference pans- Contamination in the DSC cell- Use pans of the same material and similar mass.- Clean the DSC cell as per the manufacturer's guidelines.
Noisy Signal - Poorly sealed pan- Instrument not equilibrated- Ensure the pan is properly sealed to prevent solvent evaporation.- Allow sufficient time for the instrument to equilibrate at the starting temperature.
Peak Shape is Asymmetric - Sample properties (e.g., polymorphism)- Inappropriate heating rate- Investigate for different crystalline forms.- Optimize the heating rate; slower rates can improve resolution.

References

Overcoming common challenges in the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzoic acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzoic acids?

A1: The most prevalent laboratory methods include the oxidation of alkylbenzenes, the hydrolysis of benzonitriles, and the carboxylation of Grignard reagents. Each method has its own advantages and is suited for different starting materials and substitution patterns.

Q2: My synthesized benzoic acid has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point typically indicates the presence of impurities.[1] Pure crystalline solids have sharp, defined melting points.[2] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. Further purification, such as recrystallization, is necessary.

Q3: How do I choose the best recrystallization solvent for my substituted benzoic acid?

A3: An ideal solvent should dissolve the benzoic acid sparingly at room temperature but have high solubility at elevated temperatures.[3] Water is a common choice for benzoic acid itself due to this property.[4] For substituted benzoic acids, the polarity of the solvent should be matched to the polarity of the molecule. Solvent pairs, like ethanol-water, can also be effective.[1][5]

Q4: Can I use spectroscopic methods to confirm the synthesis of my benzoic acid derivative?

A4: Yes, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterization. In IR spectroscopy, you should look for a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1680-1710 cm⁻¹). In ¹H NMR, the acidic proton of the carboxyl group typically appears as a broad singlet far downfield (>10 ppm).

Troubleshooting Guides by Synthesis Method

Oxidation of Alkylbenzenes

This method involves the oxidation of an alkyl side-chain on a benzene ring to a carboxylic acid, often using strong oxidizing agents like potassium permanganate (KMnO₄).[6][7] The reaction is robust but can present challenges related to reaction completion and selectivity.

Troubleshooting Q&A

  • Q: My reaction is incomplete, and I still have starting material present. What can I do?

    • A: Incomplete oxidation can result from insufficient reaction time, inadequate temperature, or a limiting amount of the oxidizing agent. Try increasing the reflux time or the reaction temperature. Ensure that at least two moles of KMnO₄ are used for every mole of toluene (or alkylbenzene).[8] For heterogeneous reactions, vigorous stirring or the use of a phase-transfer catalyst can improve reaction rates.[8]

  • Q: The yield of my desired benzoic acid is low, and I have a mixture of byproducts. Why is this happening?

    • A: Low yields can be due to over-oxidation, where the aromatic ring is cleaved under harsh conditions. This can be mitigated by carefully controlling the reaction temperature. Side-chain cleavage can also occur, where alkyl groups longer than a methyl group are cleaved to the benzoic acid.[9] While often the desired outcome, if other products are expected, milder oxidizing agents might be necessary. Benzaldehyde and benzyl alcohol can also be present as byproducts of incomplete oxidation.

  • Q: The reaction mixture has turned into a thick brown sludge (from MnO₂), making it difficult to work up. How can I handle this?

    • A: After the reaction, the manganese dioxide (MnO₂) precipitate can be dissolved by adding a reducing agent like sodium bisulfite (NaHSO₃) to the acidified mixture until the brown color disappears.[10] This will result in a clear solution, making the extraction of the benzoic acid product much easier.

Quantitative Data

ParameterTolueneEthylbenzeneIsopropylbenzene
Oxidizing Agent KMnO₄KMnO₄KMnO₄
Typical Yield ~93%[6]HighHigh
Reaction Time 2-4 hours[11]VariableVariable
Temperature Reflux (~100 °C)[10]120-150 °C[11]High Temperature

Experimental Protocol: Oxidation of Toluene to Benzoic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine 2.5 g of toluene, 7.5 g of potassium permanganate, a small amount of sodium carbonate (~0.5 g), and 125 mL of water.[10]

  • Heat the mixture to a gentle reflux with stirring for 45-60 minutes. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide.[10]

  • After the reflux period, allow the mixture to cool slightly and then cool in an ice bath.

  • Carefully add concentrated sulfuric acid dropwise until the solution is acidic.

  • Add a saturated solution of sodium bisulfite portion-wise with stirring until the brown manganese dioxide dissolves, and a clear solution is obtained.

  • Cool the flask in an ice bath to precipitate the benzoic acid.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.[10]

  • The crude benzoic acid can be further purified by recrystallization from hot water.[12]

Hydrolysis of Benzonitriles

This method converts a nitrile group (-CN) into a carboxylic acid through either acidic or basic catalysis.[13][14] The choice between acidic and basic conditions often depends on the stability of other functional groups on the aromatic ring.

Troubleshooting Q&A

  • Q: My hydrolysis reaction seems to have stalled, and I've isolated the corresponding amide instead of the carboxylic acid. How can I drive the reaction to completion?

    • A: The hydrolysis of a nitrile proceeds through an amide intermediate.[15][16] Stalling at the amide stage can occur under mild conditions. To push the reaction to the carboxylic acid, you may need to increase the reaction time, increase the concentration of the acid or base, or raise the reaction temperature.[17]

  • Q: I used basic hydrolysis and, after acidification, I got a very low yield of my benzoic acid. What could be the issue?

    • A: Under basic conditions, the product is the water-soluble sodium salt of the benzoic acid (sodium benzoate).[18] It is crucial to sufficiently acidify the solution (typically to a pH of 2-3) to precipitate the free benzoic acid.[19] If the solution is not acidic enough, the product will remain dissolved as the carboxylate salt, leading to a low isolated yield.

  • Q: Are there any major side reactions to be aware of during nitrile hydrolysis?

    • A: Generally, nitrile hydrolysis is a clean reaction. However, with certain substrates, side reactions can occur. For instance, in the presence of strong bases, unwanted reactions can occur if other sensitive functional groups are present.[20] Careful selection of acidic or basic conditions is important based on the overall structure of the molecule.

Quantitative Data

ParameterAcidic Hydrolysis (HCl or H₂SO₄)Basic Hydrolysis (NaOH)
Typical Reagents Concentrated HCl or H₂SO₄10-20% aqueous NaOH
Reaction Time Several hours1-2 hours[14]
Temperature Reflux[18]Reflux[18]
Product Form Carboxylic Acid[18]Carboxylate Salt[18]

Experimental Protocol: Basic Hydrolysis of Benzonitrile

  • In a round-bottom flask fitted with a reflux condenser, place 1.0 g of benzonitrile and 15 mL of 10% aqueous sodium hydroxide solution.[14]

  • Heat the mixture to reflux for approximately one hour. During this time, the oily benzonitrile layer should dissolve, and ammonia gas may be evolved.[18]

  • After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper). A white precipitate of benzoic acid will form.

  • Collect the product by vacuum filtration and wash the crystals with cold water.

  • Purify the crude product by recrystallization from hot water.

Carboxylation of Grignard Reagents

This synthesis involves the reaction of an aryl magnesium halide (Grignard reagent) with carbon dioxide (usually in the form of dry ice) to form a carboxylate salt, which is then protonated to yield the benzoic acid.[4][21] This is an excellent method for creating a new carbon-carbon bond.[22]

Troubleshooting Q&A

  • Q: My Grignard reaction is not initiating. What should I do?

    • A: The formation of the Grignard reagent is highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents (typically diethyl ether or THF).[19][23] To initiate the reaction, you can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently warming the flask.[19] Sonication can also be used to activate the magnesium surface.[24]

  • Q: I have a low yield of benzoic acid and a significant amount of a non-acidic byproduct. What is this byproduct and how can I avoid it?

    • A: A common byproduct is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling). This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide.

  • Q: How do I effectively separate my benzoic acid product from the biphenyl byproduct?

    • A: Separation can be achieved through a liquid-liquid extraction. After the reaction workup, dissolve the crude product in an organic solvent like diethyl ether. Extract the ether solution with an aqueous base (e.g., 5% NaOH).[25] The benzoic acid will be deprotonated to form the water-soluble sodium benzoate and move to the aqueous layer, while the non-acidic biphenyl will remain in the ether layer. The aqueous layer can then be separated and acidified to precipitate the pure benzoic acid.[23]

Quantitative Data

ParameterPhenylmagnesium Bromide
Starting Material Bromobenzene
Solvent Anhydrous Diethyl Ether or THF
Carboxylating Agent Solid CO₂ (Dry Ice)
Typical Yield 50-80%[19][26]

Experimental Protocol: Synthesis of Benzoic Acid via Grignard Reagent

  • Grignard Reagent Formation: Assemble a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place 1.2 g of magnesium turnings and a crystal of iodine in the flask.[19] In the dropping funnel, place a solution of 5.0 mL of bromobenzene in 25 mL of anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (indicated by cloudiness and gentle boiling), add the remaining solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux for another 30 minutes.[19]

  • Carboxylation: In a separate beaker, place an excess of crushed dry ice (~20 g).[19] Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.

  • Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Slowly add 25 mL of 6 M HCl to dissolve the magnesium salts and protonate the benzoate.[24]

  • Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and extract the benzoic acid with 5% aqueous NaOH (2 x 20 mL).[25] Collect the aqueous layers, cool in an ice bath, and acidify with concentrated HCl to precipitate the benzoic acid. Collect the pure product by vacuum filtration.[24]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (Alkylbenzene, Benzonitrile, or Aryl Halide) reaction Chemical Transformation (Oxidation, Hydrolysis, or Grignard Carboxylation) start->reaction crude Crude Benzoic Acid reaction->crude dissolve Dissolve in Minimum Hot Solvent crude->dissolve Recrystallization cool Slow Cooling and Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate dry Dry Crystals filtrate->dry pure Pure Substituted Benzoic Acid dry->pure

Caption: General experimental workflow for the synthesis and purification of substituted benzoic acids.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Products Formed? incomplete_rxn->side_rxn No sol_incomplete Increase Reaction Time/ Temperature/ Reagent Stoichiometry incomplete_rxn->sol_incomplete Yes purification_issue Purification Ineffective? side_rxn->purification_issue No sol_side_rxn Modify Reaction Conditions (e.g., Temperature, Addition Rate) or Choose Alternative Route side_rxn->sol_side_rxn Yes sol_purification Optimize Recrystallization (Solvent Choice, Cooling Rate) or Use Extraction purification_issue->sol_purification Yes

Caption: Troubleshooting decision tree for common issues in benzoic acid synthesis.

References

Alternative synthetic methodologies for 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic methodologies for 4-(4-tert-Butylphenyl)benzoic Acid.

Alternative Synthetic Methodologies Overview

Three primary alternative routes to synthesize this compound are detailed below:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide.

  • Grignard Reaction: The reaction of an organomagnesium (Grignard) reagent with carbon dioxide.

  • Friedel-Crafts Acylation followed by Oxidation: An electrophilic aromatic substitution to introduce an acyl group, followed by oxidation to the carboxylic acid.

Comparative Data of Synthetic Methodologies

MethodologyKey Starting MaterialsKey ReagentsTypical Yield (%)Key AdvantagesKey Challenges
Suzuki-Miyaura Coupling 4-tert-Butylphenylboronic acid, Methyl 4-bromobenzoatePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)85-95High functional group tolerance, mild reaction conditions.[1]Catalyst sensitivity, potential for side reactions (e.g., homocoupling), steric hindrance can be an issue.[2]
Grignard Reaction 4-tert-Butylbromobenzene, CO₂ (dry ice)Magnesium (Mg) turnings, Anhydrous ether70-85Readily available starting materials, strong C-C bond formation.[3][4]Requires strictly anhydrous conditions, Grignard reagent is a strong base and can be quenched by acidic protons.[3][4]
Friedel-Crafts Acylation & Oxidation tert-Butylbenzene, 4-Methylbenzoyl chlorideAlCl₃, Oxidizing agent (e.g., KMnO₄)60-75 (overall)Utilizes common and inexpensive reagents.Polyalkylation can be a side reaction in Friedel-Crafts, the oxidation step can sometimes be harsh.[5]

Troubleshooting Guides and FAQs

Method 1: Suzuki-Miyaura Coupling

FAQs

  • Q1: What are the most common palladium catalysts for this type of Suzuki coupling?

    • A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst.[6] Other effective catalysts include those with bulky electron-rich phosphine ligands like SPhos and XPhos, especially for sterically hindered substrates.[2]

  • Q2: Why is a base necessary in the Suzuki-Miyaura reaction?

    • A2: A base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[1] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[7]

  • Q3: Can I use an aryl chloride instead of an aryl bromide?

    • A3: While aryl bromides and iodides are more reactive, aryl chlorides can be used, often requiring more specialized catalyst systems (e.g., those with bulky phosphine ligands) and potentially higher reaction temperatures. The oxidative addition of the C-Cl bond to palladium is generally slower.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low to no product formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere.
Insufficiently anhydrous conditionsUse oven-dried glassware and anhydrous solvents. Degas the reaction mixture before heating.
Ineffective baseUse a freshly opened or properly stored base. Consider using a stronger base like Cs₂CO₃.
Formation of homocoupled byproducts Oxygen contaminationThoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst and heating.
Incomplete reaction Steric hindranceIncrease reaction temperature and/or time. Consider using a catalyst with a more sterically demanding ligand (e.g., XPhos).
Hydrolytic deboronation of the boronic acidEnsure strictly anhydrous conditions. The addition of fluoride ions (e.g., from KF or CsF) can sometimes mitigate this issue.
Method 2: Grignard Reaction

FAQs

  • Q1: Why is it critical to use anhydrous conditions for a Grignard reaction?

    • A1: Grignard reagents are extremely strong bases and will react with any acidic protons, such as those from water. This will quench the Grignard reagent, rendering it inactive for the desired reaction with carbon dioxide.[3][4]

  • Q2: My Grignard reaction is not initiating. What can I do?

    • A2: Initiation can be sluggish due to an oxide layer on the magnesium. You can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using an ultrasonic bath to activate the magnesium surface. Gently crushing the magnesium turnings with a dry glass rod can also expose a fresh surface.

  • Q3: What is the main byproduct in this Grignard synthesis?

    • A3: The primary byproduct is often the homocoupled product, in this case, 4,4'-di-tert-butylbiphenyl, formed from the reaction of the Grignard reagent with unreacted 4-tert-butylbromobenzene.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Failure to form the Grignard reagent Wet glassware or solventFlame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly opened anhydrous ether or THF.
Inactive magnesium surfaceActivate the magnesium with a crystal of iodine, a sonicator, or by crushing the turnings.
Low yield of carboxylic acid Grignard reagent was quenchedEnsure all reagents and the CO₂ source (dry ice) are free of moisture.
Inefficient carboxylationCrush the dry ice into a fine powder to maximize the surface area for reaction. Add the Grignard solution slowly to a large excess of dry ice.
Dark brown or black reaction mixture Decomposition of the Grignard reagentThis can be caused by impurities or overheating. Ensure the reaction does not become too vigorous during formation; use an ice bath to moderate if necessary.
Method 3: Friedel-Crafts Acylation & Oxidation

FAQs

  • Q1: Why is a stoichiometric amount of AlCl₃ often required for Friedel-Crafts acylation?

    • A1: The aluminum chloride Lewis acid catalyst complexes with the product ketone, rendering it inactive. Therefore, at least a stoichiometric amount is needed to drive the reaction to completion.

  • Q2: Can I use other Lewis acids besides AlCl₃?

    • A2: Yes, other Lewis acids like FeCl₃ can be used, although AlCl₃ is the most common for this reaction.

  • Q3: What are common oxidizing agents for converting the intermediate ketone to a carboxylic acid?

    • A3: Potassium permanganate (KMnO₄) or nitric acid are common choices for oxidizing an alkyl group on an aromatic ring to a carboxylic acid. The haloform reaction (using sodium hypochlorite or hypobromite) can also be used to convert the methyl ketone to the carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Friedel-Crafts acylation Inactive AlCl₃ catalystUse fresh, anhydrous AlCl₃. The catalyst is highly sensitive to moisture.
Deactivated aromatic ringFriedel-Crafts reactions do not work well with strongly deactivated rings. Ensure your starting materials are appropriate.
Polyalkylation side reactionWhile less common in acylation than alkylation, it can occur. Use a 1:1 stoichiometry of the reactants.
Incomplete oxidation Insufficient oxidizing agent or reaction timeIncrease the amount of oxidizing agent and/or prolong the reaction time. Gentle heating may also be required.
Difficult product purification Presence of unreacted starting material and byproductsUtilize column chromatography for the purification of the intermediate ketone. The final carboxylic acid can often be purified by recrystallization.

Experimental Protocols & Visualizations

Methodology 1: Suzuki-Miyaura Coupling

Experimental Protocol

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-tert-butylphenylboronic acid (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Hydrolysis: Concentrate the organic layer and dissolve the residue in a mixture of THF and methanol. Add an aqueous solution of NaOH (2 M) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Purification: Acidify the mixture with 1 M HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Hydrolysis & Purification start Combine Reactants: 4-tert-Butylphenylboronic acid, Methyl 4-bromobenzoate, K₂CO₃ catalyst Add Pd(PPh₃)₄ start->catalyst solvent Add Degassed Toluene/Water catalyst->solvent react Heat at 90°C (12-24h) solvent->react workup Aqueous Workup (EtOAc, H₂O, Brine) react->workup hydrolysis Ester Hydrolysis (NaOH, THF/MeOH) workup->hydrolysis purify Acidification (HCl) & Recrystallization hydrolysis->purify end This compound purify->end

Suzuki-Miyaura Coupling Experimental Workflow
Methodology 2: Grignard Reaction

Experimental Protocol

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 g, 50 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an argon atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of 4-tert-butylbromobenzene (10.65 g, 50 mmol) in anhydrous diethyl ether (50 mL) dropwise to initiate the reaction. Maintain a gentle reflux.

  • Carboxylation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring.

  • Workup:

    • Allow the excess dry ice to sublime.

    • Slowly add 1 M HCl (50 mL) to the reaction mixture.

    • Extract the aqueous layer with diethyl ether.

  • Purification:

    • Combine the organic layers and extract with 1 M NaOH.

    • Acidify the aqueous layer with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield this compound.

Experimental Workflow

Grignard_Workflow cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_purification Workup & Purification start React 4-tert-Butylbromobenzene with Mg in Anhydrous Ether react Add Grignard Reagent to Dry Ice (CO₂) start->react workup Acidic Workup (HCl) react->workup purify Base Extraction (NaOH) & Acid Precipitation workup->purify end This compound purify->end

Grignard Reaction Experimental Workflow
Methodology 3: Friedel-Crafts Acylation & Oxidation

Experimental Protocol

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous AlCl₃ (15 g, 112 mmol) in dry dichloromethane (50 mL) at 0 °C, add a solution of tert-butylbenzene (13.4 g, 100 mmol) and 4-methylbenzoyl chloride (15.5 g, 100 mmol) in dry dichloromethane (50 mL) dropwise.

    • Stir at room temperature for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate to give crude 4-tert-butyl-4'-methylbiphenyl, which can be purified by column chromatography.

  • Oxidation:

    • Dissolve the intermediate in a mixture of pyridine and water.

    • Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise until a persistent purple color is observed.

    • Continue refluxing until the purple color disappears.

    • Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.

    • Acidify the filtrate with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize to obtain this compound.

Experimental Workflow

Friedel_Crafts_Workflow cluster_acylation Friedel-Crafts Acylation cluster_oxidation Oxidation start React tert-Butylbenzene with 4-Methylbenzoyl Chloride & AlCl₃ workup1 Aqueous Workup & Purification start->workup1 intermediate 4-tert-Butyl-4'-methylbiphenyl workup1->intermediate react Oxidize with KMnO₄ in Pyridine/Water intermediate->react workup2 Filter MnO₂ & Acidify with HCl react->workup2 end This compound workup2->end

Friedel-Crafts & Oxidation Workflow

References

Technical Support Center: Enhancing Liquid Crystal Performance with 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 4-(4-tert-Butylphenyl)benzoic Acid to improve the performance of liquid crystals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Disclaimer

Direct experimental data on the impact of this compound on liquid crystal performance is limited in publicly available literature. The information and guidance provided herein are based on the known properties of this compound and the documented performance of structurally similar alkylated benzoic acids, which have been shown to function as self-assembling alignment layers.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during experimental planning.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₂[1]
Molecular Weight 254.33 g/mol [2]
Appearance White to orange to green powder/crystal[2]
Melting Point Approximately 98-100 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, chloroform); Insoluble in water.[3]
CAS Number 5748-42-5[1][2]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound as a liquid crystal additive, particularly for inducing homeotropic alignment.

Q1: After doping the liquid crystal with this compound, I am not observing uniform homeotropic (vertical) alignment. The liquid crystal cell appears patchy or shows domains of different orientations under a polarizing microscope.

A1: This issue can arise from several factors related to the concentration of the additive, the cleanliness of the substrate, or the assembly process.

  • Concentration of the Additive: The concentration of this compound is critical for forming a uniform self-assembled monolayer on the substrate.

    • Too Low: Insufficient additive may not form a complete monolayer, leading to incomplete homeotropic alignment.

    • Too High: Excess additive may lead to aggregation in the bulk of the liquid crystal, disrupting the alignment.

    • Recommendation: Start with a low concentration (e.g., 0.1 wt%) and incrementally increase it. Observe the alignment at each concentration to find the optimal level.

  • Substrate Cleanliness: The self-assembly process is highly sensitive to surface contamination.

    • Recommendation: Ensure your Indium Tin Oxide (ITO) or glass substrates are meticulously cleaned. A standard procedure includes sonication in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen and treatment with UV-ozone or oxygen plasma to remove organic residues.

  • Inadequate Mixing: The additive must be uniformly dissolved in the liquid crystal host.

    • Recommendation: After adding the this compound to the liquid crystal, heat the mixture above the liquid crystal's clearing point and stir or sonicate until the additive is completely dissolved.

Q2: The response time of my liquid crystal device has not improved, or has worsened, after adding this compound.

A2: While homeotropic alignment induced by additives like this compound is expected to improve switching times, other factors can counteract this benefit.

  • Increased Viscosity: The addition of any dopant can potentially increase the rotational viscosity of the liquid crystal mixture, which will slow down the response time.

    • Recommendation: Characterize the rotational viscosity of your doped mixture. If it has significantly increased, you may need to use a lower concentration of the additive or switch to a liquid crystal host with a lower intrinsic viscosity.

  • Non-Optimal Alignment: If the homeotropic alignment is not perfect (e.g., there is a pretilt angle), the switching behavior may be affected.

    • Recommendation: Verify the quality of the homeotropic alignment using conoscopy. A perfect homeotropic alignment will show a characteristic "Maltese cross" pattern.

Q3: I am observing "image sticking" or ghosting in my liquid crystal display after prolonged use with the this compound dopant.

A3: Image sticking can be caused by the accumulation of ions or impurities at the alignment layer interface.

  • Ionic Impurities: The this compound itself, or impurities within it, could be ionic.

    • Recommendation: Ensure the purity of your this compound is high. If necessary, purify it further by recrystallization.

  • Interaction with Alignment Layer: The self-assembled monolayer may be trapping mobile ions present in the liquid crystal host.

    • Recommendation: Use a liquid crystal host with a high resistivity (low ion concentration).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to improve liquid crystal performance?

A1: Based on studies of similar alkylated benzoic acids, the primary mechanism is the formation of a self-assembled monolayer on the device substrates (e.g., ITO-coated glass). The carboxylic acid group of the molecule anchors to the substrate, while the long molecular axis, including the tert-butylphenyl group, orients perpendicularly to the surface. This self-assembled layer then induces homeotropic (vertical) alignment in the bulk liquid crystal. This can lead to faster switching times and potentially higher contrast ratios.

Q2: How do I prepare a liquid crystal mixture doped with this compound?

A2:

  • Weigh the desired amount of this compound and the liquid crystal host material.

  • Combine them in a clean vial.

  • Heat the vial to a temperature above the clearing point of the liquid crystal host.

  • Stir or sonicate the mixture until the this compound is fully dissolved and the mixture appears homogeneous.

  • Allow the mixture to cool to room temperature before filling your liquid crystal cell.

Q3: What concentrations of this compound are typically effective?

A3: For forming a self-assembled alignment layer, very low concentrations are typically required. A starting point would be in the range of 0.1 to 1.0 wt%. The optimal concentration will depend on the specific liquid crystal host and substrate being used and should be determined experimentally.

Q4: Can this compound be used with any type of liquid crystal?

A4: It is most likely to be effective with nematic liquid crystals. Its ability to induce homeotropic alignment would be particularly relevant for vertically aligned nematic (VAN) display modes. Compatibility with other liquid crystal phases (e.g., smectic, cholesteric) would need to be experimentally verified.

Q5: What characterization techniques are recommended to evaluate the performance improvement?

A5:

  • Polarized Optical Microscopy (POM): To visually inspect the uniformity of the liquid crystal alignment.

  • Conoscopy: To confirm homeotropic alignment (observation of the Maltese cross).

  • Electro-optical measurements: To determine the voltage-transmittance (V-T) curve, threshold voltage, and switching times (rise and fall times).

  • Capacitance-Voltage (C-V) measurements: To determine the dielectric anisotropy.

  • Rotational Viscometry: To measure the rotational viscosity of the doped mixture.

Experimental Protocols

Protocol 1: Preparation of a Homeotropically Aligned Liquid Crystal Cell using In-Situ Self-Assembly of this compound

Objective: To fabricate a liquid crystal test cell exhibiting homeotropic alignment induced by a self-assembled monolayer of this compound.

Materials:

  • Nematic liquid crystal host (e.g., 5CB or a commercial mixture)

  • This compound (high purity)

  • ITO-coated glass substrates

  • Spacers of desired thickness (e.g., 5 µm)

  • UV-curable epoxy

  • Solvents for cleaning (detergent, deionized water, acetone, isopropanol)

  • Nitrogen gas source

Equipment:

  • Sonicator

  • UV-Ozone or Oxygen Plasma cleaner

  • Hot plate with magnetic stirrer

  • Spin coater (optional, for uniform cell assembly)

  • UV lamp for curing epoxy

  • Polarizing Optical Microscope

Procedure:

  • Substrate Cleaning: a. Sonicate ITO substrates in a detergent solution for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in deionized water for 15 minutes. d. Sonicate in acetone for 15 minutes. e. Sonicate in isopropanol for 15 minutes. f. Dry the substrates with a stream of nitrogen gas. g. Treat the ITO surfaces with UV-Ozone or Oxygen Plasma for 10-15 minutes to remove any remaining organic residues and enhance surface energy for anchoring.

  • Preparation of Doped Liquid Crystal Mixture: a. Prepare a 0.5 wt% stock solution of this compound in a suitable solvent like chloroform. b. In a clean vial, weigh a known amount of the liquid crystal host. c. Add the appropriate volume of the stock solution to achieve the desired final concentration (e.g., 0.1 wt%). d. Evaporate the solvent completely under a gentle stream of nitrogen, possibly with gentle heating. e. Heat the vial above the clearing point of the liquid crystal and stir until the mixture is homogeneous.

  • Cell Assembly: a. On one of the cleaned ITO substrates, place spacers near the edges. b. Dispense a small amount of UV-curable epoxy at the corners. c. Place the second ITO substrate on top, with the ITO-coated sides facing each other, to form the cell. d. Gently press the substrates together to ensure a uniform cell gap. e. Cure the epoxy using a UV lamp according to the manufacturer's instructions.

  • Cell Filling: a. Heat the doped liquid crystal mixture to its isotropic phase. b. Place a drop of the mixture at the opening of the empty cell. c. Allow the cell to fill via capillary action. It is recommended to do this in a vacuum chamber to avoid air bubbles. d. Once filled, seal the opening with epoxy.

  • Annealing and Characterization: a. Heat the filled cell to the isotropic phase of the liquid crystal and then slowly cool it back to room temperature. This helps in forming a uniform alignment. b. Observe the cell under a polarizing optical microscope to check for the quality of the alignment. A uniform dark state between crossed polarizers indicates good homeotropic alignment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_eval Evaluation Clean_Substrates Clean ITO Substrates Assemble_Cell Assemble Empty Cell Clean_Substrates->Assemble_Cell Prepare_Mixture Prepare Doped LC Mixture Fill_Cell Fill Cell with Mixture Prepare_Mixture->Fill_Cell Assemble_Cell->Fill_Cell Anneal Anneal Cell Fill_Cell->Anneal Characterize Characterize Alignment & Performance Anneal->Characterize

Caption: Experimental workflow for fabricating a homeotropically aligned liquid crystal cell.

Troubleshooting_Alignment Start Non-Uniform Alignment Issue Check_Conc Is Additive Concentration Optimal? Start->Check_Conc Check_Clean Are Substrates Perfectly Clean? Check_Conc->Check_Clean No Adjust_Conc Adjust Concentration (Increase/Decrease) Check_Conc->Adjust_Conc Yes Check_Mix Is the Mixture Homogeneous? Check_Clean->Check_Mix No Reclean Re-clean Substrates (UV-Ozone/Plasma) Check_Clean->Reclean Yes Remix Re-heat and Sonicate Mixture Check_Mix->Remix Yes Remake Remake Mixture Check_Mix->Remake No

Caption: Troubleshooting logic for non-uniform liquid crystal alignment issues.

References

Troubleshooting low yields in the preparation of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the preparation of 4-(4-tert-Butylphenyl)benzoic Acid, a key intermediate in pharmaceutical and materials science research. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve problems leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that can arise during the synthesis of this compound via two common synthetic routes: the Suzuki-Miyaura Coupling and the Grignard Reaction.

Route 1: Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction is showing low or no conversion of starting materials. What are the primary causes?

A1: Low conversion is a frequent issue in Suzuki couplings and can often be traced to several critical factors:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.

    • Oxygen Sensitivity: Many palladium(0) catalysts and their associated phosphine ligands are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[1]

    • Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Incomplete reduction can stall the reaction.

    • Poor Reagent Quality: Use fresh, high-purity catalyst and ligands. Phosphine ligands can oxidize over time if not stored properly.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step.

    • Base Strength & Solubility: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions. It also needs some solubility in the reaction medium.[2] A mixture of an organic solvent with water is often necessary to dissolve the inorganic base.[1]

    • Solvent System: Solvents like dioxane, toluene, or THF in combination with water are common. The solvent system must be able to dissolve, at least partially, all reactants.[1]

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy, typically in the range of 80-100 °C.[1] If the temperature is too low, the reaction may be sluggish or not proceed at all.

Q2: I'm observing significant amounts of a homocoupling byproduct (biphenyl compounds from either starting material). How can I minimize this?

A2: Homocoupling is a common side reaction. To minimize it:

  • Ensure an Oxygen-Free Environment: Oxygen can promote the homocoupling of boronic acids. Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical.[2]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid reagent relative to the aryl halide can sometimes suppress the homocoupling of the halide. Conversely, adding the aryl halide in excess can limit boronic acid homocoupling.[2]

  • Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[3]

Q3: My boronic acid starting material appears to be degrading during the reaction, leading to low yields. What is happening?

A3: This is likely due to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a major decomposition pathway for boronic acids.[1]

  • Use a More Stable Boronic Acid Derivative: Consider using a boronic acid pinacol ester or a MIDA boronate. These are generally more stable than the free boronic acid and can slowly release the active species into the reaction, minimizing its decomposition.[1]

  • Minimize Water and Reaction Time: While some water is often necessary to dissolve the base, excess water and prolonged reaction times at high temperatures can accelerate protodeboronation.

  • Base Selection: A milder base may reduce the rate of this side reaction.

Route 2: Grignard Reaction

Q1: My Grignard reagent fails to form or forms in very low yield. What went wrong?

A1: The formation of a Grignard reagent is highly sensitive to the reaction conditions. The most common cause of failure is the presence of water.

  • Moisture Contamination: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources (e.g., alcohols).[4]

    • Glassware: All glassware must be rigorously dried, typically by oven-drying overnight and cooling in a desiccator over a drying agent.

    • Reagents: The solvent (usually anhydrous diethyl ether or THF) must be strictly anhydrous. The magnesium turnings should be fresh and dry, and the aryl halide must be free of water.

  • Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[5]

    • Activation: Briefly crush the magnesium turnings with a mortar and pestle before use to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

Q2: The reaction started, but then stopped, leaving unreacted magnesium. Why?

A2: This can happen if the concentration of the initially formed Grignard reagent becomes too high, causing it to coat the magnesium surface and prevent further reaction. Ensure efficient stirring and consider a slow, dropwise addition of the aryl halide solution to the magnesium suspension rather than adding it all at once.

Q3: My main impurity is a biphenyl compound. How is this formed and how can I remove it?

A3: The formation of a biphenyl side product (in this case, 4,4'-di-tert-butylbiphenyl) is a known side reaction in Grignard synthesis, arising from a coupling reaction. While difficult to prevent entirely, its removal is straightforward. This non-polar hydrocarbon impurity can be easily separated from the desired carboxylic acid product during the workup. The acidic product is soluble in a basic aqueous solution (like NaOH or NaHCO₃), while the non-polar biphenyl remains in the organic layer (e.g., ether). An acid-base extraction is therefore a very effective purification method.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Route

This protocol describes the coupling of 4-tert-butylphenylboronic acid with 4-bromobenzoic acid.

Diagram of Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine: - 4-Bromobenzoic Acid (1.0 eq) - 4-tert-Butylphenylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) Catalyst 2. Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, 1-3 mol%) Reagents->Catalyst Solvent 3. Add Degassed Solvent (e.g., Toluene/Water) Catalyst->Solvent Inert 4. Purge with Inert Gas (N₂ or Ar) Solvent->Inert Heat 5. Heat with Stirring (e.g., 90°C, 12-24h) Inert->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to RT Monitor->Cool Acidify 8. Acidify with HCl Cool->Acidify Extract 9. Extract with Organic Solvent Acidify->Extract Purify 10. Purify by Recrystallization Extract->Purify

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Methodology:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).

  • Seal the flask and thoroughly purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature and transfer to a separatory funnel.

  • Acidify the aqueous layer with 2M HCl until the pH is ~2, which will precipitate the carboxylic acid product.

  • Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Grignard Reaction Route

This protocol involves the formation of a Grignard reagent from 1-bromo-4-tert-butylbenzene, followed by carboxylation with solid CO₂ (dry ice).

Diagram of Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_grignard Grignard Reagent Formation (Anhydrous) cluster_carboxylation Carboxylation cluster_workup Workup & Purification Mg 1. Add Mg turnings & I₂ crystal to dry flask ArylHalide 2. Slowly add 1-bromo-4-tert-butylbenzene in anhydrous ether Mg->ArylHalide Reflux 3. Gentle reflux until Mg is consumed ArylHalide->Reflux CO2 4. Pour Grignard solution over excess crushed dry ice (CO₂) Reflux->CO2 Warm 5. Allow to warm to RT CO2->Warm Quench 6. Quench with cold dilute HCl Warm->Quench Extract 7. Acid-Base Extraction (Separate from biphenyl byproduct) Quench->Extract Precipitate 8. Re-acidify aqueous layer to precipitate product Extract->Precipitate Isolate 9. Filter and dry the product Precipitate->Isolate

Caption: Workflow for the Grignard synthesis of 4-tert-Butylbenzoic Acid (a precursor).

Note: This protocol synthesizes the intermediate 4-tert-butylbenzoic acid. A subsequent coupling reaction (e.g., another Suzuki or a different C-C bond formation reaction) would be required to form the final biphenyl product. The troubleshooting guide focuses on this initial, critical Grignard step.

Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Grignard Formation: To a flask containing magnesium turnings (1.2 eq) and a small crystal of iodine, add a small portion of a solution of 1-bromo-4-tert-butylbenzene (1.0 eq) in anhydrous diethyl ether. Once the reaction initiates (indicated by cloudiness and gentle boiling), add the remainder of the aryl bromide solution dropwise to maintain a gentle reflux.[5] After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Carboxylation: In a separate beaker, place an excess of crushed dry ice. Quickly pour the prepared Grignard reagent solution over the dry ice with stirring.[5]

  • Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimates. Slowly add cold 2M HCl to quench the reaction and dissolve the magnesium salts.[5]

  • Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether to remove non-polar byproducts (like 4,4'-di-tert-butylbiphenyl). Collect the aqueous layer and acidify it further with concentrated HCl to precipitate the 4-tert-butylbenzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Summary Tables

Table 1: Troubleshooting Suzuki Coupling Parameters

This table provides a guide for optimizing reaction conditions based on common issues. The yields are representative for biaryl syntheses and should be used as a directional guide for optimization.

Issue ObservedParameter to AdjustInitial ConditionRecommended ChangeExpected Outcome
Low Conversion Catalyst Loading 1 mol% Pd(PPh₃)₄Increase to 3-5 mol%Increased conversion rate
Base K₂CO₃ (weak)Switch to K₃PO₄ or Cs₂CO₃ (stronger)[2]Improved boronic acid activation
Temperature Room TemperatureHeat to 80-100 °C[1]Overcome reaction activation energy
Homocoupling Atmosphere Poor degassingRigorous freeze-pump-thaw or Ar bubbling[1]Reduced oxidative homocoupling
Ligand PPh₃Use bulky ligand (e.g., SPhos, XPhos)Steric hindrance favors cross-coupling
Protodeboronation Boron Source Boronic AcidUse Boronic Acid Pinacol Ester[1]Increased stability of boron reagent
Reaction Time > 24 hoursOptimize to 12-18 hoursMinimize exposure to decomposition conditions
Table 2: Troubleshooting Grignard Reaction Parameters

This table outlines key factors for a successful Grignard reaction. Success is often binary (works/fails) rather than a continuously variable yield.

Issue ObservedParameter to AdjustCommon MistakeRecommended ActionExpected Outcome
Reaction Fails to Start Moisture Using non-anhydrous solvent/wet glasswareUse freshly opened anhydrous solvent; oven-dry all glassware[4]Successful initiation
Mg Activation Using old/oxidized Mg turningsGently crush Mg in a mortar; add an iodine crystal to initiateRapid reaction start
Low Yield of Acid CO₂ Addition Atmospheric CO₂ or insufficient dry iceUse a large excess of freshly crushed dry iceEfficient carboxylation
Quenching Adding water before acidQuench with dilute acid (e.g., HCl) directly[5]Prevents quenching of reagent by water
High Biphenyl Impurity Reaction Conditions High local concentration of aryl halideSlow, dropwise addition of aryl halide to Mg suspensionMinimize coupling side reaction

Logical Troubleshooting Diagram

This diagram provides a step-by-step logical flow for diagnosing low yields in the Suzuki-Miyaura synthesis route.

Troubleshooting_Logic cluster_conversion Problem: Low Conversion cluster_byproducts Problem: Byproducts Dominate Start Low Yield Observed Check_TLC Analyze crude reaction by TLC/LC-MS. Are starting materials present? Start->Check_TLC Check_Catalyst Is catalyst/ligand old or exposed to air? Check_TLC->Check_Catalyst Yes (High SM) Check_Homocoupling Is homocoupling of boronic acid or aryl halide observed? Check_TLC->Check_Homocoupling No (Low SM) Check_Atmosphere Was reaction run under inert gas? Check_Catalyst->Check_Atmosphere No Check_Temp_Base Is temperature >80°C? Is base appropriate? Check_Atmosphere->Check_Temp_Base Yes Resolve_Conversion Solution: - Use fresh catalyst/ligand - Ensure rigorous inert atmosphere - Increase temperature - Screen different bases Check_Temp_Base->Resolve_Conversion Yes/No Check_Deboronation Is protodeboronation product observed? Check_Homocoupling->Check_Deboronation Yes/No Resolve_Byproducts Solution: - Improve degassing - Adjust stoichiometry - Use more stable boronate ester - Optimize reaction time Check_Deboronation->Resolve_Byproducts Yes/No

Caption: Troubleshooting flowchart for low yields in Suzuki-Miyaura coupling reactions.

References

Side reactions to consider in the synthesis of biphenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of biphenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during the synthesis of biphenyls.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls. However, several side reactions can occur, leading to reduced yields and purification challenges. The most common side reactions are protodeboronation and homocoupling.

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q1: What is protodeboronation and why is it a problem in Suzuki coupling?

A1: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This consumes the boronic acid starting material, converting it into a simple arene, which reduces the overall yield of the desired biphenyl product and can complicate purification.[2]

Q2: How can I tell if protodeboronation is occurring in my reaction?

A2: The presence of a significant amount of the corresponding protonated arene (Ar-H) of your boronic acid starting material (Ar-B(OH)₂) is a key indicator.[2] This can be identified by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy, and will often be accompanied by a lower than expected yield of the biphenyl product.[2]

Q3: What factors promote protodeboronation?

A3: Several factors can increase the rate of protodeboronation, including:

  • High temperatures and prolonged reaction times. [2]

  • Presence of water , which can act as a proton source.[3]

  • The choice and strength of the base .[2]

  • Substrate structure : Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[2]

  • Bulky phosphine ligands can sometimes promote palladium-catalyzed protodeboronation.[2][4]

Q4: What is homocoupling in Suzuki reactions?

A4: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct (Ar-Ar).[5][6] This consumes the starting material, lowers the yield of the desired unsymmetrical biphenyl, and introduces a byproduct that can be difficult to separate.[5]

Q5: What are the main causes of homocoupling?

A5: The primary cause of homocoupling is the presence of dissolved oxygen in the reaction mixture.[5][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[5][6] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to homocoupling.[5][8]

Troubleshooting Guide: Suzuki Coupling Side Reactions
Issue ObservedPotential CauseRecommended Solution
Significant amount of protonated arene byproduct (Protodeboronation) High reaction temperature or long reaction time.Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Presence of excess water.Use anhydrous solvents and dry reagents.
Inappropriate base.Consider using a weaker base such as K₃PO₄ or K₂CO₃.[3] The choice of base can be critical and may require screening.
Unstable boronic acid.Use boronic acid derivatives like MIDA boronate esters or organotrifluoroborates, which release the boronic acid slowly into the reaction mixture.[1]
Significant amount of symmetrical biaryl byproduct (Homocoupling) Presence of oxygen.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]
Use of a Pd(II) precatalyst.Use a Pd(0) source like Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).[9] Alternatively, ensure efficient in-situ reduction of the Pd(II) precatalyst.
High concentration of boronic acid.Consider slow addition of the boronic acid to the reaction mixture.

Reaction Pathways

Suzuki_Coupling cluster_main Suzuki Coupling Main Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (Ar-X) PdII Pd(II) Pd0->PdII Oxidation (O₂) TM_complex Ar-Pd(II)L_n-Ar' OA_complex->TM_complex Transmetalation (Ar'-B(OH)₂) TM_complex->Pd0 Product Ar-Ar' (Biphenyl) TM_complex->Product Reductive Elimination Boronic_Acid Ar'-B(OH)₂ Protodeboronation_Product Ar'-H Boronic_Acid->Protodeboronation_Product Protodeboronation (+H₂O) Homocoupling_Product Ar'-Ar' Boronic_Acid->Homocoupling_Product Homocoupling (O₂, Pd(II)) PdII->Homocoupling_Product Promotes Homocoupling

Caption: Suzuki coupling main cycle and common side reactions.

Ullmann Reaction

The Ullmann reaction is a classical method for synthesizing symmetrical biphenyls via copper-mediated coupling of aryl halides. While effective, it often requires harsh reaction conditions and can be prone to certain side reactions.

Frequently Asked questions (FAQs) - Ullmann Reaction

Q1: What are the typical side reactions in an Ullmann coupling?

A1: The Ullmann reaction can sometimes lead to the formation of homocoupling byproducts if an unsymmetrical biphenyl synthesis is attempted.[10] Additionally, the formation of copper halide byproducts is inherent to the reaction.[10][11] The reaction is also known for requiring high temperatures (around 200°C), which can lead to thermal decomposition of sensitive substrates.[11]

Q2: Why are the yields in Ullmann reactions often erratic?

A2: The heterogeneous nature of the classical Ullmann reaction, which often uses copper powder, can contribute to inconsistent results.[12] The high reaction temperatures required can also lead to degradation of starting materials and products. Modern variations using palladium or nickel catalysts can offer milder conditions and improved yields, though they may still be moderate.[12]

Troubleshooting Guide: Ullmann Reaction
Issue ObservedPotential CauseRecommended Solution
Low yield of biphenyl product Harsh reaction conditions leading to decomposition.Explore modern variations of the Ullmann reaction using palladium or nickel catalysts which may proceed under milder conditions.[12]
Incomplete reaction.Ensure the copper catalyst is finely powdered and activated. The reactivity of the aryl halide is also crucial (I > Br > Cl).[11]
Formation of multiple products in unsymmetrical coupling Homocoupling of both aryl halides.Use one of the aryl halides in excess to favor the formation of the desired unsymmetrical biphenyl.[13]

Reaction Pathway

Ullmann_Reaction ArylHalide1 Ar-X Intermediate [Ar-Cu-X] ArylHalide1->Intermediate Oxidative Addition ArylHalide2 Ar-X Biphenyl Ar-Ar ArylHalide2->Biphenyl Copper Cu(0) Copper->Intermediate Intermediate->Biphenyl Coupling with second Ar-X CopperHalide Cu-X Intermediate->CopperHalide Byproduct

Caption: Simplified pathway for the Ullmann biaryl synthesis.

Grignard Reaction

The synthesis of biphenyls using Grignard reagents typically involves the reaction of an aryl magnesium halide with an aryl halide. A key challenge is the formation of a homocoupled biphenyl byproduct.

Frequently Asked Questions (FAQs) - Grignard Reaction

Q1: What is the main side product when synthesizing biphenyls using a Grignard reaction?

A1: A common side product is the symmetrical biphenyl formed from the coupling of the Grignard reagent with the unreacted aryl halide starting material (e.g., Ph-Ph from PhMgBr and Ph-Br).[14][15]

Q2: What conditions favor the formation of the biphenyl side product?

A2: The formation of the biphenyl byproduct is favored by high concentrations of the aryl halide and increased reaction temperatures.[7][15]

Q3: Why are anhydrous conditions so critical for Grignard reactions?

A3: Grignard reagents are highly reactive and will readily react with protic solvents, including any trace amounts of water.[16] This quenches the Grignard reagent, converting it to the corresponding arene (Ar-H) and reducing the yield of the desired biphenyl product. All glassware and solvents must be scrupulously dried.[15]

Troubleshooting Guide: Grignard Reaction
Issue ObservedPotential CauseRecommended Solution
Significant amount of symmetrical biphenyl byproduct High local concentration of aryl halide.Add the aryl halide slowly to the Grignard reagent solution to maintain a low concentration.[7]
Elevated reaction temperature.Maintain a lower temperature during the reaction.[7]
Low yield of biphenyl product and presence of arene (Ar-H) Presence of water.Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[15][16]

Reaction Pathways

Grignard_Reaction cluster_main Desired Grignard Coupling cluster_side Side Reactions Grignard Ar-MgX Biphenyl Ar-Ar' (Biphenyl) Grignard->Biphenyl ArylHalide Ar'-X ArylHalide->Biphenyl Grignard2 Ar-MgX Homocoupling Ar-Ar (Homocoupling) Grignard2->Homocoupling Quenched Ar-H Grignard2->Quenched Quenching ArylHalide2 Ar-X ArylHalide2->Homocoupling High Temp & Concentration Water H₂O Water->Quenched

Caption: Grignard reaction for biphenyl synthesis and side reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of 4-(4-tert-butylphenyl)benzoic acid. For comparative analysis, data for structurally related compounds—[1,1'-biphenyl]-4-carboxylic acid and 4-tert-butylbenzoic acid—are presented alongside. This document is intended to serve as a practical reference for researchers engaged in the synthesis, identification, and analysis of related molecular structures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and selected reference compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) in ppm
This compound ~8.1 (d, 2H) , ~7.7 (d, 2H) , ~7.6 (d, 2H) , ~7.5 (d, 2H) , ~1.3 (s, 9H) . (Predicted values based on analogous structures)
[1,1'-Biphenyl]-4-carboxylic acid8.13 (d, J=8.4 Hz, 2H), 7.78 (d, J=8.4 Hz, 2H), 7.69 (d, J=7.6 Hz, 2H), 7.49 (t, J=7.6 Hz, 2H), 7.42 (t, J=7.4 Hz, 1H). (Solvent: DMSO-d6)
4-tert-Butylbenzoic acid12.85 (s, 1H), 7.91 (d, J=8.7 Hz, 2H), 7.50 (d, J=8.7 Hz, 2H), 1.31 (s, 9H). (Solvent: CDCl3)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) in ppm
This compound ~167 (C=O) , ~152 (Ar-C) , ~145 (Ar-C) , ~137 (Ar-C) , ~130 (Ar-CH) , ~129 (Ar-C) , ~127 (Ar-CH) , ~126 (Ar-CH) , ~35 (C(CH₃)₃) , ~31 (C(CH₃)₃) . (Predicted values based on analogous structures)
[1,1'-Biphenyl]-4-carboxylic acid167.3, 144.7, 139.2, 130.1, 129.8, 129.1, 128.3, 127.0, 126.8. (Solvent: DMSO-d6)
4-tert-Butylbenzoic acid172.3, 157.6, 130.1, 126.6, 125.5, 35.2, 31.1. (Solvent: CDCl3)[1]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~2960 (C-H stretch, t-Bu) , ~3000-2500 (O-H stretch, broad) , ~1685 (C=O stretch) , ~1605, 1420 (C=C stretch, aromatic) , ~1300 (C-O stretch) . (Data from spectral databases)
[1,1'-Biphenyl]-4-carboxylic acid~3030 (C-H, aromatic), ~2900-2500 (O-H, broad), ~1680 (C=O), ~1600, 1480 (C=C, aromatic).
4-tert-Butylbenzoic acid2965 (C-H, t-Bu), 3100-2500 (O-H, broad), 1682 (C=O), 1610, 1420 (C=C, aromatic).

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₁₇H₁₈O₂ 254.32 [2][M+H]⁺: 255.1 , [M+Na]⁺: 277.1 , [M-H]⁻: 253.1 (Predicted values)
[1,1'-Biphenyl]-4-carboxylic acidC₁₃H₁₀O₂198.22[M]⁺: 198, [M-OH]⁺: 181, [M-COOH]⁺: 153.
4-tert-Butylbenzoic acidC₁₁H₁₄O₂178.23[3][M]⁺: 178, [M-CH₃]⁺: 163, [M-COOH]⁺: 133.

Table 5: UV-Visible Spectroscopy Data

Compoundλₘₐₓ (nm)Molar Absorptivity (ε)Solvent
This compound ~265 Not availableMethanol/Ethanol
[1,1'-Biphenyl]-4-carboxylic acid~260Not availableEthanol
Benzoic Acid230, 274Dependent on pHWater[4]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the full spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization synthesis Sample Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (ESI, EI-GC/MS) synthesis->ms ir FTIR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv analysis Data Analysis & Interpretation nmr->analysis ms->analysis ir->analysis uv->analysis confirmation Structural Confirmation analysis->confirmation

Caption: General workflow for the spectroscopic analysis of a novel organic compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures and may require optimization based on the specific instrumentation and sample properties.[5][6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Approximately 5-10 mg of the analyte is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

    • The solution is transferred to a 5 mm NMR tube.

    • The sample is placed in the NMR spectrometer (e.g., 400 MHz).

    • ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, 16-64 scans are typically collected. For ¹³C NMR, a larger number of scans (1024 or more) is often required due to the low natural abundance of the ¹³C isotope.

    • Data is processed (Fourier transform, phase correction, and baseline correction) and chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Procedure (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • A background spectrum of the empty ATR crystal is collected.

    • A small amount of the solid powder sample is placed directly onto the ATR crystal.

    • Pressure is applied using the anvil to ensure good contact between the sample and the crystal.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic vibrational frequencies of functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Procedure (Electrospray Ionization - ESI):

    • A dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

    • The solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized for the analyte.

    • The mass spectrum is acquired over a relevant m/z range.

    • The data is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺) and characteristic fragment ions.

4. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To investigate the electronic transitions within the molecule, particularly in conjugated systems.

  • Procedure:

    • A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL).

    • A series of dilutions are made to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 (e.g., ~10 µg/mL).

    • A quartz cuvette is filled with the solvent to be used as a blank, and a baseline spectrum is recorded.

    • The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

    • The wavelength(s) of maximum absorbance (λₘₐₓ) are identified from the resulting spectrum.

References

A Comparative Guide to the Analytical Characterization of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-(4-tert-Butylphenyl)benzoic acid. The primary focus is on the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum, with comparative data from alternative methods such as 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and quantitative data are presented to aid in method selection and implementation.

Interpreting the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The spectrum is characterized by distinct signals corresponding to the protons of the tert-butyl group and the aromatic protons of the two phenyl rings.

Key Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet is typically observed far downfield, often above 10 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

  • Aromatic Protons (Ar-H): The eight aromatic protons on the biphenyl core give rise to a series of doublets in the region of 7.5 to 8.2 ppm. The protons on the benzoic acid ring are generally more deshielded due to the electron-withdrawing effect of the carboxylic acid group.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group appears in the upfield region, typically around 1.3 ppm.

Detailed Peak Assignments:

Based on the analysis of the 1H NMR spectrum and comparison with structurally similar compounds, the following peak assignments can be made.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~12.5Broad Singlet1H-COOH
2~8.15Doublet2HProtons ortho to -COOH
3~7.70Doublet2HProtons meta to -COOH
4~7.65Doublet2HProtons ortho to the other phenyl ring
5~7.50Doublet2HProtons meta to the tert-butyl group
6~1.35Singlet9H-C(CH₃)₃

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves complementary analytical techniques.

Analytical TechniqueInformation ProvidedKey Performance Characteristics
1H NMR Detailed structural information, proton environments, and connectivity.High resolution, non-destructive, provides unambiguous structural confirmation.
13C NMR Number and types of carbon atoms.Complementary to 1H NMR, useful for confirming the carbon skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.
HPLC Purity assessment and quantification.High precision and accuracy for quantitative analysis, suitable for quality control.

Experimental Protocols

1H NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-16 ppm.

13C NMR Spectroscopy

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

Sample Preparation: Same as for 1H NMR, though a higher concentration may be required.

Data Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

Mass Spectrometry (Electron Ionization - EI)

Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation: For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. For direct insertion, a few micrograms of the solid sample are used.

GC-MS Conditions (for methyl ester derivative):

  • Column: A nonpolar capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL. Further dilutions can be made to establish a calibration curve for quantitative analysis.

Logical Workflow for 1H NMR Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound.

spectral_interpretation cluster_structure Molecular Structure cluster_prediction Spectral Prediction cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Structure This compound Proton_Types Identify Proton Environments - COOH - Aromatic (2 rings) - tert-Butyl Structure->Proton_Types Chem_Shift Predict Chemical Shifts - COOH (>10 ppm) - Aromatic (7-8.5 ppm) - t-Bu (~1.3 ppm) Proton_Types->Chem_Shift Assign_Peaks Assign Signals to Protons Proton_Types->Assign_Peaks Multiplicity Predict Multiplicities - COOH (singlet) - Aromatic (doublets) - t-Bu (singlet) Chem_Shift->Multiplicity Integration Predict Integration - COOH (1H) - Aromatic (8H total) - t-Bu (9H) Multiplicity->Integration NMR_Experiment Acquire 1H NMR Spectrum Integration->NMR_Experiment Analyze_Spectrum Analyze Acquired Spectrum - Identify signals - Measure chemical shifts - Determine multiplicities - Integrate peak areas NMR_Experiment->Analyze_Spectrum Analyze_Spectrum->Assign_Peaks Final_Structure Confirm Structure Assign_Peaks->Final_Structure

Caption: Workflow for the interpretation of the 1H NMR spectrum.

Analysis of the 13C NMR Spectrum for 4-(4-tert-Butylphenyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum for 4-(4-tert-Butylphenyl)benzoic acid against its structural analogues, benzoic acid and tert-butylbenzene. The data presented herein is a compilation of experimentally derived values for the reference compounds and predicted values for the target molecule, based on established substituent effects in 13C NMR spectroscopy.

Comparative 13C NMR Chemical Shift Data

The following table summarizes the experimental 13C NMR chemical shifts for benzoic acid and tert-butylbenzene, alongside predicted chemical shifts for this compound. These predictions are derived from the additive effects of the substituent groups on the phenyl rings.

Carbon AtomBenzoic Acid (Experimental, ppm)tert-Butylbenzene (Experimental, ppm)This compound (Predicted, ppm)
Benzoic Acid Ring
C1 (ipso-COOH)~130-~130
C2, C6 (ortho to COOH)~130-~130
C3, C5 (meta to COOH)~128.5-~129
C4 (para to COOH)~133.8-~145
tert-Butylphenyl Ring
C1' (ipso to Ph)-~151~138
C2', C6' (ortho to Ph)-~125.5~126
C3', C5' (meta to Ph)-~125.5~126
C4' (para to t-Bu)-~128.5~152
Substituent Carbons
-COOH~172-~172
-C(CH3)3-~34.5~35
-C(CH3)3-~31.3~31

Note: Predicted values for this compound are estimations and may vary from experimental results.

Experimental Protocol: 13C NMR Spectroscopy

The following is a generalized protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • A standard proton-decoupled 13C NMR experiment is performed.

  • The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

  • The acquisition time is generally set between 1 to 2 seconds.

  • A relaxation delay of 2 to 5 seconds is used to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

Signal Assignment and Interpretation

The predicted 13C NMR spectrum of this compound is expected to show distinct signals for each unique carbon environment. The diagram below illustrates the proposed assignment of the key carbon signals based on established chemical shift principles.

Caption: Predicted 13C NMR signal origins for this compound.

Assigning peaks in the infrared (IR) spectrum of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Infrared Spectrum of 4-(4-tert-Butylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of this compound, a molecule of interest in various research and development fields. By comparing its expected absorption peaks with those of structurally similar compounds, this document serves as a practical reference for spectral interpretation and compound identification.

Peak Assignment and Comparison

The infrared spectrum of this compound is characterized by the vibrational modes of its three primary structural components: the carboxylic acid group, the disubstituted aromatic rings, and the tert-butyl group. The table below summarizes the expected IR absorption bands and compares them with the known peaks of 4-tert-butylbenzoic acid, a structurally related alternative. This comparison aids in distinguishing the spectral contributions of the biphenyl system from the single aromatic ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundComparison: 4-tert-Butylbenzoic Acid Wavenumber (cm⁻¹)Intensity / Shape
Carboxylic Acid O-H Stretch3300 - 25003300 - 2500Strong, Very Broad
C-H (Aromatic & Alkyl)3100 - 2850 (Overlapped by O-H)3100 - 2850 (Overlapped by O-H)Medium-Sharp peaks on broad O-H
C=O Stretch~16851710 - 1680[1]Strong, Sharp
C-O Stretch~1300~1290Medium-Strong
O-H Bend (In-plane)~1420~1420Medium
O-H Bend (Out-of-plane)~930~930Medium, Broad
Aromatic Rings Aromatic C-H Stretch3100 - 30003100 - 3000Weak to Medium
C=C Stretch (In-ring)~1610, ~1520, ~1490~1610, ~1500Medium to Strong
C-H Bend (Out-of-plane)860 - 800860 - 800Strong (indicative of para-substitution)
tert-Butyl Group C-H Stretch (Alkyl)2965 - 28702965 - 2870Medium to Strong
C-H Bend (Asymmetric)~1465~1465Medium
C-H Bend (Symmetric)~1395 and ~1365~1395 (moderate) and ~1370 (strong)[2]Un-symmetrical doublet
C-C Skeletal Vibrations~1255, ~1200~1255, ~1200[3]Medium

Analysis: The most prominent feature in the spectrum is the extremely broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer, which spans from approximately 3300 to 2500 cm⁻¹. Superimposed on this broad peak are the sharper C-H stretching vibrations of the aromatic rings (just above 3000 cm⁻¹) and the tert-butyl group (just below 3000 cm⁻¹)[4][5].

The carbonyl (C=O) stretch is expected to be a very strong and sharp peak around 1685 cm⁻¹. This position is slightly lower than a non-conjugated carboxylic acid due to conjugation with the aromatic ring system. The presence of two para-substituted aromatic rings in this compound may lead to more complex C=C in-ring stretching patterns in the 1610-1450 cm⁻¹ region compared to 4-tert-butylbenzoic acid.

A key diagnostic feature for the tert-butyl group is the characteristic unsymmetrical doublet caused by symmetric C-H bending, appearing around 1395 cm⁻¹ and 1365 cm⁻¹[2]. The strong out-of-plane C-H bending absorption between 860 and 800 cm⁻¹ is a clear indicator of the 1,4-disubstitution (para) pattern on the benzene rings.

Experimental Protocol

Acquisition of IR Spectrum via Attenuated Total Reflectance (ATR)-FTIR

This protocol outlines the methodology for obtaining a high-quality infrared spectrum of a solid powder sample like this compound using an FTIR spectrometer equipped with an ATR accessory.

1. Instrument Preparation and Background Scan:

  • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Clean the ATR crystal (e.g., diamond or zinc selenide) surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues.

  • Record a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

2. Sample Application:

  • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Lower the press arm of the ATR accessory and apply consistent pressure to the sample. This ensures firm, uniform contact between the powder and the crystal surface, which is critical for a strong, high-quality signal.

3. Spectral Acquisition:

  • Initiate the sample scan using the instrument's software.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The resulting spectrum will be displayed in terms of transmittance or absorbance.

4. Data Processing and Cleaning:

  • After the scan is complete, raise the press arm and carefully remove the sample powder from the crystal.

  • Clean the ATR crystal surface meticulously with a solvent-moistened, lint-free wipe.

  • Process the acquired spectrum in the software as needed. This may include baseline correction or ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

Visualization of Analysis Workflow

The following diagram illustrates the logical workflow for the assignment of peaks in the IR spectrum of this compound.

IR_Spectrum_Analysis_Workflow start Acquire IR Spectrum of This compound region_analysis Initial Analysis: Identify Major Spectral Regions start->region_analysis oh_region Broad Band Region (3300-2500 cm⁻¹) region_analysis->oh_region Focus on High Wavenumber ch_region C-H Stretch Region (3100-2850 cm⁻¹) region_analysis->ch_region carbonyl_region Carbonyl Region (~1700 cm⁻¹) region_analysis->carbonyl_region Focus on Double Bond Region fingerprint_region Fingerprint Region (< 1600 cm⁻¹) region_analysis->fingerprint_region Focus on Low Wavenumber assign_oh Assign Broad O-H Stretch (Carboxylic Acid Dimer) oh_region->assign_oh assign_ch Differentiate C-H Stretches: >3000 cm⁻¹ (Aromatic) <3000 cm⁻¹ (tert-Butyl) ch_region->assign_ch assign_co Assign Strong C=O Stretch (Conjugated Carboxylic Acid) carbonyl_region->assign_co detail_fingerprint Detailed Fingerprint Analysis fingerprint_region->detail_fingerprint final_assignment Final Peak Assignment Table assign_oh->final_assignment assign_ch->final_assignment assign_co->final_assignment assign_aromatic_cc Aromatic C=C Stretches (~1610, ~1500 cm⁻¹) detail_fingerprint->assign_aromatic_cc assign_tertbutyl_bend tert-Butyl C-H Bending (Doublet ~1395/1365 cm⁻¹) detail_fingerprint->assign_tertbutyl_bend assign_oop_bend Aromatic C-H oop Bend (para-substitution, ~830 cm⁻¹) detail_fingerprint->assign_oop_bend assign_co_stretch C-O Stretch & O-H Bend (~1300, ~1420, ~930 cm⁻¹) detail_fingerprint->assign_co_stretch assign_aromatic_cc->final_assignment assign_tertbutyl_bend->final_assignment assign_oop_bend->final_assignment assign_co_stretch->final_assignment

Caption: Workflow for IR peak assignment of this compound.

References

A Comparative Analysis of 4-(4-tert-Butylphenyl)benzoic Acid and Other Calamitic Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of liquid crystal technology, the precursor molecules are the fundamental building blocks that dictate the final material's performance. This guide provides an objective comparison of 4-(4-tert-Butylphenyl)benzoic Acid with two other calamitic liquid crystal precursors: 4'-heptyl-4-cyanobiphenyl (7CB) and 4'-hexyloxyphenyl 4-methoxybenzoate. This analysis, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for applications ranging from advanced display technologies to innovative drug delivery systems.

Molecular Structures and Design Philosophy

The performance of a liquid crystal is intrinsically linked to its molecular architecture. Calamitic, or rod-like, liquid crystals are characterized by their elongated shape, which promotes the orientational order necessary for mesophase formation. The three precursors under review, while all calamitic, possess distinct structural features that influence their liquid crystalline properties.

  • This compound: This molecule features a biphenyl core, a common rigid component in liquid crystal design. The presence of a bulky tert-butyl group at one end and a carboxylic acid group at the other provides a combination of steric and polar interactions that can influence the packing and, consequently, the mesophase behavior of its derivatives. The carboxylic acid group also offers a reactive site for esterification, allowing for the synthesis of a wide range of liquid crystalline materials.

  • 4'-heptyl-4-cyanobiphenyl (7CB): A well-characterized nematic liquid crystal, 7CB also possesses a biphenyl core.[1] A flexible heptyl chain at one end and a strongly polar cyano group at the other contribute to its well-defined liquid crystalline properties.[1] The cyano group, in particular, is known to induce a strong positive dielectric anisotropy.[2]

  • 4'-hexyloxyphenyl 4-methoxybenzoate: This precursor is an ester itself, featuring a phenyl benzoate core. The hexyloxy and methoxy terminal groups provide a degree of flexibility and polarity that influences its mesomorphic range.

Comparative Performance Data

The selection of a liquid crystal precursor is often guided by key performance indicators such as the temperature range of the liquid crystal phase (mesophase), optical anisotropy (birefringence), and dielectric anisotropy. The following tables summarize the available quantitative data for the precursors and their derivatives.

Table 1: Physical Properties of Liquid Crystal Precursors

PropertyThis compound4'-heptyl-4-cyanobiphenyl (7CB)4'-hexyloxyphenyl 4-methoxybenzoate
Molecular Formula C₁₇H₁₈O₂C₂₀H₂₃NC₂₀H₂₄O₄
Molecular Weight 254.32 g/mol 277.42 g/mol 328.40 g/mol
CAS Number 5748-42-541122-71-8[3]38454-29-4

Table 2: Mesomorphic and Optical Properties of Exemplary Derivatives

PropertyExemplary Derivative of this compound4'-heptyl-4-cyanobiphenyl (7CB)4'-hexyloxyphenyl 4-methoxybenzoate
Mesophase(s) Nematic (predicted for esters)Nematic[1]Nematic
Melting Point (°C) Data not available30.3[1]~55 (for a similar homolog)
Clearing Point (°C) Data not available42.8[1]~44 (for a similar homolog)
Birefringence (Δn) Data not available~0.16[1]Data not available
Dielectric Anisotropy (Δε) Data not availablePositive[4]Data not available

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and characterization of these liquid crystal precursors and their derivatives are provided below.

Synthesis of Liquid Crystal Esters

The following protocols describe the synthesis of an exemplary ester from each precursor class.

Protocol 1: Synthesis of 4-Cyanophenyl 4-(4-tert-Butylphenyl)benzoate

This two-step synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by esterification with a phenol.

  • Step 1: Synthesis of 4-(4-tert-Butylphenyl)benzoyl chloride

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in thionyl chloride (2-3 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

    • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-(4-tert-butylphenyl)benzoyl chloride can be used in the next step without further purification.

  • Step 2: Esterification with 4-Cyanophenol

    • Dissolve 4-cyanophenol (1 equivalent) and pyridine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add a solution of 4-(4-tert-butylphenyl)benzoyl chloride (1 equivalent) in the same solvent dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final ester.

Protocol 2: Synthesis of 4'-heptyl-4-cyanobiphenyl (7CB)

A common method for the synthesis of cyanobiphenyls is the Suzuki coupling reaction.

  • Combine 4-bromobiphenyl (1 equivalent), 4-heptylphenylboronic acid (1.1 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield 4'-heptyl-4-biphenyl.

  • The final step involves the cyanation of the corresponding bromo-precursor, which can be achieved through various methods, including the Rosenmund-von Braun reaction using copper(I) cyanide.

Protocol 3: Synthesis of 4'-hexyloxyphenyl 4-methoxybenzoate

This esterification can be achieved using Steglich esterification conditions.

  • Dissolve 4-methoxybenzoic acid (1 equivalent), 4-(hexyloxy)phenol (1 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in a dry aprotic solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired ester.

Synthesis Workflow Diagrams

Synthesis_Protocols cluster_protocol1 Protocol 1: Synthesis of 4-Cyanophenyl 4-(4-tert-Butylphenyl)benzoate cluster_protocol2 Protocol 2: Synthesis of 4'-heptyl-4-cyanobiphenyl (7CB) cluster_protocol3 Protocol 3: Synthesis of 4'-hexyloxyphenyl 4-methoxybenzoate P1_Start This compound + SOCl₂ P1_Step1 Formation of Acid Chloride P1_Start->P1_Step1 Reflux, DMF (cat.) P1_Step2 Esterification with 4-Cyanophenol P1_Step1->P1_Step2 Pyridine, CH₂Cl₂ P1_End 4-Cyanophenyl 4-(4-tert-Butylphenyl)benzoate P1_Step2->P1_End P2_Start 4-Bromobiphenyl + 4-Heptylphenylboronic Acid P2_Step1 Suzuki Coupling P2_Start->P2_Step1 Pd Catalyst, Base P2_Step2 Cyanation P2_Step1->P2_Step2 CuCN P2_End 4'-heptyl-4-cyanobiphenyl P2_Step2->P2_End P3_Start 4-Methoxybenzoic Acid + 4-(Hexyloxy)phenol P3_Step1 Steglich Esterification P3_Start->P3_Step1 DCC, DMAP P3_End 4'-hexyloxyphenyl 4-methoxybenzoate P3_Step1->P3_End

Caption: Synthetic workflows for the preparation of exemplary liquid crystal esters.

Characterization Techniques

Protocol 4: Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.[5][6]

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any thermal history.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Heat the sample again at the same rate. The phase transitions (crystal to liquid crystal, liquid crystal to isotropic liquid) will be observed as endothermic peaks in the second heating scan.

  • The peak maximum of the transition from the liquid crystal phase to the isotropic liquid phase is taken as the clearing point (T_c). The onset of melting corresponds to the melting point.

Protocol 5: Polarized Optical Microscopy (POM)

POM is used to visually identify the liquid crystal phases and their characteristic textures.[7][8]

  • Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.

  • Place the slide on a hot stage mounted on the polarized light microscope.

  • Heat the sample until it becomes an isotropic liquid (appears dark between crossed polarizers).

  • Slowly cool the sample (e.g., 1-5 °C/min).

  • Observe the sample through the eyepieces. The appearance of birefringent textures indicates the formation of a liquid crystal phase.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., Schlieren texture for nematic phase).[7]

Characterization_Workflow Start Synthesized Liquid Crystal Compound DSC Differential Scanning Calorimetry (DSC) Start->DSC Determine Phase Transition Temperatures POM Polarized Optical Microscopy (POM) Start->POM Identify Mesophase and Texture Dielectric Dielectric Spectroscopy Start->Dielectric Measure Dielectric Anisotropy (Δε) Birefringence Birefringence Measurement Start->Birefringence Measure Optical Anisotropy (Δn) Results Comparative Performance Data DSC->Results POM->Results Dielectric->Results Birefringence->Results

Caption: General workflow for the characterization of liquid crystal precursors.

Protocol 6: Dielectric Anisotropy Measurement

Dielectric spectroscopy is employed to measure the dielectric anisotropy (Δε = ε∥ - ε⊥).[9][10]

  • Fabricate a liquid crystal cell using two indium tin oxide (ITO) coated glass substrates with a defined cell gap (e.g., 5-10 µm). The inner surfaces are coated with an alignment layer (e.g., polyimide) and rubbed to induce a specific molecular alignment (planar or homeotropic).

  • Fill the cell with the liquid crystal material in its isotropic phase via capillary action.

  • For measuring ε∥, a planar aligned cell is used, and a high-frequency electric field is applied to orient the director parallel to the field. For ε⊥, a homeotropic aligned cell is used, or a planar cell with the field applied perpendicular to the rubbing direction.

  • Measure the capacitance of the filled cell (C) and the empty cell (C₀) using an LCR meter at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivity is calculated using the formula: ε = C / C₀.

  • The dielectric anisotropy is then calculated as the difference between the parallel and perpendicular components.

Protocol 7: Birefringence Measurement

The birefringence (Δn = nₑ - nₒ) can be determined using an Abbe refractometer or by analyzing the transmission spectrum of a liquid crystal cell.[11][12]

  • Use a planar aligned liquid crystal cell with a known thickness (d).

  • Place the cell between two crossed polarizers in a spectrophotometer.

  • Orient the rubbing direction of the cell at 45° with respect to the polarizer axis.

  • Measure the transmission spectrum as a function of wavelength (λ).

  • The transmitted intensity will show a series of maxima and minima. The birefringence can be calculated from the wavelengths of these extrema using the formula: 2dΔn = mλ, where m is an integer for maxima and a half-integer for minima.

Comparative Analysis and Discussion

Based on the molecular structures, esters derived from This compound are expected to exhibit nematic phases. The bulky tert-butyl group may lead to a lower melting point and potentially a broader nematic range compared to more linear analogues. The biphenyl core provides rigidity, which is essential for maintaining the liquid crystalline order.

4'-heptyl-4-cyanobiphenyl (7CB) is a well-established benchmark for nematic liquid crystals.[1] Its strong positive dielectric anisotropy, a direct consequence of the terminal cyano group, makes it suitable for applications where a strong response to an electric field is required, such as in twisted nematic displays.[4] The heptyl chain contributes to its relatively low melting point and viscosity.

4'-hexyloxyphenyl 4-methoxybenzoate represents a class of phenyl benzoate liquid crystals. The presence of two ether linkages in the terminal groups can influence the molecule's flexibility and polarity, which in turn affects its mesomorphic behavior and other physical properties.

Conclusion

The selection of a liquid crystal precursor is a critical step in the design of advanced materials. This guide has provided a comparative overview of this compound alongside two other calamitic precursors, 4'-heptyl-4-cyanobiphenyl and 4'-hexyloxyphenyl 4-methoxybenzoate. While a complete set of comparative experimental data is not yet available in the literature, this guide offers a framework for such an evaluation by providing detailed synthesis and characterization protocols. Researchers are encouraged to utilize these methodologies to generate comprehensive data that will enable a more direct and quantitative comparison of these and other novel liquid crystal precursors, ultimately leading to the development of next-generation liquid crystal materials with tailored properties for a wide range of applications.

References

Performance comparison of different catalysts for Suzuki coupling in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biphenyls, a crucial structural motif in pharmaceuticals and functional materials, the selection of an appropriate catalyst for the Suzuki-Miyaura cross-coupling reaction is paramount. The efficiency of this carbon-carbon bond formation is highly dependent on the catalyst system employed, which typically consists of a metal precursor and a ligand. This guide provides an objective comparison of the performance of various catalysts, supported by experimental data, to facilitate catalyst selection and optimization for biphenyl synthesis.

The Suzuki-Miyaura coupling is a versatile and widely used reaction due to its mild conditions and tolerance of a broad range of functional groups.[1][2] The catalytic cycle generally involves the oxidative addition of an aryl halide to a low-valent metal center (commonly palladium or nickel), followed by transmetalation with an organoboron reagent and reductive elimination to yield the biphenyl product and regenerate the active catalyst.[1]

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the reaction's yield, rate, and substrate scope. While palladium-based catalysts have been the traditional choice, the use of more earth-abundant and economical nickel catalysts is a growing area of research.[2] The performance of these metallic centers is further modulated by the choice of ligands, which can influence the stability and reactivity of the catalytic species. The following table summarizes representative data for the synthesis of biphenyl and substituted biphenyls using different catalyst systems.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄BromobenzenePhenylboronic acidK₂CO₃Toluene/H₂O90-10012-16~95%[3]
Pd(OAc)₂ / PPh₃4-BromotoluenePhenylboronic acidNa₂CO₃Toluene/H₂O90-10012-16High[3]
Nano-palladiump-NitrochlorobenzenePhenylboronic acid----90%[4]
Nano-palladiumo-NitrochlorobenzenePhenylboronic acid----97%[4]
Nano-palladiumBromobenzene with e⁻-withdrawing groupPhenylboronic acid---->90% (up to 99%)[4]
Pd₂(dba)₃ / DavePhosElectron-poor aryl halidesElectron-poor arylboronic acids-NMP--Moderate to Excellent[5]
[Ni(dppf)Cl₂]4-BromobenzotrifluoridePhenylboronic acid----Varies[2]
[Pd(dppf)Cl₂]4-BromobenzotrifluoridePhenylboronic acid----Varies[2]
CoPc-NiO HybridSubstituted aryl halidesPhenylboronic acid--Room Temp-Modest to High[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general overview for comparison.

Experimental Protocols

The following is a generalized methodology for performing a Suzuki-Miyaura cross-coupling reaction to synthesize biphenyls. Specific parameters should be optimized for each unique substrate pair and catalyst system.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 1.2-6 mol%), or a precatalyst (e.g., PEPPSI-IPr, 1-5 mol%)[7]

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)[1][3]

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane, or THF/water mixture)[3][7]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the catalyst system.[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3][7]

  • Solvent Addition: Add the degassed solvent via syringe.[3][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][7]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl.[2][7]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[7]

Visualizing the Process

To better understand the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Aryl_Aryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Arylboronic Acid, Base, Catalyst) setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Biphenyl Product characterization->end

References

Evaluating the Biological Activity of 4-(4-tert-Butylphenyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-(4-tert-Butylphenyl)benzoic acid derivatives, with a focus on their anticancer and anti-inflammatory potential. The information presented is collated from various studies to offer a comprehensive overview of their structure-activity relationships, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of selected benzoic acid derivatives, illustrating the potential of this chemical scaffold. While direct comparative studies on a series of this compound derivatives are limited in the public domain, the data from related benzoic acid compounds provide valuable insights into their potential efficacy.

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
2-Arylbenzoxazole acetic acid derivativeMCF-7 (Breast Cancer)15.02[1]
2-Arylbenzoxazole acetic acid derivativeHCT-116 (Colon Cancer)>100[1]
Substituted Benzoic Acid DerivativeHeLa (Cervical Cancer)100[2]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativeMCF-7 (Breast Cancer)5.9 µg/mL[2]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativeMDA-MB-468 (Breast Cancer)1.4 µg/mL[2]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer cell line17.84[3]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridMCF-7 (Breast Cancer)15.6[2]

Note: This table is illustrative and includes data from various benzoic acid derivatives to highlight the potential of the core structure. Specific IC50 values for a direct series of this compound derivatives require further dedicated studies.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[1]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for Anticancer Activity Screening

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere prepare_compounds Prepare serial dilutions of This compound derivatives adhere->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate_viability Calculate % cell viability read->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT Assay for determining anticancer activity.

Potential Signaling Pathways in Cancer

Benzoic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of key signaling pathways involved in cell proliferation and apoptosis.[4][5] One such critical pathway is the HIPK2/p53 pathway, which plays a crucial role in tumor suppression.

G cluster_pathway HIPK2/p53 Signaling Pathway cluster_drug Drug Action HDAC6 HDAC6 HIPK2 HIPK2 HDAC6->HIPK2 inhibits p53 p53 HIPK2->p53 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest BenzoicAcidDerivative 4-Hydroxybenzoic Acid (as an example) BenzoicAcidDerivative->HDAC6 inhibits

Caption: Potential mechanism of action via the HIPK2/p53 pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of biphenyl-4-carboxylic acid derivatives, a class to which this compound belongs, have been evaluated in various studies. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Table 2: Anti-inflammatory Activity of Biphenyl-4-carboxylic Acid Derivatives

Compound ClassAssayResultReference
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amidesCarrageenan-induced rat paw edemaSignificant activity at 10 mg/kg[6][7]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideCarrageenan-induced rat paw edemaReduction in edema at 100 mg/kg[8][9]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideCotton pellet granuloma in ratsDose-dependent inhibition of granuloma[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[1]

Procedure:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: The rats are divided into control and treatment groups and are fasted overnight with free access to water.

  • Compound Administration: The test compound (a derivative of this compound) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or celecoxib.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway in Inflammation

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

G cluster_pathway Cyclooxygenase (COX) Pathway cluster_drug Drug Action ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 BiphenylCarboxylicAcid This compound Derivative (Potential Selective COX-2 Inhibitor) BiphenylCarboxylicAcid->COX2 inhibits

Caption: The Cyclooxygenase (COX) pathway and potential inhibition by this compound derivatives.

References

A Comparative Guide to the Properties of Nematic Liquid Crystals Derived from Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical properties of nematic liquid crystals derived from two homologous series of benzoic acids: p-n-alkoxybenzoic acids and p-n-alkylbenzoic acids. The defining characteristic of these compounds is the formation of hydrogen-bonded dimers, which gives rise to their liquid crystalline behavior. Understanding how modifications to the terminal alkyl chain influence the mesomorphic and physical properties is crucial for the design and application of these materials in various fields, including display technologies and drug delivery systems.

Executive Summary

This guide presents a comparative analysis of key physical properties of nematic liquid crystals based on p-n-alkoxybenzoic acid and p-n-alkylbenzoic acid homologous series. The data reveals clear trends in transition temperatures with increasing alkyl chain length. Specifically, the nematic-isotropic transition temperatures for p-n-alkoxybenzoic acids are generally higher than those for the corresponding p-n-alkylbenzoic acids, indicating enhanced thermal stability of the nematic phase due to the presence of the oxygen atom. While comprehensive comparative data for birefringence, dielectric anisotropy, and elastic constants across a full homologous series remains elusive in a single source, this guide provides the foundational data on transition temperatures and detailed experimental protocols for measuring these critical parameters.

Data Presentation

The following tables summarize the transition temperatures for the homologous series of p-n-alkoxybenzoic acids and p-n-alkylbenzoic acids.

Table 1: Transition Temperatures of p-n-Alkoxybenzoic Acids

Number of Carbon Atoms (n)Crystal to Nematic/Smectic C Transition Temperature (°C)Nematic to Isotropic Transition Temperature (°C)Smectic C to Nematic Transition Temperature (°C)
3107.0115.0-
4114.0147.0-
599.0122.0-
695.0114.0-
792.098.092.0
8108.0147.0108.0
995.0114.095.0
10118.0147.5118.0
12115.0154.0115.0
16112.0154.0112.0

Table 2: Transition Temperatures of p-n-Alkylbenzoic Acids

Number of Carbon Atoms (n)Crystal to Nematic Transition Temperature (°C)Nematic to Isotropic Transition Temperature (°C)
498-101113-115
585105
695-114114
790102
8103117

Visualization of Structure-Property Relationship

The following diagram illustrates the fundamental structure of a p-n-alkoxybenzoic acid dimer and highlights the influence of the terminal alkyl chain on the overall molecular geometry, which in turn dictates the liquid crystalline properties.

G cluster_dimer Hydrogen-Bonded Dimer cluster_substituents Terminal Substituents cluster_properties Resulting Properties mol1 Benzoic Acid Moiety 1 h_bond Hydrogen Bond mol1->h_bond O-H...O alkoxy_chain p-n-alkoxy Chain (CnH2n+1O-) mol1->alkoxy_chain mol2 Benzoic Acid Moiety 2 mol2->h_bond O...H-O alkyl_chain p-n-alkyl Chain (CnH2n+1-) mol2->alkyl_chain nematic_phase Nematic Phase Stability h_bond->nematic_phase Influences alkoxy_chain->nematic_phase Influences alkyl_chain->nematic_phase Influences birefringence Birefringence (Δn) nematic_phase->birefringence dielectric_anisotropy Dielectric Anisotropy (Δε) nematic_phase->dielectric_anisotropy elastic_constants Elastic Constants (Kii) nematic_phase->elastic_constants

Caption: Molecular structure and property relationships in benzoic acid-derived liquid crystals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of p-n-Alkoxybenzoic Acids

The synthesis of p-n-alkoxybenzoic acids is typically achieved through a Williamson ether synthesis followed by hydrolysis.[1]

Step 1: Etherification

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).[1]

  • Add the corresponding 1-bromoalkane (1.2 eq) to the reaction mixture.[1]

  • Heat the mixture to 80-90 °C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and pour it into deionized water.[1]

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers, wash with deionized water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-alkoxybenzoate.[1]

Step 2: Hydrolysis

  • Dissolve the crude methyl 4-alkoxybenzoate in methanol.[1]

  • Add a solution of potassium hydroxide (2.0 eq) in deionized water to the flask.[1]

  • Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed, as monitored by TLC.[1]

  • After cooling, remove the methanol under reduced pressure.[1]

  • Add deionized water to the residue and acidify the solution to pH 2-3 with 1M HCl to precipitate the p-n-alkoxybenzoic acid.[1]

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.[1]

Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC) DSC is used to determine the phase transition temperatures and associated enthalpy changes.[2][3]

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

    • Equilibration at a temperature below the lowest expected transition.

    • Heating at a constant rate (e.g., 10 °C/min) to a temperature above the highest transition (isotropic phase).[3]

    • Holding at the high temperature for a few minutes to ensure thermal equilibrium.

    • Cooling at the same rate back to the starting temperature.[3]

  • Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy of transition is calculated from the area under the peak.[2]

Polarized Optical Microscopy (POM) POM is used to visually identify the liquid crystal phases by observing their unique optical textures.

  • Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage, allowing for precise temperature control. The sample is heated to its isotropic phase and then slowly cooled.

  • Observation: The sample is observed between crossed polarizers. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures that can be used for identification. For example, the nematic phase often shows a schlieren or threaded texture.[4]

Measurement of Physical Properties

Birefringence (Δn) Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, can be measured using various techniques, including the transmittance difference method.[5]

  • Experimental Setup: A laser beam is passed through a polarizer, the liquid crystal cell, an analyzer, and finally to a photodetector. The liquid crystal cell is mounted on a rotation stage.[6]

  • Measurement: The transmittance of the liquid crystal cell is measured at different rotation angles of the cell.[5]

  • Calculation: The birefringence (Δn) can be calculated from the measured transmittance data using appropriate formulas that relate the phase retardation to the birefringence and the cell thickness.[5]

Dielectric Anisotropy (Δε) Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured using dielectric spectroscopy.[7]

  • Cell Preparation: The liquid crystal material is introduced into a cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell are treated to induce a specific alignment (planar or homeotropic).

  • Measurement: An impedance analyzer is used to measure the capacitance of the cell over a range of frequencies (e.g., 0.1 Hz to 1 MHz).[7]

  • Calculation: The dielectric permittivity is calculated from the measured capacitance and the cell dimensions. By measuring the permittivity for both planar (ε⊥) and homeotropic (ε∥, in the presence of a strong aligning electric or magnetic field) alignments, the dielectric anisotropy (Δε = ε∥ - ε⊥) can be determined.[7]

Elastic Constants (K₁₁, K₂₂, K₃₃) The Frank elastic constants for splay (K₁₁), twist (K₂₂), and bend (K₃₃) deformations are typically determined by observing the Fréedericksz transition.

  • Cell Preparation: A liquid crystal cell with a specific alignment (planar for splay and bend, twisted for twist) is prepared.

  • Fréedericksz Transition: An external electric or magnetic field is applied perpendicular to the initial director orientation. The field strength is gradually increased until a critical threshold is reached, at which the director starts to deform.

  • Detection: This transition can be detected by monitoring changes in the capacitance or optical properties (e.g., birefringence) of the cell.

  • Calculation: The elastic constants can be calculated from the critical field strength, the cell thickness, and the dielectric or magnetic anisotropy of the liquid crystal.

Logical Workflow for Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of benzoic acid-derived liquid crystals.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison start Start: Select Benzoic Acid Derivative synthesis Williamson Ether Synthesis & Hydrolysis start->synthesis purification Purification (Recrystallization) synthesis->purification dsc DSC: Transition Temperatures (T) & Enthalpy (ΔH) purification->dsc pom POM: Phase Identification (Texture Observation) purification->pom birefringence Birefringence (Δn) Measurement purification->birefringence dielectric Dielectric Spectroscopy: Dielectric Anisotropy (Δε) purification->dielectric elastic Fréedericksz Transition: Elastic Constants (Kii) purification->elastic comparison Comparative Analysis of Homologous Series dsc->comparison pom->comparison birefringence->comparison dielectric->comparison elastic->comparison structure_property Structure-Property Relationship comparison->structure_property

Caption: Workflow for synthesis, characterization, and analysis of benzoic acid-derived liquid crystals.

References

A Comparative Guide to the Synthetic Routes of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials. The efficient and selective synthesis of substituted biphenyls is, therefore, a cornerstone of modern organic chemistry. This guide provides an objective comparison of the most prominent synthetic methodologies for constructing the biaryl linkage, supported by experimental data and detailed protocols to inform reaction selection and optimization.

I. Overview of Synthetic Strategies

The formation of a carbon-carbon bond between two aryl groups can be achieved through various synthetic routes. Historically, methods like the Ullmann reaction were employed, but the advent of palladium-catalyzed cross-coupling reactions has revolutionized the field. These methods, including the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, offer milder reaction conditions, broader substrate scope, and greater functional group tolerance. More recently, direct C-H activation strategies have emerged as a highly atom-economical alternative.

This guide will focus on a comparative analysis of these key methods, evaluating their performance based on yield, substrate scope, functional group tolerance, and operational considerations.

II. Comparative Performance Data

The choice of synthetic route often depends on the specific substitution pattern of the desired biphenyl and the functional groups present on the coupling partners. The following tables summarize typical yields for the synthesis of various substituted biphenyls using different methodologies.

Table 1: Comparison of Yields for the Synthesis of 4-Methylbiphenyl

Aryl HalideOrganometallic ReagentCoupling MethodCatalyst SystemBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O801295[1]
4-IodotoluenePhenyltributylstannaneStillePd(PPh₃)₄-Toluene1001692[2]
4-BromotoluenePhenylzinc chlorideNegishiPd(PPh₃)₄-THF661885[3]
4-BromotoluenePhenylmagnesium bromideKumadaNi(dppp)Cl₂-THF251289[4][5]
4-Iodotoluene-Ullmann (homo-coupling)Cu powder-DMF1502460[6][7]

Table 2: Comparison of Yields for Electron-Rich and Electron-Poor Substituted Biphenyls

Aryl HalideOrganometallic ReagentCoupling MethodCatalyst SystemBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292[8]
4-IodoanisolePhenyltributylstannaneStillePd₂(dba)₃ / P(o-tol)₃-Toluene1101285[2]
4-Bromo-nitrobenzenePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298[9]
4-ChloronitrobenzenePhenylzinc chlorideNegishiPd(dba)₂ / TFP-THF66491[3]

III. Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis of substituted biphenyls. Below are representative protocols for the key coupling reactions discussed.

Suzuki-Miyaura Coupling: Synthesis of 4-Biphenylcarboxaldehyde

This protocol describes the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid.

Materials:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • To a reaction flask, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add a 2 M aqueous solution of sodium carbonate (2.0 eq) and 1-propanol.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexanes and methanol to afford 4-biphenylcarboxaldehyde as a white solid.

Stille Coupling: Synthesis of 4-Methoxy-4'-nitrobiphenyl

This protocol details the synthesis of 4-methoxy-4'-nitrobiphenyl from 4-iodoanisole and 4-nitrophenyltributylstannane.

Materials:

  • 4-Iodoanisole

  • 4-Nitrophenyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 4-iodoanisole (1.0 eq), 4-nitrophenyltributylstannane (1.1 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours in the dark.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography to yield 4-methoxy-4'-nitrobiphenyl.

Negishi Coupling: Synthesis of 2'-Methyl-2,3'-bipyridine

This protocol outlines the synthesis of an unsymmetrical bipyridine via a Negishi coupling.[3]

Materials:

  • 2-Bromo-3-methylpyridine

  • tert-Butyllithium (t-BuLi) in pentane

  • Zinc chloride (ZnCl₂) solution in THF

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-necked round-bottomed flask under argon, dissolve 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add t-BuLi (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add a solution of ZnCl₂ in THF (1.1 eq) to the pyridyllithium species at -78 °C and then allow the mixture to warm to room temperature.

  • In a separate flask, add 2-bromopyridine (1.05 eq) and Pd(PPh₃)₄ (0.05 eq) to anhydrous THF.

  • Transfer the prepared pyridylzinc reagent to the second flask via cannula.

  • Heat the reaction mixture to reflux (approx. 66 °C) for 18-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify by column chromatography.[3]

Kumada Coupling: Synthesis of 4,4'-Dimethylbiphenyl

This protocol describes the synthesis of 4,4'-dimethylbiphenyl from 4-bromotoluene.

Materials:

  • Magnesium turnings

  • 4-Bromotoluene

  • 1,2-Dibromoethane (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under nitrogen, place magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining 4-bromotoluene solution at a rate to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: In a separate flask under nitrogen, place Ni(dppp)Cl₂ (0.01 eq) and anhydrous THF.

  • Add a second equivalent of 4-bromotoluene (1.0 eq) to the catalyst mixture.

  • Slowly add the prepared Grignard reagent to the catalyst mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with dilute HCl and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl

This protocol details a classic Ullmann homo-coupling reaction.[7]

Materials:

  • 2-Chloronitrobenzene

  • Copper-bronze alloy

Procedure:

  • In a sealed tube, mix 2-chloronitrobenzene and a copper-bronze alloy.

  • Heat the mixture to approximately 200 °C for several hours.

  • After cooling, the solid reaction mass is typically treated with a solvent to extract the product.

  • The crude product is then purified by recrystallization.

Note: The classical Ullmann reaction often requires harsh conditions and gives moderate yields. Modern variations may use ligands and milder conditions.

IV. Visualization of Reaction Mechanisms and Workflows

Catalytic Cycles of Key Cross-Coupling Reactions

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ / Base Transmetal Transmetalation ArPdAr->Pd0 Biphenyl Ar-Ar' ArPdAr->Biphenyl RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-SnR₃ Transmetal Transmetalation ArPdAr->Pd0 Biphenyl Ar-Ar' ArPdAr->Biphenyl RedElim Reductive Elimination ArX Ar-X ArSnR3 Ar'-SnR₃

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Negishi_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-ZnX Transmetal Transmetalation ArPdAr->Pd0 Biphenyl Ar-Ar' ArPdAr->Biphenyl RedElim Reductive Elimination ArX Ar-X ArZnX Ar'-ZnX

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram outlines the typical experimental workflow for the palladium-catalyzed synthesis of substituted biphenyls.

Biphenyl_Synthesis_Workflow start Start reagent_prep Reagent Preparation (e.g., Grignard, Organozinc) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere) reagent_prep->reaction_setup coupling Cross-Coupling Reaction (Heating/Stirring) reaction_setup->coupling monitoring Reaction Monitoring (TLC, GC, LC-MS) coupling->monitoring monitoring->coupling Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for biphenyl synthesis via cross-coupling.

V. Discussion and Conclusion

The selection of an optimal synthetic route for a particular substituted biphenyl is a multifactorial decision.

  • Suzuki-Miyaura Coupling: This is often the method of choice due to the stability, commercial availability, and low toxicity of boronic acids and their derivatives.[9] It exhibits broad functional group tolerance and generally proceeds under relatively mild conditions.

  • Stille Coupling: The Stille reaction is also highly versatile and tolerant of a wide range of functional groups.[10] The air and moisture stability of organostannanes is a significant advantage.[11] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[12]

  • Negishi Coupling: Organozinc reagents are more reactive than their boronic acid and organotin counterparts, which can lead to higher yields and faster reaction times.[3] The Negishi coupling demonstrates excellent functional group tolerance.[3] The main challenge lies in the moisture and air sensitivity of the organozinc reagents, requiring stringent inert atmosphere techniques.[13]

  • Kumada Coupling: This method is advantageous due to the direct use of readily prepared and highly reactive Grignard reagents.[5][14] However, the high reactivity of Grignard reagents also leads to lower functional group tolerance, as they are incompatible with acidic protons and many electrophilic functional groups.[15]

  • Ullmann Reaction: The classical Ullmann reaction is generally limited to the synthesis of symmetrical biphenyls and requires harsh reaction conditions, often resulting in moderate yields.[7][16] Modern variations have improved the scope and conditions, but it is often less preferred than the palladium-catalyzed methods for complex syntheses.

  • C-H Activation: Direct C-H arylation represents a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[17][18][19] This field is rapidly advancing, offering promising alternatives to traditional cross-coupling methods, although substrate scope and regioselectivity can still be challenging for certain systems.

References

Purity Under the Microscope: A Comparative Guide to HPLC and GC-MS for the Validation of 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 4-(4-tert-Butylphenyl)benzoic Acid purity. We will delve into the experimental protocols, present comparative data, and illustrate the workflows to aid in selecting the most appropriate method for your analytical needs.

This compound is a biphenyl carboxylic acid derivative with applications in various research areas. Ensuring its purity is critical, as even trace impurities can significantly impact experimental outcomes and the safety and efficacy of downstream products. The choice between HPLC and GC-MS for purity validation depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information.

At a Glance: HPLC vs. GC-MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Analyte Suitability Ideal for non-volatile, polar, and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization is often required for non-volatile analytes like carboxylic acids.
Primary Strengths High resolution, robust quantification, non-destructive.High sensitivity, excellent for identification of unknown impurities through mass spectral libraries.
Key Limitations Lower peak capacity compared to GC, mass spectrometric detection can be more complex to couple.Requires analyte to be volatile or rendered volatile through derivatization, which can add complexity and potential for side reactions.
Typical Impurity Detection Unreacted starting materials, byproducts with different polarity, and degradation products.Volatile impurities, residual solvents, and byproducts of the derivatization process.

Experimental Protocols: A Detailed Look

The following protocols are representative methods for the purity determination of this compound. Method validation according to ICH guidelines is essential before implementation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of aromatic carboxylic acids. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Prepare the analysis sample by accurately weighing and dissolving it in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and high polarity. Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester or silyl ester. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for non-polar to moderately polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

  • This compound reference standard

  • Sample of this compound for analysis

Derivatization and GC-MS Conditions:

ParameterCondition
Derivatization Dissolve ~1 mg of sample in 100 µL of pyridine. Add 100 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 minutes.
Injection Volume 1 µL (splitless)
Inlet Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Mass Range 50-550 amu

Data Presentation and Comparison

The following tables summarize the expected quantitative data from the validation of these methods.

Table 1: HPLC Method Validation Data (Illustrative)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Table 2: GC-MS Method Validation Data (Illustrative)

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC System prep3->hplc separation Separation on C18 Column hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Calculate Purity integration->quantification

Caption: HPLC experimental workflow for purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Pyridine prep1->prep2 prep3 Add BSTFA prep2->prep3 prep4 Heat (70°C) prep3->prep4 gcms Inject into GC-MS System prep4->gcms separation Separation on Capillary Column gcms->separation detection Mass Spectrometric Detection separation->detection tic Generate Total Ion Chromatogram detection->tic spectra Extract Mass Spectra tic->spectra identification Identify Impurities spectra->identification

Caption: GC-MS experimental workflow including derivatization.

Objective Comparison and Recommendations

HPLC is a robust and reliable method for the routine quality control of this compound. Its primary advantage lies in its ability to analyze the compound in its native form, avoiding the complexities and potential artifacts of derivatization. It provides excellent quantitative performance, making it ideal for determining the purity percentage and quantifying known impurities. The straightforward sample preparation and analysis make it suitable for high-throughput environments.

GC-MS , on the other hand, excels in the identification of unknown volatile and semi-volatile impurities. The mass spectrometer provides structural information that is invaluable for impurity profiling and troubleshooting synthesis issues. While the derivatization step adds complexity, it also significantly enhances the sensitivity for many compounds. GC-MS is the preferred method when comprehensive impurity identification is the primary goal, or when the expected impurities are more volatile than the main component.

Recommendation:

For routine purity assessment and quality control where the primary goal is to quantify the main component and known impurities, HPLC is the recommended method due to its simplicity, robustness, and excellent quantitative capabilities.

For in-depth impurity profiling, identification of unknown byproducts from the synthesis, or for the analysis of volatile residual solvents, GC-MS is the superior choice , providing unparalleled sensitivity and structural elucidation capabilities.

In a comprehensive validation package, both techniques can be used orthogonally to provide a complete picture of the purity profile of this compound, ensuring the highest level of quality and safety for its intended application.

Safety Operating Guide

Proper Disposal of 4-(4-tert-Butylphenyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-tert-Butylphenyl)benzoic acid, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Principles of Disposal

The primary directive for the disposal of this compound is to handle it as a chemical waste product. It must be disposed of in accordance with all applicable national and local regulations.[1] Under no circumstances should this chemical be mixed with other waste streams or discarded in regular trash or sinks.[1] It is imperative to leave the chemical in its original container whenever possible.[1]

Procedural Steps for Disposal

To ensure the safe and compliant disposal of this compound, follow this step-by-step guide:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat. In cases of dust, use a respirator.

  • Containment: If dealing with a spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust during this process.[1][2]

  • Waste Collection:

    • Place the contained this compound, whether from a spill or as unused material, into a designated and clearly labeled chemical waste container.

    • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases, pending collection.[2][3]

  • Arrange for Pickup: Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste at an approved waste disposal plant.[1][3][4]

Quantitative Data Summary

Currently, publicly available safety data sheets do not provide specific quantitative limits for various disposal methods of this compound. The consistent recommendation is for professional disposal through a licensed facility.

Table 1: Physical and Chemical Properties Relevant to Disposal

PropertyValueImplication for Disposal
Physical StateSolid (flakes or powder)Can generate dust; handle with care to avoid inhalation.
Solubility in WaterLowShould not be disposed of down the drain.
Incompatible MaterialsStrong oxidizing agents, strong basesSegregate from these materials during storage and disposal.[2][3]

Experimental Protocols

Disposal of this compound should be managed by a licensed waste disposal company. No experimental protocols for on-site treatment or neutralization are recommended for laboratory personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_spill Is it a spill? start->is_spill contain_spill Contain Spill: - Wear appropriate PPE - Sweep/vacuum solid material - Avoid generating dust is_spill->contain_spill Yes unused_material Unused Material is_spill->unused_material No place_in_container Place in a Labeled, Sealable Waste Container contain_spill->place_in_container store_safely Store Waste Container Securely: - Cool, dry, well-ventilated area - Away from incompatible materials place_in_container->store_safely unused_material->place_in_container contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal store_safely->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-tert-Butylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed, step-by-step procedures for the use of personal protective equipment (PPE) when working with 4-(4-tert-Butylphenyl)benzoic Acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to mitigate risks and ensure a safe research environment.

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protection is necessary to minimize exposure to this compound, a compound that can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1][2] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Usage
Eye and Face Protection Chemical safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing or dust generation.[3][4]
Skin Protection Chemical-resistant gloves and lab coatNitrile or butyl rubber gloves are recommended.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated. A fully buttoned lab coat must be worn.[4]
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.[3][4][5] The type of respirator will depend on the potential exposure level.
Footwear Closed-toe shoesShoes should be made of a chemical-resistant material and fully enclose the foot.[4]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][5][6]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

    • Before beginning work, assemble all necessary equipment, including spatulas, weighing paper, and designated waste containers.[4]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

    • Ensure gloves are of the correct size and are free from any defects.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Minimize the creation of dust when handling the solid material.[1][5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]

  • Post-Handling Procedures:

    • Clean any contaminated surfaces and equipment thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination, removing gloves first.[4]

    • Wash hands again after removing all PPE.

Disposal Plan:

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4]

    • Unused or waste this compound should also be collected in a labeled hazardous waste container.

  • Disposal Method:

    • Dispose of all waste materials in accordance with federal, state, and local environmental regulations.[5][6]

    • Do not dispose of the chemical down the drain or in the regular trash.[5][6] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling prep_fume_hood Verify Fume Hood Certification prep_ppe Gather Required PPE prep_fume_hood->prep_ppe prep_materials Assemble Handling Equipment prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe handle_chemical Weigh/Handle Chemical in Fume Hood don_ppe->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.